molecular formula C11H14N5Na4O13P3S B11930634 2-Methylthio-ATP tetrasodium

2-Methylthio-ATP tetrasodium

Katalognummer: B11930634
Molekulargewicht: 641.20 g/mol
InChI-Schlüssel: UEEFBRHXFDJPTA-KWIZKVQNSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylthio-ATP tetrasodium is a useful research compound. Its molecular formula is C11H14N5Na4O13P3S and its molecular weight is 641.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C11H14N5Na4O13P3S

Molekulargewicht

641.20 g/mol

IUPAC-Name

tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C11H18N5O13P3S.4Na/c1-33-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1

InChI-Schlüssel

UEEFBRHXFDJPTA-KWIZKVQNSA-J

Isomerische SMILES

CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+]

Kanonische SMILES

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+]

Herkunft des Produkts

United States

Foundational & Exploratory

The Dawn of a Potent Purinergic Probe: A Technical History of 2-Methylthio-ATP

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Expanding Universe of Purinergic Signaling

The journey to the discovery of 2-Methylthioadenosine 5'-triphosphate (2-MeSATP) is intrinsically linked to the pioneering work in the field of purinergic signaling. In the mid-20th century, the scientific community began to recognize that adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell, also played a critical role as an extracellular signaling molecule. This concept, championed by Geoffrey Burnstock, initially met with skepticism but gradually gained acceptance as evidence mounted for the existence of specific receptors for purines and pyrimidines.

The classification of these purinergic receptors into P1 (adenosine) and P2 (ATP/ADP) subtypes laid the groundwork for a more nuanced understanding of their physiological roles. The subsequent subdivision of P2 receptors into P2X (ionotropic) and P2Y (metabotropic) families further refined this classification. It was within this exciting and rapidly evolving landscape that the need for selective and potent agonists for these newly identified receptors became paramount. The development of synthetic analogs of ATP and ADP, such as 2-MeSATP, was a crucial step in dissecting the pharmacology and function of the various P2Y receptor subtypes.

The Genesis of 2-Methylthio-ATP: A Synthetic Milestone

The first synthesis and pharmacological characterization of 2-alkylthio analogues of adenosine 5'-diphosphate and 5'-triphosphate, including 2-MeSATP, were reported in the early 1980s. A pivotal 1982 paper by Cusack and Hourani detailed the synthesis of these compounds and their effects on human platelet aggregation. This work was instrumental in demonstrating that modifications at the 2-position of the adenine (B156593) ring could dramatically alter the potency and selectivity of these nucleotides for P2 receptors.

The synthesis of 2-alkylthio-ATP derivatives, as described in subsequent publications, generally involves a multi-step process. A common route starts with the commercially available 2-iodoadenosine. Through a cross-coupling reaction, the iodine atom at the 2-position is substituted with the desired alkylthio group. For 2-MeSATP, this involves the introduction of a methylthio (-SCH₃) group. Following the modification of the purine (B94841) ring, the nucleoside undergoes phosphorylation to yield the final 5'-triphosphate. This is typically achieved using a standard phosphorylation procedure, such as the Yoshikawa method, which employs phosphorus oxychloride and a phosphate (B84403) source in a suitable solvent. The resulting 2-MeSATP is then purified using techniques like ion-exchange chromatography.[1]

Pharmacological Profile: A Potent P2Y Receptor Agonist

2-MeSATP quickly emerged as a valuable pharmacological tool due to its high potency at several P2Y receptors, particularly the P2Y₁ receptor. Its increased stability compared to ATP, due to the methylthio substitution, made it a more reliable agonist in experimental settings. The following table summarizes key quantitative data on the potency of 2-MeSATP and its more stable diphosphate (B83284) analog, 2-MeSADP, at various human P2Y receptor subtypes.

CompoundReceptor SubtypeAssay TypePotency (EC₅₀/pEC₅₀/Kᵢ)Reference
2-MeSATPP2Y₁Inositol Phosphate AccumulationEC₅₀ = 51 nM[2]
2-MeSATPP2X₁ElectrophysiologyEC₅₀ = 54 nM[3]
2-MeSATPP2X₃ElectrophysiologyEC₅₀ = 350 nM[3]
2-MeSADPP2Y₁Inositol Phosphate AccumulationpEC₅₀ = 8.29[4]
2-MeSADPP2Y₁₂cAMP InhibitionEC₅₀ = 5 nM[4]
2-MeSADPP2Y₁₃cAMP InhibitionEC₅₀ = 19 nM[4]

Experimental Protocols: Unraveling the Mechanism of Action

The characterization of 2-MeSATP's pharmacological profile has been made possible through a variety of in vitro assays. Below are detailed methodologies for two key experiments used to assess the affinity and functional activity of 2-MeSATP.

Radioligand Binding Assay for P2Y₁ Receptor Affinity

This assay determines the binding affinity of 2-MeSATP for the P2Y₁ receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line expressing the human P2Y₁ receptor (e.g., Sf9 or CHO cells).

  • Radioligand: [³H]2-MeSADP (a commonly used radioligand for P2Y₁).

  • Unlabeled 2-MeSATP (as the competitor).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail.

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well microplate, add the following in order:

    • 50 µL of assay buffer.

    • 50 µL of varying concentrations of unlabeled 2-MeSATP (typically from 10⁻¹⁰ M to 10⁻⁵ M).

    • 50 µL of [³H]2-MeSADP at a fixed concentration (usually near its Kd value).

    • 50 µL of cell membrane preparation (containing 5-20 µg of protein).

  • Incubation: Incubate the plate at room temperature (approximately 25°C) for 60 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled P2Y₁ antagonist) from the total binding. Plot the percentage of specific binding against the logarithm of the 2-MeSATP concentration to generate a competition curve. The IC₅₀ value (the concentration of 2-MeSATP that inhibits 50% of the specific binding of the radioligand) is then determined. The Kᵢ (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.[5][6][7]

Platelet Aggregation Assay for Functional Activity

This assay measures the ability of 2-MeSATP to induce platelet aggregation, a key physiological response mediated by P2Y₁ and P2Y₁₂ receptors.

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

  • 2-MeSATP stock solution.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Aggregometer.

  • Aggregometer cuvettes with stir bars.

  • Pipettes.

Procedure:

  • Preparation of PRP and PPP:

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

  • Aggregometer Setup:

    • Calibrate the aggregometer using PPP to set 100% light transmission and PRP to set 0% light transmission.

  • Assay Performance:

    • Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a stir bar.

    • Place the cuvette in the heating block of the aggregometer (37°C) and allow it to equilibrate for at least 2 minutes with stirring.

    • Add a small volume (e.g., 50 µL) of the 2-MeSATP solution at the desired final concentration to the cuvette to initiate aggregation.

    • Record the change in light transmission over time (typically 5-10 minutes).

  • Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission. A dose-response curve can be generated by testing a range of 2-MeSATP concentrations to determine the EC₅₀ value for platelet aggregation.[8][9][10]

Visualizing the Molecular Mechanisms

To better understand the biological context of 2-MeSATP's action and the experimental procedures used to study it, the following diagrams have been generated using the DOT language for Graphviz.

P2Y1_Signaling_Pathway 2-MeSATP 2-MeSATP P2Y1 P2Y1 Receptor 2-MeSATP->P2Y1 Binds to Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca2->Cellular_Response Contributes to PKC->Cellular_Response Leads to

Caption: P2Y₁ Receptor Signaling Pathway Activated by 2-MeSATP.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare P2Y1 Receptor Membranes Incubation Incubate Membranes, Radioligand, and 2-MeSATP Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand ([³H]2-MeSADP) Ligand_Prep->Incubation Competitor_Prep Prepare Unlabeled 2-MeSATP Dilutions Competitor_Prep->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Measure Radioactivity with Scintillation Counter Washing->Counting Competition_Curve Plot Competition Curve Counting->Competition_Curve IC50_Ki Determine IC₅₀ and Calculate Kᵢ Competition_Curve->IC50_Ki

Caption: Experimental Workflow of a Radioligand Binding Assay.

Conclusion: An Enduring Tool in Purinergic Research

The discovery and synthesis of 2-Methylthio-ATP marked a significant advancement in the study of purinergic signaling. Its high potency and relative stability compared to endogenous ligands provided researchers with an invaluable tool to probe the function of P2Y receptors, particularly the P2Y₁ subtype. The elucidation of its pharmacological properties through rigorous experimental methodologies has contributed significantly to our understanding of the physiological and pathological roles of these receptors, especially in hemostasis and thrombosis. As the field of purinergic drug discovery continues to evolve, the legacy of 2-MeSATP serves as a testament to the power of synthetic chemistry in unraveling the complexities of biological signaling pathways.

References

2-Methylthio-ATP: A Technical Guide to its Non-Selective Agonist Activity at P2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular nucleotides, such as adenosine (B11128) triphosphate (ATP), play a crucial role in cell-to-cell communication by activating purinergic P2 receptors. These receptors are broadly classified into two families: the P2X ligand-gated ion channels and the P2Y G protein-coupled receptors. 2-Methylthioadenosine 5'-triphosphate (2-MeSATP) is a stable and potent analog of ATP that serves as a non-selective agonist at multiple P2 receptor subtypes. Its resistance to degradation by ectonucleotidases makes it a valuable tool for characterizing the physiological and pharmacological roles of these receptors. This technical guide provides a comprehensive overview of 2-MeSATP's interaction with P2 receptors, including quantitative data on its potency, detailed experimental protocols for its characterization, and visual representations of the associated signaling pathways.

Data Presentation: Potency of 2-MeSATP at P2 Receptors

The following tables summarize the potency of 2-MeSATP at various human P2X and P2Y receptor subtypes, presented as EC50 values (the concentration of agonist that gives half-maximal response).

P2X Receptor SubtypeEC50 (nM)Reference
P2X154[1][2]
P2X3350[1][2]
P2Y Receptor SubtypeEC50 (nM)Reference
P2Y1~8[3]
P2Y2Inactive[4]
P2Y1113,800[5]

Signaling Pathways

Activation of P2 receptors by 2-MeSATP initiates distinct downstream signaling cascades depending on the receptor subtype. P2X receptors are ion channels that mediate cation influx, while P2Y receptors are G protein-coupled receptors that activate various second messenger systems.

P2X Receptor Signaling

Upon binding of 2-MeSATP, P2X receptors, which are trimeric ligand-gated ion channels, undergo a conformational change that opens a central pore.[6] This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to membrane depolarization and the activation of calcium-dependent intracellular processes.[6]

P2X_Signaling 2-MeSATP 2-MeSATP P2X_Receptor P2X Receptor (Ligand-Gated Ion Channel) 2-MeSATP->P2X_Receptor Cation_Influx Na⁺ / Ca²⁺ Influx P2X_Receptor->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Signaling Downstream Ca²⁺ Signaling Cation_Influx->Ca_Signaling

P2X Receptor Signaling Pathway.
Gq-Coupled P2Y Receptor Signaling (e.g., P2Y1)

P2Y1 receptors are coupled to the Gq family of G proteins.[3] Activation by 2-MeSATP leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium.[3]

P2Y_Gq_Signaling 2-MeSATP 2-MeSATP P2Y_Gq Gq-coupled P2Y Receptor (e.g., P2Y1) 2-MeSATP->P2Y_Gq Gq Gαq P2Y_Gq->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release

Gq-Coupled P2Y Receptor Signaling.
Gs-Coupled P2Y Receptor Signaling (e.g., P2Y11)

The P2Y11 receptor is unique in that it can couple to the Gs family of G proteins.[5][7] Upon activation by 2-MeSATP, Gs stimulates adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA) and other downstream effectors.[5][7]

P2Y_Gs_Signaling 2-MeSATP 2-MeSATP P2Y_Gs Gs-coupled P2Y Receptor (e.g., P2Y11) 2-MeSATP->P2Y_Gs Gs Gαs P2Y_Gs->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP AC->cAMP converts ATP to ATP_cAMP ATP PKA Protein Kinase A (PKA) cAMP->PKA

Gs-Coupled P2Y Receptor Signaling.

Experimental Protocols

Calcium Mobilization Assay for P2Y Receptors

This protocol is designed to measure changes in intracellular calcium concentration in response to 2-MeSATP activation of Gq-coupled P2Y receptors using the fluorescent indicator Fura-2 AM.

Materials:

  • Cells expressing the P2Y receptor of interest

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Probenecid (optional)

  • 2-MeSATP stock solution

  • Fluorescence microplate reader or microscope with 340 nm and 380 nm excitation filters and a 510 nm emission filter.

Procedure:

  • Cell Preparation:

    • Plate cells in a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.

    • On the day of the experiment, wash the cells once with HBSS.

  • Dye Loading:

    • Prepare a loading buffer by diluting Fura-2 AM and Pluronic F-127 in HBSS to final concentrations of 1-5 µM and 0.02%, respectively. Probenecid can be added to a final concentration of 2.5 mM to inhibit dye extrusion.[8][9]

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark to allow for dye loading and de-esterification.[10]

    • Wash the cells twice with HBSS to remove extracellular dye.[10]

  • Agonist Stimulation and Data Acquisition:

    • Place the plate in the fluorescence reader and allow it to equilibrate to the desired temperature.

    • Establish a baseline fluorescence reading by exciting at both 340 nm and 380 nm and measuring emission at 510 nm for a short period.

    • Add varying concentrations of 2-MeSATP to the wells and immediately begin recording the fluorescence changes over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).

    • The change in this ratio over time reflects the change in intracellular calcium concentration.

Calcium_Mobilization_Workflow Start Start Plate_Cells Plate cells in 96-well plate Start->Plate_Cells Wash_Cells1 Wash cells with HBSS Plate_Cells->Wash_Cells1 Load_Dye Load cells with Fura-2 AM Wash_Cells1->Load_Dye Incubate Incubate at 37°C Load_Dye->Incubate Wash_Cells2 Wash cells to remove excess dye Incubate->Wash_Cells2 Equilibrate Equilibrate plate in reader Wash_Cells2->Equilibrate Baseline Measure baseline fluorescence Equilibrate->Baseline Add_Agonist Add 2-MeSATP Baseline->Add_Agonist Record Record fluorescence (340/380 nm ex, 510 nm em) Add_Agonist->Record Analyze Analyze F340/F380 ratio Record->Analyze End End Analyze->End

Calcium Mobilization Assay Workflow.
Whole-Cell Patch Clamp for P2X Receptors

This protocol describes the whole-cell patch-clamp technique to record ion channel currents mediated by P2X receptors in response to 2-MeSATP.

Materials:

  • Cells expressing the P2X receptor of interest plated on coverslips

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Extracellular (bath) solution (e.g., aCSF containing in mM: 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2)[11]

  • Intracellular (pipette) solution (e.g., K-Gluconate based, containing in mM: 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES; pH 7.2 with KOH)[11]

  • 2-MeSATP stock solution

Procedure:

  • Pipette Preparation:

    • Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.[11]

  • Cell Patching:

    • Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

    • Under microscopic guidance, approach a cell with the patch pipette and apply gentle positive pressure.

    • Upon contacting the cell, release the pressure to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.[12]

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.[12]

  • Data Recording:

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

    • Apply 2-MeSATP to the cell via a perfusion system and record the resulting inward currents.

    • Wash out the agonist to allow the current to return to baseline.

  • Data Analysis:

    • Measure the amplitude and kinetics of the 2-MeSATP-evoked currents.

    • Construct a dose-response curve by applying a range of 2-MeSATP concentrations to determine the EC50.

Patch_Clamp_Workflow Start Start Prepare_Pipette Pull and fill patch pipette Start->Prepare_Pipette Approach_Cell Approach cell with positive pressure Prepare_Pipette->Approach_Cell Form_Seal Form Gigaohm seal Approach_Cell->Form_Seal Rupture_Patch Rupture membrane (go whole-cell) Form_Seal->Rupture_Patch Clamp_Voltage Clamp membrane potential Rupture_Patch->Clamp_Voltage Apply_Agonist Apply 2-MeSATP Clamp_Voltage->Apply_Agonist Record_Current Record inward current Apply_Agonist->Record_Current Washout Washout agonist Record_Current->Washout Analyze Analyze current amplitude and kinetics Washout->Analyze End End Analyze->End

Whole-Cell Patch Clamp Workflow.

Conclusion

2-MeSATP is an indispensable pharmacological tool for investigating the diverse roles of P2 receptors. Its broad agonist activity across both P2X and P2Y receptor families allows for the general probing of purinergic signaling pathways. However, its lack of selectivity necessitates the use of more specific agonists and antagonists, as well as molecular techniques such as receptor knockout or knockdown, to dissect the contributions of individual P2 receptor subtypes to a given physiological response. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and interpret experiments aimed at elucidating the complex world of purinergic signaling.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Activation of P2Y1 and P2X1 Receptors by 2-MeS-ATP

This technical guide provides a comprehensive overview of the mechanisms of action, signaling pathways, and experimental evaluation of 2-methylthioadenosine (B1229828) 5'-triphosphate (2-MeS-ATP) at two distinct purinergic receptors: the G protein-coupled P2Y1 receptor and the ligand-gated ion channel P2X1 receptor.

Introduction to P2Y1, P2X1, and 2-MeS-ATP

Extracellular nucleotides such as adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP) are crucial signaling molecules that mediate a wide array of physiological processes by activating purinergic P2 receptors. This family is broadly divided into two classes: P2Y receptors, which are G protein-coupled receptors (GPCRs), and P2X receptors, which are ligand-gated ion channels.[1][2]

  • P2Y1 Receptor: A Gq-coupled receptor primarily activated by ADP.[3] It plays a critical role in processes like platelet aggregation and neurotransmission.[4][5] Upon activation, it initiates a signaling cascade leading to the mobilization of intracellular calcium.[3]

  • P2X1 Receptor: A non-selective cation channel gated by ATP.[1][6] It is prominently expressed in smooth muscle and platelets.[7] Its activation leads to rapid membrane depolarization and calcium influx. A hallmark of the P2X1 receptor is its rapid activation and desensitization kinetics.[8]

  • 2-MeS-ATP: A stable and potent synthetic analog of ATP. It is widely used as a pharmacological tool to study purinergic signaling. It acts as an agonist at both P2Y1 (often after enzymatic conversion to 2-MeS-ADP) and multiple P2X receptor subtypes, including P2X1.[9]

Signaling Pathways of Receptor Activation

P2Y1 Receptor Signaling Cascade

The P2Y1 receptor couples to the Gαq/11 family of G proteins.[3] While 2-MeS-ADP is the canonical high-potency agonist for P2Y1, 2-MeS-ATP also elicits activation, either directly as a partial agonist or following its hydrolysis to 2-MeS-ADP.[5][9] The activation sequence is as follows:

  • Agonist Binding: 2-MeS-ADP (or 2-MeS-ATP) binds to the P2Y1 receptor.

  • G Protein Activation: The receptor-agonist complex catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.

  • PLCβ Activation: The activated Gαq-GTP subunit dissociates and activates Phospholipase Cβ (PLCβ).

  • IP3 and DAG Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[10]

  • PKC Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), which phosphorylates downstream targets to elicit a cellular response, such as platelet shape change.[3][4]

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens Ca_Cytosol ↑ Cytosolic Ca²⁺ Ca_Store->Ca_Cytosol Release Agonist 2-MeS-ATP (or 2-MeS-ADP) Agonist->P2Y1 Binds IP3->IP3R Binds PKC PKC DAG->PKC Ca_Cytosol->PKC Response Cellular Response (e.g., Platelet Shape Change) PKC->Response Phosphorylates Targets

P2Y1 Receptor Gq-coupled signaling pathway.
P2X1 Receptor Ion Channel Activation

The P2X1 receptor is a trimeric, ATP-gated, non-selective cation channel.[11][12] 2-MeS-ATP is a potent agonist for this receptor. The activation mechanism is direct and rapid:

  • Agonist Binding: Three molecules of 2-MeS-ATP bind to extracellular sites at the interfaces between the receptor subunits.[12]

  • Conformational Change: Agonist binding induces a rapid conformational change in the receptor protein.

  • Channel Opening: This conformational change opens a central ion pore that is permeable to cations, primarily Na+ and Ca2+.[6]

  • Ion Influx & Depolarization: The influx of positive ions causes a rapid depolarization of the cell membrane and an increase in intracellular Ca2+. This triggers cellular responses such as smooth muscle contraction or platelet activation.[1][6]

  • Desensitization: A key feature of the P2X1 receptor is its rapid desensitization. In the continued presence of 2-MeS-ATP, the channel closes within milliseconds to a few seconds, entering a refractory state from which it recovers slowly.[8][13]

P2X1_Signaling cluster_membrane Plasma Membrane P2X1_Closed P2X1 Receptor (Closed State) P2X1_Open P2X1 Receptor (Open State) P2X1_Closed->P2X1_Open Activation P2X1_Desensitized P2X1 Receptor (Desensitized State) P2X1_Open->P2X1_Desensitized Rapid Desensitization Ion_Influx Na⁺ / Ca²⁺ Influx P2X1_Open->Ion_Influx Allows Agonist 2-MeS-ATP Agonist->P2X1_Closed Binds Depolarization Membrane Depolarization Ion_Influx->Depolarization Response Cellular Response (e.g., Contraction) Depolarization->Response

P2X1 receptor ligand-gated ion channel activation.

Quantitative Data: Potency of 2-MeS-ATP

The potency of 2-MeS-ATP and related compounds varies between receptor subtypes. The following table summarizes key quantitative data from the literature.

CompoundReceptorPotency MetricValueReference(s)
2-MeS-ATP P2X1pEC507.3[14]
EC5054 nM
ATP P2X1pEC507.3[14]
EC500.7 µM[15]
2-MeS-ADP P2Y1pEC508.2[14]
Ki1.4 nM[16]
2-MeS-ATP P2Y1Rank Potency< 2-MeS-ADP[5]
pD23.56[17]
ADP P2Y1pEC505.1[14]
Ki486 nM[16]
ATP P2Y1ActivityWeak partial agonist[5]

pEC50 is the negative logarithm of the EC50 value. Ki is the inhibition constant from binding assays. pD2 is the negative logarithm of the agonist concentration that produces 50% of the maximal response.

Detailed Experimental Protocols

The following protocols are standard methods used to characterize the activation of P2Y1 and P2X1 receptors by agonists like 2-MeS-ATP.

Intracellular Calcium Mobilization Assay (for P2Y1)

This functional assay measures the increase in cytosolic calcium following the activation of Gq-coupled receptors.

Methodology:

  • Cell Culture: Culture cells endogenously or recombinantly expressing the P2Y1 receptor in 96-well black-walled, clear-bottom plates.

  • Dye Loading: Wash the cells and incubate them with a cell-permeable fluorescent Ca2+ indicator dye, such as Fura-2 AM or Fluo-4 AM, in a suitable buffer.[10][18]

  • Assay: Place the plate in a scanning fluorometer or a fluorescence plate reader equipped with an automated injector (e.g., FlexStation).[10]

  • Baseline Reading: Measure the baseline fluorescence for a set period.

  • Agonist Injection: Inject a solution of 2-MeS-ATP (or other agonists) into the wells.

  • Data Acquisition: Continuously record the fluorescence signal over time. An increase in fluorescence corresponds to an increase in intracellular Ca2+.[18]

  • Analysis: The peak fluorescence change is used to generate dose-response curves and calculate EC50 values.

Calcium_Assay_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis c1 1. Plate cells expressing P2Y1 receptor c2 2. Load cells with Ca²⁺ sensitive dye (e.g., Fluo-4 AM) c1->c2 m1 3. Measure baseline fluorescence c2->m1 m2 4. Inject 2-MeS-ATP (agonist) m1->m2 m3 5. Record fluorescence change over time m2->m3 a1 6. Plot dose-response curve m3->a1 a2 7. Calculate EC50 a1->a2

Workflow for an intracellular calcium mobilization assay.
Whole-Cell Patch-Clamp Electrophysiology (for P2X1)

This technique directly measures the ion flow through P2X1 channels upon activation.

Methodology:

  • Cell Preparation: Use cells expressing P2X1 receptors, either in primary culture or from a cell line.

  • Pipette Preparation: Fabricate glass micropipettes and fill them with an intracellular solution containing specific ion concentrations (e.g., KCl, EGTA, MgCl2, Na2-ATP).[19]

  • Seal Formation: Under a microscope, carefully guide the micropipette to a single cell and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the patch of membrane under the pipette, achieving electrical and chemical access to the cell's interior.[20]

  • Voltage Clamp: Clamp the cell's membrane potential at a fixed holding potential (e.g., -60 mV) using a patch-clamp amplifier.[20]

  • Agonist Application: Rapidly apply 2-MeS-ATP to the cell via a perfusion system. The rapid application is critical due to the fast desensitization of P2X1.[13]

  • Current Recording: Record the resulting inward membrane current, which represents the flow of cations through the opened P2X1 channels.[8]

  • Analysis: Analyze the current's amplitude, activation rate, and desensitization rate to characterize the receptor's properties.

Patch_Clamp_Workflow p1 1. Prepare cell expressing P2X1 receptor p2 2. Approach cell with micropipette p1->p2 p3 3. Form Giga-seal p2->p3 p4 4. Establish whole-cell configuration p3->p4 p5 5. Voltage clamp cell (e.g., -60 mV) p4->p5 p6 6. Rapidly perfuse 2-MeS-ATP p5->p6 p7 7. Record inward ion current p6->p7 p8 8. Analyze current amplitude & kinetics p7->p8

Workflow for a whole-cell patch-clamp experiment.
Radioligand Binding Assay

This assay quantifies the affinity of a ligand (like 2-MeS-ATP) for a receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the receptor of interest (P2Y1 or P2X1).

  • Incubation: In a multi-tube format, incubate the membranes with a fixed concentration of a high-affinity radiolabeled antagonist or agonist (e.g., [32P]MRS2500 for P2Y1).[5]

  • Competition: Add increasing concentrations of the unlabeled competitor ligand (2-MeS-ATP) to the incubation mixture.[5]

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation: Rapidly separate the membrane-bound radioligand from the free radioligand in the solution, typically by vacuum filtration through glass fiber filters.[16]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Fit the data to a sigmoidal curve to determine the IC50 (concentration of competitor that inhibits 50% of specific binding), which can then be used to calculate the inhibition constant (Ki).

Binding_Assay_Workflow b1 1. Prepare cell membranes with target receptor b2 2. Incubate membranes with: - Fixed [Radioligand] - Increasing [2-MeS-ATP] b1->b2 b3 3. Separate bound from free radioligand via vacuum filtration b2->b3 b4 4. Quantify radioactivity on filters b3->b4 b5 5. Plot competition curve b4->b5 b6 6. Calculate IC50 and Ki b5->b6

Workflow for a competitive radioligand binding assay.
Platelet Aggregation Assay

This is a classic functional assay for studying platelet receptors, as both P2Y1 and P2X1 are involved in platelet activation.[1][21]

Methodology:

  • PRP Preparation: Prepare platelet-rich plasma (PRP) by centrifuging fresh, anticoagulated whole blood at a low speed.[22]

  • Aggregometer Setup: Place a cuvette with PRP into a light transmission aggregometer. A stir bar ensures platelets remain suspended. The instrument is calibrated with PRP (0% transmission) and platelet-poor plasma (100% transmission).

  • Baseline Measurement: Record a stable baseline of light transmission through the PRP sample.

  • Agonist Addition: Add 2-MeS-ATP to the PRP cuvette to induce aggregation.

  • Monitoring Aggregation: As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through. The instrument records this increase in light transmission over time.[22][23]

  • ATP Release (Optional): For lumi-aggregometry, a luciferin-luciferase reagent is added to the PRP. Upon platelet degranulation, released ATP reacts with the reagent to produce light, which is measured simultaneously as an indicator of dense granule secretion.[22][24]

  • Analysis: The maximum aggregation percentage and the initial slope of the aggregation curve are key parameters used to quantify the platelet response.

Aggregation_Assay_Workflow a1 1. Prepare Platelet-Rich Plasma (PRP) from whole blood a2 2. Place PRP in aggregometer cuvette a1->a2 a3 3. Calibrate instrument and record baseline a2->a3 a4 4. Add 2-MeS-ATP (agonist) a3->a4 a5 5. Record change in light transmission over time a4->a5 a6 6. Analyze aggregation curve (% aggregation, slope) a5->a6

Workflow for a platelet aggregation assay.

Conclusion

2-MeS-ATP serves as a valuable pharmacological tool for probing the function of purinergic systems. Its ability to activate two fundamentally different receptor types—the Gq-coupled P2Y1 receptor and the ionotropic P2X1 receptor—highlights the complexity of nucleotide signaling. Understanding the distinct signaling cascades, kinetics, and quantitative pharmacology of 2-MeS-ATP at these receptors is essential for researchers in physiology, pharmacology, and drug development aiming to modulate processes such as hemostasis, thrombosis, and smooth muscle function. The experimental protocols detailed herein provide a robust framework for the comprehensive characterization of these and other purinergic receptor ligands.

References

An In-depth Technical Guide to the Biochemical Properties of 2-Methylthio-ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthioadenosine (B1229828) 5'-triphosphate (2-MeS-ATP) is a stable and potent analog of adenosine (B11128) 5'-triphosphate (ATP) that has become an invaluable tool in the study of purinergic signaling. As a selective agonist for several P2Y receptor subtypes, 2-MeS-ATP plays a critical role in elucidating the physiological and pathological functions of these receptors, particularly in the contexts of platelet aggregation, neurotransmission, and inflammation. This technical guide provides a comprehensive overview of the biochemical properties of 2-MeS-ATP, including its receptor pharmacology, metabolic stability, and its application in key experimental assays.

Receptor Pharmacology

2-MeS-ATP is a potent agonist at several P2Y family G protein-coupled receptors (GPCRs), most notably the P2Y1, P2Y12, and P2Y13 subtypes, which are all activated by the endogenous ligand adenosine 5'-diphosphate (ADP).[1][2] The methylthio group at the 2-position of the adenine (B156593) ring generally confers increased potency and resistance to degradation by ectonucleotidases compared to ATP and ADP.[1]

Quantitative Data on Receptor Potency

The following tables summarize the potency of 2-MeS-ATP and its closely related analog, 2-methylthioadenosine 5'-diphosphate (2-MeS-ADP), at various human P2Y receptor subtypes. The data is presented as EC50 (half-maximal effective concentration) or pEC50 (-log(EC50)) values, which are common measures of agonist potency.

Table 1: Potency of 2-Methylthioadenosine 5'-triphosphate (2-MeS-ATP) at Human P2Y Receptors

Receptor SubtypeAgonistPotency (EC50)Reference
P2Y12-MeS-ATP8 nM[3]
P2Y112-MeS-ATP13.8 µM[3]
P2Y132-MeS-ATP0.45 µM[4]

Table 2: Potency of 2-Methylthioadenosine 5'-diphosphate (2-MeS-ADP) at Human P2Y Receptors

Receptor SubtypeAgonistPotency (EC50 / pEC50)Reference
P2Y12-MeS-ADPpEC50 = 8.29[5]
P2Y62-MeS-ADPpEC50 = 5.75[5]
P2Y122-MeS-ADP5 nM[5]
P2Y132-MeS-ADP19 nM[5]

Metabolic Stability

Signaling Pathways

2-MeS-ATP exerts its biological effects by activating specific G protein-coupled P2Y receptors, which in turn initiate intracellular signaling cascades. The most well-characterized of these are the pathways downstream of P2Y1 and P2Y12 receptors, particularly in platelets.

P2Y1 Receptor Signaling

The P2Y1 receptor primarily couples to Gq/11 proteins.[9] Activation of this pathway by 2-MeS-ATP leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[9][10] In platelets, this signaling cascade is responsible for shape change and the initiation of a weak and reversible aggregation.[11]

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 2-MeS-ATP 2-MeS-ATP P2Y1 P2Y1 Receptor 2-MeS-ATP->P2Y1 Gq Gq P2Y1->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Platelet_Shape_Change Platelet Shape Change & Reversible Aggregation Ca2_release->Platelet_Shape_Change PKC_activation->Platelet_Shape_Change

Caption: P2Y1 Receptor Signaling Pathway.

P2Y12 Receptor Signaling

The P2Y12 receptor is coupled to Gi proteins.[12] Upon activation by 2-MeS-ATP (or more potently by 2-MeS-ADP), the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12][13] This reduction in cAMP alleviates the inhibition of platelet activation. Concurrently, the Gβγ subunits of the Gi protein activate phosphoinositide 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B).[12][13] These signaling events, in concert with P2Y1 signaling, lead to the amplification and stabilization of platelet aggregation.[12]

P2Y12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 2-MeS-ATP 2-MeS-ATP P2Y12 P2Y12 Receptor 2-MeS-ATP->P2Y12 Gi Gi P2Y12->Gi activates AC Adenylyl Cyclase Gi->AC inhibits PI3K PI3K Gi->PI3K activates (via Gβγ) cAMP cAMP AC->cAMP produces Platelet_Aggregation Amplification & Stabilization of Platelet Aggregation cAMP->Platelet_Aggregation inhibits Akt Akt PI3K->Akt activates Akt->Platelet_Aggregation

Caption: P2Y12 Receptor Signaling Pathway.

Experimental Protocols

2-MeS-ATP is a standard reagent in a variety of in vitro and in vivo assays designed to probe purinergic signaling. Below are detailed methodologies for some of the key experiments.

Platelet Aggregation Assay

This assay measures the ability of an agonist like 2-MeS-ATP to induce the clumping of platelets, a critical step in thrombosis.

Methodology:

  • Blood Collection: Draw whole blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

  • Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (upper layer) from red and white blood cells.

  • Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which is used as a blank.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Aggregation Measurement:

    • Pre-warm the PRP to 37°C.

    • Place a cuvette with a stir bar containing the adjusted PRP into an aggregometer.

    • Establish a baseline reading.

    • Add 2-MeS-ATP to the cuvette at the desired final concentration.

    • Record the change in light transmittance over time as platelets aggregate. The aggregometer software will generate an aggregation curve.

Platelet_Aggregation_Workflow Start Start: Whole Blood Collection (Citrate) Centrifuge1 Low-Speed Centrifugation (200 x g, 20 min) Start->Centrifuge1 PRP Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (2000 x g, 15 min) Centrifuge1->Centrifuge2 Adjust Adjust Platelet Count in PRP using PPP PRP->Adjust PPP Collect Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Aggregometer Place PRP in Aggregometer (37°C) Adjust->Aggregometer Add_Agonist Add 2-MeS-ATP Aggregometer->Add_Agonist Record Record Light Transmittance Add_Agonist->Record End End: Aggregation Curve Record->End

Caption: Platelet Aggregation Assay Workflow.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation by an agonist.

Methodology:

  • Cell Culture: Culture cells expressing the P2Y receptor of interest (e.g., HEK293 cells transfected with the P2Y1 receptor) in a suitable multi-well plate.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.

    • Remove the cell culture medium and incubate the cells with the loading buffer for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.

  • Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Establish a baseline fluorescence reading.

    • Inject a solution of 2-MeS-ATP at the desired concentration into each well.

    • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.

Calcium_Mobilization_Workflow Start Start: Culture Cells in Multi-well Plate Dye_Loading Incubate with Calcium- Sensitive Dye (e.g., Fluo-4 AM) Start->Dye_Loading Wash Wash to Remove Extracellular Dye Dye_Loading->Wash Plate_Reader Place Plate in Fluorescence Plate Reader Wash->Plate_Reader Baseline Establish Baseline Fluorescence Plate_Reader->Baseline Inject_Agonist Inject 2-MeS-ATP Baseline->Inject_Agonist Record Record Fluorescence Intensity Over Time Inject_Agonist->Record End End: Calcium Flux Data Record->End

Caption: Calcium Mobilization Assay Workflow.

Conclusion

2-Methylthio-ATP is a powerful and versatile pharmacological tool for the investigation of purinergic signaling. Its high potency at specific P2Y receptors and enhanced metabolic stability make it an ideal agonist for a wide range of in vitro and in vivo studies. This guide has provided a detailed overview of its biochemical properties, including its receptor pharmacology, metabolic characteristics, and its application in key experimental assays. The provided data and protocols serve as a valuable resource for researchers in academia and the pharmaceutical industry who are working to unravel the complexities of purinergic signaling and to develop novel therapeutics targeting P2Y receptors.

References

An In-depth Technical Guide to 2-Methylthio-ATP in Purinergic Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular nucleotides, such as adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP), are pivotal signaling molecules that mediate a wide array of physiological and pathological processes through the activation of purinergic receptors. Among the diverse range of synthetic nucleotide analogs, 2-Methylthio-ATP (2-MeSATP) has emerged as a critical pharmacological tool for the investigation of P2Y receptors, a major class of G protein-coupled receptors (GPCRs). This technical guide provides a comprehensive overview of 2-MeSATP, its biochemical properties, receptor selectivity, and its application in key experimental protocols. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize 2-MeSATP in the study of purinergic signaling.

Core Principles of 2-Methylthio-ATP Action

2-MeSATP is a stable analog of ATP that acts as an agonist at several P2Y and P2X purinergic receptor subtypes.[1] Its resistance to degradation by ectonucleotidases, which rapidly hydrolyze ATP, makes it a more reliable and potent tool for in vitro and in vivo studies. The methylthio group at the 2-position of the adenine (B156593) ring significantly influences its interaction with purinergic receptors, conferring a distinct selectivity profile compared to the endogenous ligand ATP.

Data Presentation: Receptor Selectivity Profile

The utility of 2-MeSATP as a research tool is defined by its affinity (Ki) and potency (EC50) at various purinergic receptor subtypes. The following tables summarize quantitative data from multiple studies to provide a comparative overview of the selectivity of 2-MeSATP and its closely related analog, 2-Methylthio-ADP (2-MeSADP).

Receptor SubtypeLigandSpeciesKi (nM)
P2Y12-MeSATPHuman5700 ± 400[2]
P2Y122-MeSADPHuman-
P2Y132-MeSADPHuman-
P2X1NF 110Rat82[3]
P2X3NF 110Rat36[3]

Table 1: Binding Affinities (Ki) of 2-MeSATP and Related Compounds at Purinergic Receptors. Note: Data for 2-MeSATP Ki values are limited; values for related compounds are provided for context.

Receptor SubtypeLigandSpeciesEC50/pEC50
P2Y12-MeSATPHuman8 nM[4]
P2Y12-MeSADPHumanpEC50 = 8.29[5]
P2Y22-MeSATPHumanInactive[4]
P2Y62-MeSADPRatpEC50 = 5.75[5]
P2Y112-MeSATPHuman-
P2Y122-MeSADPHuman5 nM[5]
P2Y132-MeSATPHuman450 nM[6]
P2Y132-MeSADPHuman19 nM[5]
P2X12-MeSATPRat54 nM[3]
P2X32-MeSATPRat350 nM[3]

Table 2: Potency (EC50/pEC50) of 2-MeSATP and 2-MeSADP at Purinergic Receptors.

Signaling Pathways

2-MeSATP elicits its cellular effects by activating distinct downstream signaling cascades upon binding to specific P2Y receptors. The primary signaling pathways for the most sensitive P2Y receptors are detailed below.

P2Y1 Receptor Signaling

The P2Y1 receptor is a Gq/11-coupled receptor.[7] Activation by 2-MeSATP leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[8]

P2Y1_Signaling 2-MeSATP 2-MeSATP P2Y1 P2Y1 Receptor 2-MeSATP->P2Y1 Gq Gq P2Y1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_Store Ca2+ Store (ER) IP3->Ca_Store activates PKC Protein Kinase C DAG->PKC activates Ca_increase Intracellular Ca2+ Increase Ca_Store->Ca_increase releases Ca2+ Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca_increase->Cellular_Response PKC->Cellular_Response P2Y12_Signaling 2-MeSADP 2-MeSADP P2Y12 P2Y12 Receptor 2-MeSADP->P2Y12 Gi Gi P2Y12->Gi AC Adenylyl Cyclase Gi->AC inhibits PI3K PI3-Kinase Gi->PI3K activates (βγ) ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Platelet Aggregation) PKA->Cellular_Response inhibits PI3K->Cellular_Response P2Y13_Signaling 2-MeSADP 2-MeSADP P2Y13 P2Y13 Receptor 2-MeSADP->P2Y13 Gi Gi P2Y13->Gi AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion Cellular_Response Cellular Response (e.g., Mast Cell Degranulation) cAMP->Cellular_Response modulates Calcium_Imaging_Workflow Start Start Seed_Cells Seed Cells on Glass-Bottom Dish Start->Seed_Cells Dye_Loading Load Cells with Fura-2 AM Seed_Cells->Dye_Loading Wash_Cells Wash to Remove Excess Dye Dye_Loading->Wash_Cells De_esterification Allow for De-esterification Wash_Cells->De_esterification Mount_Dish Mount Dish on Microscope De_esterification->Mount_Dish Baseline_Imaging Acquire Baseline Fluorescence Mount_Dish->Baseline_Imaging Add_2MeSATP Stimulate with 2-MeSATP Baseline_Imaging->Add_2MeSATP Record_Response Record Fluorescence Change Add_2MeSATP->Record_Response Analyze_Data Analyze F340/F380 Ratio Record_Response->Analyze_Data End End Analyze_Data->End Platelet_Aggregation_Workflow Start Start Blood_Collection Collect Whole Blood (Sodium Citrate) Start->Blood_Collection Prepare_PRP_PPP Prepare PRP and PPP by Centrifugation Blood_Collection->Prepare_PRP_PPP Adjust_Platelet_Count Adjust Platelet Count in PRP Prepare_PRP_PPP->Adjust_Platelet_Count Calibrate_Aggregometer Calibrate Aggregometer Adjust_Platelet_Count->Calibrate_Aggregometer Incubate_PRP Incubate PRP at 37°C Calibrate_Aggregometer->Incubate_PRP Add_2MeSATP Add 2-MeSATP Incubate_PRP->Add_2MeSATP Record_Aggregation Record Light Transmission Add_2MeSATP->Record_Aggregation Analyze_Curves Analyze Aggregation Curves Record_Aggregation->Analyze_Curves End End Analyze_Curves->End Adenylyl_Cyclase_Workflow Start Start Culture_Cells Culture Cells Expressing Gi-Coupled P2Y Receptor Start->Culture_Cells Preincubate Pre-incubate with 2-MeSATP Culture_Cells->Preincubate Stimulate Stimulate with Forskolin Preincubate->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Add_Labeled_ATP Add [3H]-ATP Lyse_Cells->Add_Labeled_ATP Separate_cAMP Separate [3H]-cAMP (Column Chromatography) Add_Labeled_ATP->Separate_cAMP Quantify_cAMP Quantify [3H]-cAMP (Scintillation Counting) Separate_cAMP->Quantify_cAMP Analyze_Inhibition Analyze Inhibition Data Quantify_cAMP->Analyze_Inhibition End End Analyze_Inhibition->End

References

The Downstream Effects of 2-MeS-ATP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Methylthioadenosine triphosphate (2-MeS-ATP) is a potent and widely utilized synthetic analog of adenosine (B11128) triphosphate (ATP). It serves as a valuable pharmacological tool for investigating the P2 purinergic receptor family, a group of cell surface receptors activated by extracellular nucleotides. 2-MeS-ATP exhibits agonist activity at several P2Y and P2X receptor subtypes, making it instrumental in dissecting the complex signaling cascades that govern a multitude of physiological and pathological processes. This technical guide provides an in-depth exploration of the downstream effects initiated by 2-MeS-ATP, with a focus on its interaction with P2Y receptors. It includes detailed signaling pathways, summaries of quantitative data, and relevant experimental protocols to support researchers in the fields of pharmacology, cell biology, and drug development.

P2Y Receptor Activation by 2-MeS-ATP

2-MeS-ATP is primarily recognized as an agonist for the P2Y receptor subfamily, which are G-protein-coupled receptors (GPCRs). Its highest affinity is for the P2Y1, P2Y12, and P2Y13 subtypes, all of which are preferentially activated by adenine (B156593) nucleotides. While it is a potent agonist, it is noteworthy that in some experimental systems with low receptor expression, or when preparations are contaminated with its ADP derivative, 2-MeS-ATP has been reported to act as a competitive antagonist at the P2Y1 receptor.[1][2][3] The thioether substitution at the 2-position of the adenine ring generally confers high potency at these receptors.[4] The activation of these distinct P2Y receptor subtypes by 2-MeS-ATP initiates divergent downstream signaling cascades, leading to a wide array of cellular responses.

Downstream Signaling Pathways

P2Y1 Receptor Pathway: Gq/11-PLC-Ca2+ Mobilization

The P2Y1 receptor is canonically coupled to the Gq/11 family of G-proteins.[5][6] Activation of the P2Y1 receptor by 2-MeS-ATP initiates a well-defined signaling cascade that culminates in the mobilization of intracellular calcium.

  • G-Protein Activation: Binding of 2-MeS-ATP to the P2Y1 receptor induces a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.[7]

  • Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and stimulates the membrane-bound enzyme, phospholipase C-β (PLCβ).[5][8]

  • Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8]

  • Intracellular Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the membrane of the endoplasmic reticulum (ER). This binding opens the channels, causing a rapid release of stored Ca2+ into the cytoplasm.[8][9]

  • Protein Kinase C (PKC) Activation: The increase in cytosolic Ca2+, in concert with the membrane-bound DAG, activates various isoforms of Protein Kinase C (PKC).[5][9] Activated PKC then phosphorylates a multitude of substrate proteins, leading to downstream cellular effects such as smooth muscle contraction, platelet shape change, and modulation of gene expression.[10][11]

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum 2MeSATP 2-MeS-ATP P2Y1 P2Y1 Receptor Gq Gαq/11 P2Y1->Gq Activates PLC Phospholipase C-β (PLCβ) Gq->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG Cleaves to IP3 Inositol 1,4,5-trisphosphate (IP3) PLC->IP3 Cleaves to PIP2 PIP2 PIP2->PLC PKC_mem PKC DAG->PKC_mem Recruits & Activates PKC_cyto PKC (Active) PKC_mem->PKC_cyto IP3R IP3 Receptor IP3->IP3R Binds Ca_ER Ca²⁺ Ca_ER->IP3R Ca_cyto ↑ [Ca²⁺]i Ca_cyto->PKC_mem Activates Downstream Downstream Cellular Responses Ca_cyto->Downstream Modulates Proteins PKC_cyto->Downstream Phosphorylates Targets IP3R->Ca_cyto Releases Ca²⁺

Caption: 2-MeS-ATP signaling cascade via the P2Y1 receptor.
P2Y12 Receptor Pathway: Gi-Adenylyl Cyclase Inhibition & PI3K Activation

The P2Y12 receptor, predominantly expressed on platelets and microglia, is coupled to the inhibitory G-protein, Gi.[6][12] Its activation by 2-MeS-ATP leads to a decrease in cyclic AMP (cAMP) and activation of the phosphoinositide 3-kinase (PI3K) pathway, which are crucial for platelet aggregation and immune cell modulation.

  • Gi-Protein Activation: 2-MeS-ATP binding to the P2Y12 receptor causes the dissociation of the Gi protein into Gαi and Gβγ subunits.

  • Adenylyl Cyclase Inhibition: The Gαi subunit directly inhibits the enzyme adenylyl cyclase (AC). This action reduces the conversion of ATP to the second messenger cyclic AMP (cAMP). Lower cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation of its target proteins, such as the vasodilator-stimulated phosphoprotein (VASP) in platelets.

  • PI3K Activation: Concurrently, the free Gβγ subunits can activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

  • Akt/PKB Signaling: PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B or PKB). This recruitment to the membrane leads to the phosphorylation and activation of Akt.

  • Cellular Responses: The combination of decreased cAMP/PKA signaling and increased PI3K/Akt signaling culminates in various cellular responses, most notably the conformational activation of the integrin αIIbβ3 on platelets, leading to platelet aggregation and thrombus formation.

P2Y12_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 2MeSATP 2-MeS-ATP P2Y12 P2Y12 Receptor Gi Gi Protein (αi, βγ) P2Y12->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC αi inhibits PI3K PI3-Kinase (PI3K) Gi->PI3K βγ activates cAMP ↓ cAMP AC->cAMP Converts to Akt Akt/PKB PI3K->Akt Activates via PIP3 ATP_node ATP ATP_node->AC PKA ↓ PKA Activity cAMP->PKA Downstream_cAMP Platelet Stabilization PKA->Downstream_cAMP Downstream_PI3K Cell Survival, Aggregation Akt->Downstream_PI3K Phosphorylates Targets

Caption: 2-MeS-ATP signaling cascade via the P2Y12 receptor.
P2Y13 Receptor Pathway: Diverse Gi-Mediated Effects

The P2Y13 receptor is another ADP-preferring receptor that couples primarily to Gi proteins, sharing the canonical pathway of adenylyl cyclase inhibition with P2Y12. However, research indicates a more versatile signaling profile for P2Y13, with coupling to other G-proteins and activation of distinct downstream pathways in different cellular contexts.

  • Canonical Gi Pathway: Similar to P2Y12, 2-MeS-ATP activation of P2Y13 leads to Gi-mediated inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels.

  • MAPK Pathway Activation: The P2Y13 receptor can trigger the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2. This can occur through various mechanisms, often involving the Gβγ subunits and recruitment of scaffolding proteins.

  • PI3K/Akt/GSK3 Axis: P2Y13 signaling has been shown to engage the PI3K/Akt pathway, similar to P2Y12. A key downstream target of Akt in this context is Glycogen Synthase Kinase 3 (GSK3), which is inhibited upon phosphorylation by Akt. This axis is implicated in neuroprotection and metabolic regulation.[5]

  • Alternative G-Protein Coupling: In some systems, the P2Y13 receptor has been shown to couple to Gs or Gq proteins, leading to stimulation of adenylyl cyclase or PLC, respectively, demonstrating its signaling plasticity.[5]

P2Y13_Signaling_Pathway cluster_G_proteins G-Protein Coupling P2Y13 P2Y13 Receptor Gi Gi P2Y13->Gi Gq_Gs Gq / Gs (context-dependent) P2Y13->Gq_Gs can couple AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3-Kinase Gi->PI3K Activates (via βγ) MAPK_cascade MAPK Cascade (e.g., ERK1/2) Gi->MAPK_cascade Activates (via βγ) PLC Phospholipase C Gq_Gs->PLC Activates cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection & Pain Transmission MAPK_cascade->Neuroprotection Metabolism Cholesterol & Glucose Metabolism cAMP->Metabolism Bone Bone Homeostasis cAMP->Bone GSK3 GSK3 Akt->GSK3 Inhibits GSK3->Neuroprotection

Caption: Diverse signaling pathways activated by the P2Y13 receptor.

Summary of Quantitative Data

The potency of 2-MeS-ATP varies between receptor subtypes and the experimental system used. The following table summarizes key quantitative parameters reported in the literature.

ParameterReceptor SubtypeSpecies/SystemValueReference(s)
EC50 Human P2Y1Recombinant8 nM[4]
EC50 Rat P2X1Recombinant54 nM[13]
EC50 Rat P2X3Recombinant350 nM[13]
Ki Human P2Y1Jurkat Cells5.7 µM[2]
Ki Rat P2Y1Brain Endothelial Cells36.5 µM[2]

Note: EC50 (Half maximal effective concentration) values indicate agonist potency, while Ki (Inhibition constant) values in this context reflect antagonist potency, highlighting the dual roles reported for 2-MeS-ATP at the P2Y1 receptor.

Experimental Protocols

Measurement of Intracellular Calcium ([Ca2+]i) Mobilization

A primary downstream effect of 2-MeS-ATP, particularly via the P2Y1 receptor, is the mobilization of intracellular calcium. This is commonly measured using fluorescent Ca2+ indicators.

Objective: To quantify the change in cytosolic free calcium concentration in response to 2-MeS-ATP stimulation.

Materials:

  • Cells expressing the target P2Y receptor (e.g., 1321N1 astrocytoma cells, primary hepatocytes).[1][6]

  • Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Indo-1 AM).[14]

  • Pluronic F-127.[15]

  • HEPES-Buffered Saline (HBS) or other appropriate physiological buffer.

  • 2-MeS-ATP stock solution.

  • A fluorescence microplate reader with automated injectors or a flow cytometer.[14]

  • 96-well, black, clear-bottom microplates.

Methodology:

  • Cell Culture: Seed cells into 96-well plates to achieve 80-90% confluency on the day of the experiment.[14]

  • Dye Loading:

    • Prepare a loading buffer containing the Ca2+ indicator dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBS. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble AM ester dyes in aqueous media.[15][16]

    • Remove the culture medium from the cells and wash once with HBS.

    • Add the dye loading buffer to each well and incubate for 30-60 minutes at room temperature or 37°C in the dark. The optimal time and temperature should be determined empirically for the specific cell type.[14]

  • De-esterification:

    • After incubation, remove the dye solution and wash the cells twice with HBS to remove any extracellular dye.

    • Add fresh HBS (optionally containing probenecid, which inhibits organic anion transporters to prevent dye leakage) and incubate for an additional 20-30 minutes to allow for the complete de-esterification of the AM ester by intracellular esterases, trapping the active dye inside the cells.[14]

  • Measurement:

    • Place the plate into the fluorescence plate reader, pre-set to the appropriate temperature (e.g., 37°C).

    • For a ratiometric dye like Fura-2, set the instrument to measure fluorescence emission (e.g., at 510 nm) while alternating between two excitation wavelengths: ~340 nm (for Ca2+-bound dye) and ~380 nm (for Ca2+-free dye).[14][17]

    • Record a stable baseline fluorescence for several cycles (e.g., 30-60 seconds).

    • Using the instrument's injector, add a specific concentration of 2-MeS-ATP to the wells.

    • Continue to record the fluorescence signal for several minutes to capture the transient and/or sustained phases of the Ca2+ response.[6]

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (e.g., F340/F380 for Fura-2).

    • The change in this ratio over time is proportional to the change in intracellular Ca2+ concentration.[17]

    • Data can be normalized to the baseline fluorescence to compare responses across different wells and experiments.

Calcium_Assay_Workflow Start Start: Seed cells in 96-well plate Incubate1 Incubate cells to ~90% confluency Start->Incubate1 Wash1 Wash cells with physiological buffer (HBS) Incubate1->Wash1 LoadDye Load cells with Ca²⁺ indicator (e.g., Fura-2 AM) + Pluronic F-127 Wash1->LoadDye Incubate2 Incubate (30-60 min) to allow dye entry LoadDye->Incubate2 Wash2 Wash cells to remove extracellular dye Incubate2->Wash2 DeEsterify Incubate (20-30 min) for dye de-esterification Wash2->DeEsterify Measure Place plate in reader and measure baseline fluorescence DeEsterify->Measure Inject Inject 2-MeS-ATP (agonist) Measure->Inject Record Record fluorescence signal over time Inject->Record Analyze Analyze Data: Calculate fluorescence ratio (F340/F380) Record->Analyze End End: Quantified [Ca²⁺]i response curve Analyze->End

Caption: Experimental workflow for measuring [Ca²⁺]i mobilization.

References

Methodological & Application

Application Notes and Protocols: 2-Methylthio-ATP Tetrasodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthioadenosine-5'-triphosphate (2-MeS-ATP) tetrasodium (B8768297) salt is a potent and relatively stable analog of adenosine (B11128) triphosphate (ATP). It functions as a non-selective agonist for P2 purinoceptors, with notable activity at P2Y and P2X receptor subtypes.[1] Its enhanced stability compared to ATP makes it a valuable tool in studying purinergic signaling pathways involved in numerous physiological processes, including neurotransmission, inflammation, and platelet aggregation.[2] These notes provide detailed protocols for the preparation of 2-MeS-ATP stock solutions for in vitro and in vivo research applications.

Quantitative Data Summary

For ease of use in experimental design, the key quantitative data for 2-Methylthio-ATP tetrasodium salt are summarized in the table below.

PropertyValueSource
Molecular Weight641.2 g/mol [1]
FormulaC₁₁H₁₄N₅Na₄O₁₃P₃S[3]
Purity≥95% - ≥98% (HPLC)[3]
Solubility in Water40 mg/mL (62.38 mM)[1]
Solubility in PBS (pH 7.2)10 mg/mL[3]
AppearanceWhite solid[4]
Storage of Solid-20°C for up to 3 years[1]
Storage of Stock Solution-80°C for up to 1 year; -20°C for up to 1 month[1][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Water

This protocol describes the preparation of a 10 mM stock solution of this compound salt in water.

Materials:

  • This compound salt (solid powder)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

  • 0.22 µm sterile syringe filter (optional, for cell culture applications)

  • Ultrasonic water bath (recommended for enhancing solubility)[1]

Procedure:

  • Aseptic Technique: Perform all steps under a laminar flow hood to maintain sterility, especially if the solution will be used for cell culture.

  • Weighing the Compound: Carefully weigh the desired amount of this compound salt. To prepare 1 mL of a 10 mM stock solution, you will need 6.412 mg of the compound (based on a molecular weight of 641.2 g/mol ).

  • Dissolution:

    • Add the weighed powder to a sterile microcentrifuge tube.

    • Add the appropriate volume of nuclease-free water. For a 10 mM solution, if you weighed 6.412 mg, add 1 mL of water.

    • Vortex the tube thoroughly for 1-2 minutes to dissolve the powder.

  • Enhancing Solubility (if necessary): If the compound does not fully dissolve, sonication in an ultrasonic water bath for a few minutes is recommended to aid dissolution.[1]

  • Sterile Filtration (Optional): For applications requiring sterile conditions, such as cell-based assays, it is recommended to filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.[5]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.[1][5]

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][5]

Visualizations

Experimental Workflow: Stock Solution Preparation

G cluster_0 Preparation cluster_1 Sterilization & Storage weigh Weigh 2-MeS-ATP Powder add_solvent Add Nuclease-Free Water weigh->add_solvent vortex Vortex to Dissolve add_solvent->vortex sonicate Sonicate if Necessary vortex->sonicate If not fully dissolved filter Sterile Filter (0.22 µm) vortex->filter sonicate->filter aliquot Aliquot into Single-Use Volumes filter->aliquot store Store at -80°C or -20°C aliquot->store

Caption: Workflow for preparing a 2-MeS-ATP stock solution.

Signaling Pathway: 2-MeS-ATP Activation of P2Y Receptors

G compound 2-Methylthio-ATP receptor P2Y Receptor (e.g., P2Y1) compound->receptor Agonist Binding g_protein Gq/11 receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc ca2 Ca²⁺ Release er->ca2 downstream Downstream Cellular Responses ca2->downstream pkc->downstream

Caption: Simplified P2Y receptor signaling pathway activated by 2-MeS-ATP.

References

Application Notes and Protocols for 2-Methylthio-ATP (2-MeSATP) in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Methylthioadenosine (B1229828) triphosphate (2-MeSATP) is a potent analog of adenosine (B11128) triphosphate (ATP) that acts as an agonist at several purinergic receptors. It is a valuable pharmacological tool for studying the roles of these receptors in various physiological and pathophysiological processes. Unlike its parent compound ATP, 2-MeSATP is resistant to degradation by most ectonucleotidases, which provides a more stable and sustained receptor activation in vitro. This document provides detailed application notes, experimental protocols, and key data for the use of 2-MeSATP in laboratory settings.

Receptor Profile and Selectivity

2-MeSATP is primarily known as an agonist for P2Y1 and several P2X receptors. However, it is crucial to distinguish its activity from the related compound 2-methylthioadenosine diphosphate (B83284) (2-MeSADP), which is a highly potent agonist for P2Y1, P2Y12, and P2Y13 receptors.[1][2] Commercial preparations of 2-MeSATP may contain traces of 2-MeSADP, which can influence experimental outcomes.[3] Researchers should ensure the purity of their 2-MeSATP stock.

While some studies have questioned whether the P2Y1 agonist activity of 2-MeSATP is solely due to contamination with 2-MeSADP, several reports have confirmed that 2-MeSATP is a direct agonist at the P2Y1 receptor, albeit sometimes less potent than 2-MeSADP.[3][4] Additionally, 2-MeSATP is a potent agonist at multiple P2X receptors, including P2X1 and P2X3.[5]

Data Presentation: Effective Concentrations

The effective concentration of 2-MeSATP varies depending on the receptor subtype, the cell type, and the specific assay being performed. The following tables summarize reported EC50 values and working concentrations from various in vitro studies.

Table 1: EC50 Values of 2-MeSATP at Purinergic Receptors

Receptor SubtypeCell Type / SystemAssayEC50 ValueReference
P2Y1Human 1321N1 Astrocytoma CellsInositol (B14025) Phosphate Accumulation51 nM[6]
P2Y1Rat HepatocytesGlycogen Phosphorylase Activation~20 nM[7][8]
P2Y (unspecified)Brain Capillary Endothelial CellsIntracellular Ca2+ Increase27 nM[9]
P2X1--54 nM[5]
P2X3--350 nM[5]

Table 2: Exemplary Working Concentrations of 2-MeSATP in In Vitro Assays

ApplicationCell TypeConcentration RangeNotesReference
Calcium Influx StudiesPrimary Rat Arcuate Nucleus Neurons1 µMUsed to induce calcium influx.[6]
Calcium MobilizationCultured Rat Conjunctival Goblet Cells100 nM - 10 µMTo measure increases in cytosolic free calcium.[10]

Signaling Pathways

Activation of P2Y and P2X receptors by 2-MeSATP initiates distinct downstream signaling cascades.

  • P2Y1 Receptor: As a Gq-protein coupled receptor (GPCR), its activation by 2-MeSATP leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • P2X Receptors: These are ligand-gated ion channels. The binding of 2-MeSATP causes the channel to open, leading to a rapid influx of cations, primarily Na+ and Ca2+, which depolarizes the cell membrane and increases cytosolic calcium concentration.[5]

Diagram: 2-MeSATP Signaling Pathways

G cluster_P2Y1 P2Y1 Pathway (Gq-coupled) cluster_P2X P2X Pathway (Ion Channel) P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 hydrolyzes PIP2 PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release P2X P2X Receptor Ion_Influx Na⁺/Ca²⁺ Influx P2X->Ion_Influx ligand 2-MeSATP ligand->P2Y1 ligand->P2X

Caption: Signaling pathways activated by 2-MeSATP binding.

Experimental Protocols

Protocol 1: Preparation of 2-MeSATP Stock Solution

This protocol describes the preparation of a concentrated stock solution of 2-MeSATP, which can be diluted to the desired working concentration for various experiments.

Materials:

  • 2-Methylthioadenosine triphosphate (sodium salt) powder

  • Nuclease-free water or appropriate buffer (e.g., Tris, HEPES)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate Required Mass: Determine the mass of 2-MeSATP powder needed to prepare a stock solution of a desired concentration (e.g., 10 mM). Use the molecular weight provided by the manufacturer (e.g., 553.28 g/mol for the free acid) to perform the calculation.

  • Weighing: Carefully weigh the calculated amount of 2-MeSATP powder in a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of nuclease-free water or buffer to the tube. For example, to make 1 mL of a 10 mM stock, add 1 mL of solvent to 5.53 mg of 2-MeSATP (adjust based on the actual molecular weight of the salt form).

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Note on Purity: As noted previously, contamination with 2-MeSADP is a potential issue. If receptor selectivity is critical, HPLC purification of the 2-MeSATP solution may be necessary, or the use of a certified high-purity source is recommended.[3]

Protocol 2: In Vitro Calcium Mobilization Assay

This protocol provides a general workflow for measuring changes in intracellular calcium concentration ([Ca2+]i) in response to 2-MeSATP stimulation using a fluorescent calcium indicator.

Materials:

  • Cultured cells expressing the target receptor (e.g., 1321N1 astrocytoma cells, primary neurons).

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

  • 2-MeSATP working solutions (prepared by diluting the stock solution in buffer).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader or fluorescence microscope.

Procedure:

  • Cell Plating: Seed cells onto a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: a. Prepare the dye loading solution by diluting the calcium indicator (e.g., Fura-2 AM) in HBSS to the final working concentration (typically 1-5 µM). b. Add a small amount of Pluronic F-127 (0.02-0.05%) to aid in dye solubilization. c. Remove the cell culture medium from the wells and add the dye loading solution. d. Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells two or three times with warm HBSS to remove extracellular dye.

  • Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a few cycles.

  • Stimulation: Add the 2-MeSATP working solution to the wells. The plate reader's injection system can be used for precise timing.

  • Data Acquisition: Immediately after adding the agonist, begin measuring the fluorescence intensity over time. For ratiometric dyes like Fura-2, measure emission at ~510 nm with excitation alternating between ~340 nm and ~380 nm. For single-wavelength dyes like Fluo-4, use excitation at ~494 nm and measure emission at ~516 nm.

  • Data Analysis: The change in fluorescence intensity or ratio reflects the change in intracellular calcium concentration. Calculate the peak response over baseline for each concentration of 2-MeSATP to generate a dose-response curve and determine the EC50 value.

Diagram: Experimental Workflow for Calcium Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_plating 1. Plate Cells dye_loading 2. Load with Ca²⁺ Dye cell_plating->dye_loading washing 3. Wash Cells dye_loading->washing baseline 4. Measure Baseline Fluorescence washing->baseline stimulate 5. Add 2-MeSATP baseline->stimulate measure 6. Record Fluorescence Change stimulate->measure analysis 7. Analyze Data (Dose-Response) measure->analysis

Caption: Workflow for a 2-MeSATP-induced calcium mobilization assay.

Considerations for Drug Development

  • Target Validation: 2-MeSATP is a useful tool for validating P2Y1 and specific P2X receptors as potential drug targets in disease models. Its stability makes it a reliable agonist for screening and profiling activities.

  • Assay Development: The protocols described here can be adapted for high-throughput screening (HTS) to identify novel antagonists or modulators of P2Y1 or P2X receptors.

  • Selectivity Profiling: When developing antagonists, 2-MeSATP can be used as the stimulating agonist to test the potency and selectivity of candidate compounds at different purinergic receptors.

  • Off-Target Effects: Due to its activity at both P2Y and P2X receptors, it is important to consider potential off-target effects when interpreting data. Using selective antagonists for each receptor subtype can help dissect the specific contributions of each receptor to the observed cellular response.

References

Application Notes: Utilizing 2-Methylthio-ATP in Calcium Mobilization Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylthioadenosine 5'-triphosphate (2-MeSATP) is a stable and potent analog of adenosine (B11128) triphosphate (ATP) that acts as an agonist for several purinergic receptors, particularly subtypes of the P2Y receptor family.[1] P2Y receptors are G protein-coupled receptors (GPCRs) that play crucial roles in numerous physiological processes. Several P2Y subtypes (e.g., P2Y1, P2Y2, P2Y11) couple to the Gq/11 family of G proteins.[2] Activation of this signaling cascade leads to a transient increase in intracellular calcium concentration ([Ca2+]i), a fundamental event in cellular signaling.

Calcium mobilization assays are a cornerstone of GPCR research and drug discovery, providing a robust and high-throughput method to functionally assess receptor activation.[3][4] By using a selective agonist like 2-MeSATP, researchers can probe the activity of specific P2Y receptors, screen for novel antagonists or allosteric modulators, and characterize the pharmacology of target cells.

Principle of the Assay

The assay quantifies the activation of Gq-coupled P2Y receptors. The binding of 2-MeSATP to the receptor triggers a conformational change, activating the associated Gq protein. This initiates a signaling cascade that results in the release of Ca2+ from intracellular stores, primarily the endoplasmic reticulum (ER).[3][5][6] This rapid and transient increase in cytosolic Ca2+ is detected using a fluorescent indicator dye that exhibits a significant change in fluorescence intensity upon binding to calcium.[7] The change in fluorescence is directly proportional to the amount of mobilized calcium and thus reflects the extent of receptor activation.

P2Y Receptor Signaling Pathway

The activation of Gq-coupled P2Y receptors by 2-MeSATP initiates a well-defined signaling pathway leading to calcium release.

  • Agonist Binding: 2-MeSATP binds to the extracellular domain of the P2Y receptor.

  • Gq Protein Activation: The receptor-agonist complex activates the heterotrimeric Gq protein, causing the Gαq subunit to exchange GDP for GTP and dissociate from the Gβγ dimer.

  • PLC Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).

  • IP3 Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6]

  • Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to the IP3 receptor (a ligand-gated Ca2+ channel) on the membrane of the endoplasmic reticulum. This binding opens the channel, allowing the rapid efflux of stored Ca2+ into the cytoplasm.[3][5]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum P2Y P2Y Receptor Gq Gq Protein P2Y->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds To ER_Ca Stored Ca2+ IP3R->ER_Ca Opens Channel Cytosol_Ca Cytosolic Ca2+ (Increase) ER_Ca->Cytosol_Ca Release Agonist 2-MeSATP Agonist->P2Y Binds

Caption: Gq-coupled P2Y receptor signaling pathway for calcium mobilization.

Quantitative Data: Potency of 2-MeSATP and Related Agonists

The potency of 2-MeSATP and its close analog 2-MeSADP varies across different purinergic receptor subtypes. This selectivity is critical for designing experiments to probe specific receptor functions. The half-maximal effective concentration (EC50) is a standard measure of agonist potency.

AgonistReceptor TargetSpeciesEC50 / pEC50Reference
2-MeSATP P2Y1Human51 nM[8]
2-MeSATP P2X1Rat54 nM[9]
2-MeSATP P2X3Rat350 nM[9]
2-MeSADP P2Y1HumanpEC50 = 8.29 (~5.1 nM)[10][11]
2-MeSADP P2Y12Human5 nM[10][11]
2-MeSADP P2Y13Human19 nM[10][11]
2-MeSADP P2Y13Mouse6.2 nM[10][11]

Note: pEC50 is the negative logarithm of the EC50 value in molar concentration. 2-MeSADP is the diphosphate (B83284) analog of 2-MeSATP and is also a highly potent P2Y agonist.

Detailed Experimental Protocol

This protocol provides a method for measuring 2-MeSATP-induced calcium mobilization in cultured cells using a fluorescent plate reader.

Materials and Reagents
  • Cells: A cell line endogenously or recombinantly expressing a Gq-coupled P2Y receptor (e.g., CHO-K1, HEK293, 1321N1 astrocytoma cells).

  • 2-MeSATP: Tetrasodium salt, stored as a stock solution at -80°C.

  • Culture Medium: Appropriate for the chosen cell line (e.g., DMEM/F12).

  • Assay Plate: Black, clear-bottom 96-well or 384-well microplates suitable for fluorescence measurements.

  • Calcium Indicator Dye: Fluo-4 AM, Fura-2 AM, or equivalent calcium-sensitive dye.

  • Pluronic F-127: To aid in dye solubilization.

  • Probenecid: An anion-exchange transport inhibitor to prevent dye leakage from cells.

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH adjusted to 7.4.[12]

  • Instrumentation: A fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure
  • Cell Plating:

    • The day before the assay, seed the cells into the black, clear-bottom microplate at a density that will yield a confluent monolayer (e.g., 25,000-50,000 cells/well for a 96-well plate).[13]

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Reagent Preparation:

    • 2-MeSATP Stock: Prepare a 10 mM stock solution of 2-MeSATP in sterile water.[8] Aliquot and store at -80°C.

    • Dye Loading Solution: Prepare the dye loading solution according to the manufacturer's instructions. A typical solution consists of the calcium indicator dye (e.g., 2-4 µM Fluo-4 AM) and an equal volume of 0.1% Pluronic F-127 in Assay Buffer.

    • Compound Plate: Prepare a separate plate containing serial dilutions of 2-MeSATP in Assay Buffer at a concentration 5-10 times higher than the final desired concentration to account for dilution upon injection.

  • Dye Loading:

    • Aspirate the culture medium from the cell plate.

    • Gently wash the cells once with 100 µL of pre-warmed (37°C) Assay Buffer.[12]

    • Add 50-100 µL of the Dye Loading Solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.[12]

  • Calcium Mobilization Measurement:

    • Set up the fluorescence plate reader program. Typical settings for Fluo-4 are excitation at 485 nm and emission at 525 nm.[12]

    • Program the instrument to read a baseline fluorescence for 15-20 seconds.

    • Program the automated injector to add a specific volume (e.g., 20 µL) from the compound plate to the cell plate.

    • Continue kinetic reading for an additional 60-120 seconds to capture the peak response and subsequent decline in fluorescence.

  • Data Analysis:

    • The primary response is the change in fluorescence intensity (F) over time.

    • Quantify the response for each well by calculating the difference between the maximum fluorescence peak (F_max) and the baseline fluorescence (F_min).

    • For dose-response experiments, plot the fluorescence change against the logarithm of the 2-MeSATP concentration.

    • Fit the data to a four-parameter logistical equation to determine the EC50 value.

Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution arrow arrow A Seed cells into 96-well plate B Incubate overnight (37°C, 5% CO2) A->B E Wash cells with Assay Buffer C Prepare 2-MeSATP dilutions (Compound Plate) D Prepare Dye Loading Solution F Load cells with dye (45-60 min, 37°C) E->F G Place plate in reader F->G H Measure baseline fluorescence G->H I Inject 2-MeSATP H->I J Measure kinetic response I->J K Analyze Data (Calculate EC50) J->K

Caption: General experimental workflow for a calcium mobilization assay.

References

Application Notes and Protocols for 2-Methylthio-ATP Induced Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthioadenosine triphosphate (2-MeSATP) is a potent and stable analog of adenosine (B11128) diphosphate (B83284) (ADP) that acts as a selective agonist for P2Y purinergic receptors, particularly the P2Y1 and P2Y12 subtypes expressed on the surface of platelets. Its resistance to degradation by ectonucleotidases makes it a reliable tool for in vitro studies of platelet function. The activation of both P2Y1 and P2Y12 receptors is crucial for a complete platelet aggregation response.[1] This document provides a detailed protocol for inducing and measuring platelet aggregation using 2-MeSATP, employing the gold-standard Light Transmission Aggregometry (LTA) method. Additionally, it outlines the key signaling pathways involved and presents relevant quantitative data for experimental design and interpretation.

Signaling Pathway of 2-MeSATP in Platelets

2-MeSATP mimics the action of ADP by co-activating two distinct G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12.[2][3]

  • P2Y1 Receptor: Coupled to Gq, its activation stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of Ca2+ from intracellular stores, which initiates platelet shape change and a transient, reversible aggregation.[2][4]

  • P2Y12 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[2][4][5] Reduced cAMP levels alleviate the inhibition of platelet activation. The βγ subunits of the Gi protein also activate phosphoinositide 3-kinase (PI3K), a key step for the stabilization and amplification of the aggregation response.[2][5]

The synergistic action of both pathways leads to the full activation of the glycoprotein (B1211001) IIb/IIIa (αIIbβ3) receptor, the final common pathway for platelet aggregation, enabling it to bind fibrinogen and form stable platelet aggregates.[3][6]

G cluster_receptor Platelet Membrane cluster_pathway Intracellular Signaling 2-MeSATP 2-MeSATP P2Y1 P2Y1 Receptor (Gq) 2-MeSATP->P2Y1 P2Y12 P2Y12 Receptor (Gi) 2-MeSATP->P2Y12 PLC Phospholipase C (PLC) P2Y1->PLC AC Adenylyl Cyclase P2Y12->AC PI3K PI3K Activation P2Y12->PI3K IP3_DAG IP3 + DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Shape_Change Shape Change & Transient Aggregation Ca_release->Shape_Change GPIIbIIIa αIIbβ3 Activation Shape_Change->GPIIbIIIa cAMP ↓ cAMP AC->cAMP Stabilization Sustained Aggregation & Stabilization cAMP->Stabilization PI3K->Stabilization Stabilization->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Figure 1. Signaling pathway of 2-MeSATP-induced platelet aggregation.

Quantitative Data for 2-MeSATP

The following table summarizes key quantitative parameters for 2-MeSATP in human platelet aggregation studies. These values are essential for designing dose-response experiments and for the interpretation of results.

ParameterValueTarget Receptor(s)Reference
Typical Aggregation Concentration 10 nM - 100 nMP2Y1 & P2Y12[7]
EC50 (human P2Y12) 5 nMP2Y12[1]
pEC50 (human P2Y1) 8.29P2Y1[1]
Binding Sites per Platelet 400 - 1,200P2Y12[8]
Dissociation Constant (Kd) ~15 nMP2Y12[8]

Experimental Protocol: Light Transmission Aggregometry (LTA)

This protocol details the standardized procedure for measuring platelet aggregation in response to 2-MeSATP using Light Transmission Aggregometry (LTA), which remains the gold-standard method for assessing platelet function in vitro.[1][9]

Materials
  • 2-MeSATP stock solution (e.g., 1 mM in saline, stored at -20°C)

  • Whole blood from healthy, consenting donors who have abstained from anti-platelet medication for at least 10 days.[1]

  • 3.2% or 3.8% Sodium Citrate (B86180) anticoagulant tubes

  • Aggregometer (e.g., Chrono-log Model 700) and associated software

  • Aggregometer cuvettes and stir bars

  • Calibrated pipettes

  • Polypropylene (B1209903) tubes for plasma handling

  • Clinical centrifuge

  • Water bath or heating block at 37°C

Methods

1. Preparation of Platelet-Rich and Platelet-Poor Plasma a. Collect whole blood via venipuncture into sodium citrate tubes (9:1 blood to anticoagulant ratio).[1] b. To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake turned off.[1] c. Carefully aspirate the upper, straw-colored PRP layer and transfer it to a polypropylene tube. Keep capped at room temperature until use (no longer than 3 hours).[10] d. To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.[1] e. Aspirate the PPP supernatant and transfer to a separate polypropylene tube. PPP will serve as the 100% aggregation baseline.[1] f. Adjust the platelet count of the PRP to the desired concentration (typically 200-300 x 10⁹/L) using autologous PPP if necessary.[1]

2. Platelet Aggregation Assay a. Pre-warm the PRP and PPP samples to 37°C in a water bath or heating block.[1][9] b. Calibrate the aggregometer according to the manufacturer's instructions. Set the 0% aggregation baseline with a cuvette containing PRP and the 100% aggregation point with a cuvette containing PPP.[1][9] c. Pipette a specific volume of the adjusted PRP (e.g., 250-450 µL, depending on the aggregometer model) into an aggregometer cuvette containing a sterile stir bar.[9] d. Place the cuvette in the heating well of the aggregometer and allow the PRP to equilibrate for at least 1-2 minutes at 37°C with constant stirring (typically 900-1200 rpm).[1][9][10] e. Establish a stable baseline recording for approximately 30-60 seconds. f. Add a small volume of the 2-MeSATP working solution to the PRP to achieve the desired final concentration (e.g., 10 nM). g. Record the change in light transmission for a set period, typically 5-10 minutes, to observe the full aggregation curve. h. The primary outcome is the maximal percentage of aggregation, which is calculated automatically by the aggregometer software.

G cluster_prep Sample Preparation cluster_assay Aggregation Assay (LTA) cluster_analysis Data Analysis Blood_Collection 1. Blood Collection (Sodium Citrate Tube) Centrifuge_PRP 2. Centrifugation (Low Speed) 150-200 x g, 15-20 min Blood_Collection->Centrifuge_PRP PRP_Isolation 3. Isolate Platelet-Rich Plasma (PRP) Centrifuge_PRP->PRP_Isolation Centrifuge_PPP 4. Centrifugation (High Speed) 1500-2000 x g, 15 min Centrifuge_PRP->Centrifuge_PPP Warm_Samples 6. Pre-warm PRP/PPP to 37°C PRP_Isolation->Warm_Samples PPP_Isolation 5. Isolate Platelet-Poor Plasma (PPP) Centrifuge_PPP->PPP_Isolation PPP_Isolation->Warm_Samples Calibrate 7. Calibrate Aggregometer (0% = PRP, 100% = PPP) Warm_Samples->Calibrate Equilibrate 8. Equilibrate PRP in Cuvette (37°C with stirring) Calibrate->Equilibrate Add_Agonist 9. Add 2-MeSATP Equilibrate->Add_Agonist Record 10. Record Aggregation (5-10 minutes) Add_Agonist->Record Analyze 11. Determine Max Aggregation (%) Record->Analyze

References

Application Notes and Protocols for 2-MeS-ATP in Smooth Muscle Contraction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthioadenosine triphosphate (2-MeS-ATP) is a potent and stable analog of adenosine (B11128) triphosphate (ATP) that is widely utilized in the study of purinergic signaling in smooth muscle. As an agonist for various P2X and P2Y purinergic receptors, 2-MeS-ATP serves as a critical tool for elucidating the complex roles of these receptors in regulating smooth muscle contraction and relaxation. Its diverse effects across different smooth muscle tissues make it an invaluable pharmacological probe for investigating physiological and pathophysiological processes, as well as for the screening and characterization of novel therapeutic agents targeting purinergic receptors.

Application Notes

Mechanism of Action

2-MeS-ATP exerts its effects by binding to and activating P2X and P2Y purinergic receptors on the surface of smooth muscle cells. The physiological response—contraction or relaxation—is dependent on the specific receptor subtypes expressed in the tissue, their coupling to downstream signaling pathways, and the experimental conditions.

  • Contraction: In many vascular smooth muscle tissues, 2-MeS-ATP induces contraction primarily through the activation of P2Y12 and P2X1 receptors.

    • P2Y12 Receptors: These are G-protein coupled receptors (GPCRs) that couple to Gi. Activation of P2Y12 by 2-MeS-ATP leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Lower cAMP levels lead to reduced protein kinase A (PKA) activity, which in turn decreases the inhibition of myosin light chain kinase (MLCK). This promotes the phosphorylation of myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.[1][2]

    • P2X1 Receptors: These are ligand-gated ion channels. The binding of 2-MeS-ATP to P2X1 receptors opens a non-selective cation channel, leading to an influx of Na+ and Ca2+.[3] The resulting membrane depolarization activates voltage-gated Ca2+ channels, further increasing intracellular Ca2+ concentration and triggering contraction.[3][4]

  • Relaxation: In some smooth muscle preparations, such as the mouse vas deferens, 2-MeS-ATP can induce relaxation, which is often mediated by P2Y receptors.[5][6] This relaxation can occur through various mechanisms, including the production of relaxing factors like nitric oxide (NO) or prostaglandins, or through the activation of K+ channels leading to hyperpolarization.

Data Presentation: Quantitative Analysis of 2-MeS-ATP Analogs in Smooth Muscle

The following table summarizes the potency (pEC50) and maximum response (Emax) of the 2-MeS-ATP analog, 2-MeS-ADP, on the contraction of various human vascular smooth muscle preparations. This data is crucial for designing experiments and for the comparative analysis of purinergic receptor function in different tissues.

AgonistTissuePre-contractionpEC50Emax (% of 60 mM K+ contraction)Reference
2-MeS-ADPInternal Mammary ArterySubmaximal5.6 ± 0.615 ± 6[7][8]
2-MeS-ADPInternal Mammary Artery BranchesSubmaximal6.8 ± 0.121 ± 1[7][8]
2-MeS-ADPSmall VeinsSubmaximal6.6 ± 0.448 ± 9[7][8]

Experimental Protocols

Protocol 1: Organ Bath Assay for Smooth Muscle Contractility

This protocol outlines the procedure for measuring the contractile response of isolated smooth muscle tissue to 2-MeS-ATP using an organ bath system.

1. Tissue Preparation:

  • Euthanize the animal model in accordance with institutional guidelines.

  • Carefully dissect the desired smooth muscle tissue (e.g., aorta, bladder, vas deferens) and place it in cold, oxygenated Krebs-Henseleit solution.

  • The composition of Krebs-Henseleit solution is as follows (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1.

  • Clean the tissue of excess connective and adipose tissue under a dissecting microscope.

  • Cut the tissue into strips or rings of appropriate size (e.g., 2-4 mm wide for vascular rings).

2. Mounting the Tissue:

  • Mount the tissue strips in an organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Attach one end of the tissue to a fixed hook and the other end to a force-displacement transducer.

  • Apply an optimal resting tension to the tissue (this needs to be determined empirically for each tissue type, e.g., 1-2 g for rat aorta) and allow it to equilibrate for at least 60-90 minutes. During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.

3. Experimental Procedure:

  • After equilibration, test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).

  • Wash the tissue and allow it to return to baseline tension.

  • To study the contractile effect of 2-MeS-ATP, add it cumulatively to the organ bath in increasing concentrations (e.g., from 1 nM to 100 µM).

  • Record the isometric tension generated by the tissue at each concentration.

  • To investigate the involvement of specific receptors, pre-incubate the tissue with a selective antagonist (e.g., AR-C67085 for P2Y12) for 20-30 minutes before constructing the 2-MeS-ATP concentration-response curve.

4. Data Analysis:

  • Express the contractile response as a percentage of the maximal contraction induced by KCl.

  • Plot the concentration-response curve and calculate the pEC50 (-log of the molar concentration that produces 50% of the maximal response) and the Emax (maximal response).

Protocol 2: Isolation and Culture of Vascular Smooth Muscle Cells (VSMCs)

This protocol describes the enzymatic isolation and primary culture of VSMCs from murine aorta.[5][9]

1. Reagent Preparation:

  • Complete Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Collagenase Type 2 Solution: Dissolve collagenase type 2 in complete DMEM at a concentration of 1 mg/mL.

2. Aorta Dissection and Digestion:

  • Euthanize a mouse and sterilize the thoracic and abdominal region with 70% ethanol.

  • Under sterile conditions, open the thoracic cavity and dissect the aorta from the aortic arch to the diaphragm.

  • Transfer the aorta to a sterile dish containing cold, sterile phosphate-buffered saline (PBS).

  • Remove the adventitia and any remaining connective tissue.

  • Cut the aorta into small pieces (1-2 mm) and place them in a tube containing the collagenase type 2 solution.

  • Incubate at 37°C in a 5% CO2 incubator for 4-6 hours, or until the tissue is disaggregated.

3. Cell Plating and Culture:

  • Gently triturate the cell suspension to further dissociate the tissue.

  • Add 3 mL of complete DMEM to neutralize the collagenase and centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete DMEM and plate the cells in a 24-well plate.

  • Incubate the cells at 37°C in a 5% CO2 incubator.

  • Do not disturb the cells for the first 5 days to allow for attachment and initial growth.

  • Change the medium every 2-3 days thereafter.

  • Once confluent, the cells can be passaged using trypsin-EDTA.

Mandatory Visualizations

Signaling Pathways

P2Y12_Signaling_Pathway cluster_membrane Cell Membrane P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to TwoMeSATP 2-MeS-ATP TwoMeSATP->P2Y12 Binds Gi->AC Inhibits PKA PKA cAMP->PKA Activates MLCK_ac MLCK (active) PKA->MLCK_ac Inhibits MLCK_in MLCK (inactive) MLCK_in->MLCK_ac Ca2+/Calmodulin MyosinLC_P Phosphorylated Myosin Light Chain MLCK_ac->MyosinLC_P Phosphorylates MyosinLC Myosin Light Chain MyosinLC->MyosinLC_P Contraction Contraction MyosinLC_P->Contraction Leads to

Caption: P2Y12 receptor signaling pathway in smooth muscle contraction.

P2X1_Signaling_Pathway cluster_membrane Cell Membrane P2X1 P2X1 Receptor Na_Ca_influx Na+ & Ca2+ Influx P2X1->Na_Ca_influx VGCC Voltage-Gated Ca2+ Channel Ca_influx Ca2+ Influx VGCC->Ca_influx TwoMeSATP 2-MeS-ATP TwoMeSATP->P2X1 Binds and Opens Depolarization Membrane Depolarization Na_Ca_influx->Depolarization Inc_Ca Increased Intracellular [Ca2+] Na_Ca_influx->Inc_Ca Depolarization->VGCC Activates Ca_influx->Inc_Ca Contraction Contraction Inc_Ca->Contraction Triggers

Caption: P2X1 receptor signaling pathway in smooth muscle contraction.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Studying 2-MeS-ATP Effects on Smooth Muscle Contraction cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Isolation Tissue Isolation (e.g., Aorta, Bladder) Tissue_Prep Tissue Preparation (Strips or Rings) Tissue_Isolation->Tissue_Prep Mounting Mount in Organ Bath Tissue_Prep->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration Viability_Test Viability Test (KCl) Equilibration->Viability_Test Drug_Addition Cumulative Addition of 2-MeS-ATP Viability_Test->Drug_Addition Data_Recording Record Isometric Tension Drug_Addition->Data_Recording Normalization Normalize to KCl Response Data_Recording->Normalization Curve_Fitting Concentration-Response Curve Normalization->Curve_Fitting Parameter_Calc Calculate pEC50 and Emax Curve_Fitting->Parameter_Calc

Caption: Workflow for organ bath-based smooth muscle contraction studies.

References

Application Notes and Protocols for the Pharmacological Characterization of 2-Methylthio-ATP Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthioadenosine triphosphate (2-MeSATP) is a stable analog of adenosine (B11128) triphosphate (ATP) that serves as a potent agonist for several subtypes of purinergic P2 receptors. These receptors, particularly the P2Y and P2X families, are membrane proteins involved in a wide array of physiological processes, making them attractive targets for therapeutic intervention. The pharmacological characterization of 2-MeSATP's interaction with its receptors is crucial for understanding its biological roles and for the development of novel drugs targeting the purinergic signaling system.

This document provides detailed application notes and experimental protocols for the pharmacological study of 2-MeSATP receptors, with a focus on the P2Y1 and P2Y12 receptor subtypes, which represent the primary targets for this ligand.

Receptor Targets and Signaling Pathways of 2-MeSATP

2-MeSATP primarily targets P2Y G protein-coupled receptors (GPCRs) and some P2X ligand-gated ion channels. The most extensively studied interactions are with the P2Y1 and P2Y12 receptors, which exhibit distinct signaling cascades upon activation.

  • P2Y1 Receptor: This receptor is coupled to the Gq family of G proteins. Activation of the P2Y1 receptor by 2-MeSATP stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, resulting in a transient increase in cytosolic calcium concentration.[1]

  • P2Y12 Receptor: In contrast, the P2Y12 receptor is coupled to the Gi family of G proteins.[2] Agonist binding to the P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] The activity of 2-MeSATP at the P2Y12 receptor is a subject of debate, with some studies suggesting it may act as a weak partial agonist or an antagonist, potentially due to contamination of 2-MeSATP preparations with its diphosphate (B83284) analog, 2-MeSADP.[4]

  • P2X Receptors: 2-MeSATP is also a known agonist at certain P2X receptor subtypes, such as P2X1 and P2X3.[5] P2X receptors are ligand-gated ion channels, and their activation by 2-MeSATP leads to the influx of cations, including Na+ and Ca2+.

Quantitative Data Summary

The following tables summarize the binding affinities and agonist potencies of 2-MeSATP and other relevant ligands at the human P2Y1 and P2Y12 receptors.

Table 1: Agonist Potency (EC50) at P2Y Receptors

AgonistReceptor SubtypeEC50 (nM)Assay Type
2-MeSATPHuman P2Y1~5-50Inositol Phosphate Accumulation / Calcium Mobilization
2-MeSADPHuman P2Y1~1-10Inositol Phosphate Accumulation / Calcium Mobilization
2-MeSADPHuman P2Y125cAMP Inhibition
2-MeSADPHuman P2Y1319cAMP Inhibition

Note: EC50 values can vary depending on the cell line and experimental conditions.

Table 2: Ligand Binding Affinities (Ki) at P2Y Receptors

LigandReceptor SubtypeKi (nM)Radioligand
MRS2500Human P2Y10.78[3H]MRS2279
CangrelorHuman P2Y12~1-10[3H]2-MeSADP

Table 3: Receptor Density (Bmax) from Radioligand Binding Studies

Receptor SubtypeRadioligandCell/Tissue TypeBmax (fmol/mg protein or sites/cell )
Rat P2Y1[32P]MRS2500Rat Brain Membranes48.9 ± 8.7 fmol/mg protein
Human P2Y12[3H]PSB-0413Human Platelet Membranes0.5 ± 0.2 pmol/mg protein
Human P2Y12[3H]PSB-0413Intact Human Platelets425 ± 50 sites/platelet

Signaling Pathway Diagrams

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor P2Y1 Receptor Gq Gq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store (Endoplasmic Reticulum) IP3->Ca_Store Binds to IP3R Ca_Ion Ca_Store->Ca_Ion Releases Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca_Ion->Cellular_Response Triggers Ligand 2-MeSATP Ligand->Receptor Binds

P2Y1 Receptor Gq Signaling Pathway

P2Y12_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor P2Y12 Receptor Gi Gi Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP_mol ATP AC->ATP_mol Converts cAMP cAMP ATP_mol->cAMP Cellular_Response Cellular Response (e.g., Inhibition of Platelet Aggregation) cAMP->Cellular_Response Modulates Ligand 2-MeSADP (or antagonist) Ligand->Receptor Binds

P2Y12 Receptor Gi Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for P2Y12 Receptor

This protocol is designed to determine the binding affinity of unlabeled ligands for the P2Y12 receptor by measuring their ability to compete with a radiolabeled antagonist.

Radioligand_Binding_Workflow A Prepare cell membranes expressing P2Y12 receptor B Incubate membranes with [3H]2-MeSADP (radioligand) and varying concentrations of unlabeled test ligand A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify radioactivity of bound radioligand using scintillation counting C->D E Analyze data to determine Ki of the test ligand D->E

Radioligand Binding Assay Workflow

Materials:

  • Cell membranes from a cell line stably expressing the human P2Y12 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]2-MeSADP or another suitable P2Y12 radioligand.

  • Unlabeled test compounds (e.g., 2-MeSATP, 2-MeSADP, antagonists).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation cocktail.

  • Scintillation counter.

  • Cell harvester (optional).

Procedure:

  • Membrane Preparation: Prepare cell membranes from P2Y12-expressing cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of binding buffer to each well.

    • Add 50 µL of a fixed concentration of [3H]2-MeSADP (typically at a concentration near its Kd value).

    • Add 50 µL of varying concentrations of the unlabeled test compound. For total binding, add 50 µL of binding buffer. For non-specific binding, add 50 µL of a high concentration of a known P2Y12 antagonist (e.g., 10 µM cangrelor).

    • Initiate the binding reaction by adding 100 µL of the diluted cell membrane preparation (typically 5-20 µg of protein per well) to each well.

  • Incubation: Incubate the plate at room temperature or 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester or a vacuum manifold. Wash the filters rapidly with ice-cold wash buffer (3-4 times) to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.

    • Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki (inhibition constant) of the test ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay for P2Y1 Receptor

This assay measures the ability of 2-MeSATP to stimulate the Gq-coupled P2Y1 receptor, leading to an increase in intracellular calcium.

Calcium_Mobilization_Workflow A Seed cells expressing P2Y1 receptor in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) A->B C Measure baseline fluorescence B->C D Add 2-MeSATP or other agonists and measure the change in fluorescence over time C->D E Analyze data to determine EC50 of the agonist D->E

Calcium Mobilization Assay Workflow

Materials:

  • Cells stably or transiently expressing the human P2Y1 receptor (e.g., HEK293 or 1321N1 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • 2-MeSATP and other test agonists.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

  • Cell Plating: Seed the P2Y1-expressing cells into 96-well black, clear-bottom plates and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (typically 0.02-0.04%) in HBSS.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells 2-3 times with HBSS to remove extracellular dye. Add fresh HBSS to each well.

  • Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Measure the baseline fluorescence for a short period.

    • Using the instrument's injector, add varying concentrations of 2-MeSATP or other agonists to the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each agonist concentration.

    • Plot the peak response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value of the agonist.

cAMP Inhibition Assay for P2Y12 Receptor

This assay measures the ability of ligands to modulate the activity of the Gi-coupled P2Y12 receptor by quantifying changes in intracellular cAMP levels.

cAMP_Inhibition_Workflow A Seed cells expressing P2Y12 receptor in a 96-well plate B Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) A->B C Stimulate adenylyl cyclase with forskolin (B1673556) and simultaneously add varying concentrations of P2Y12 agonist/antagonist B->C D Lyse cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) C->D E Analyze data to determine EC50 (agonist) or IC50 (antagonist) D->E

cAMP Inhibition Assay Workflow

Materials:

  • Cells stably expressing the human P2Y12 receptor (e.g., CHO-K1 or HEK293 cells).

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).

  • Forskolin (an adenylyl cyclase activator).

  • P2Y12 receptor agonists (e.g., 2-MeSADP) and antagonists (e.g., cangrelor).

  • cAMP assay kit (e.g., HTRF®, LANCE®, or ELISA-based kits).

  • 96- or 384-well microplates.

  • Plate reader compatible with the chosen cAMP assay technology.

Procedure:

  • Cell Plating: Seed the P2Y12-expressing cells into the appropriate microplate and grow to confluency.

  • Assay (Agonist Mode):

    • Aspirate the culture medium and add a stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX).

    • Add varying concentrations of the P2Y12 agonist.

    • Add a fixed concentration of forskolin (a concentration that gives a submaximal stimulation of cAMP production).

    • Incubate the plate at 37°C for 15-30 minutes.

  • Assay (Antagonist Mode):

    • Aspirate the culture medium and add a stimulation buffer containing a PDE inhibitor.

    • Add varying concentrations of the P2Y12 antagonist.

    • Add a fixed concentration of a P2Y12 agonist (typically at its EC80 concentration) and a fixed concentration of forskolin.

    • Incubate the plate at 37°C for 15-30 minutes.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the specific cAMP assay kit being used.

  • Data Analysis:

    • The amount of cAMP produced is inversely proportional to the activation of the P2Y12 receptor.

    • For agonists: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50.

    • For antagonists: Plot the percentage of reversal of agonist-induced inhibition against the logarithm of the antagonist concentration and fit to a sigmoidal dose-response curve to determine the IC50.

Conclusion

The experimental protocols and data presented in these application notes provide a comprehensive framework for the pharmacological characterization of 2-MeSATP and its interactions with P2Y receptors. By employing these assays, researchers can elucidate the potency and efficacy of novel compounds targeting this important class of receptors, thereby facilitating the discovery and development of new therapeutics for a variety of diseases. Careful consideration of potential issues, such as ligand stability and the presence of contaminating nucleotides, is essential for obtaining accurate and reproducible results.

References

Application Notes: 2-Methylthio-ATP in Cultured Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylthioadenosine 5'-triphosphate (2-MeSATP) is a stable and potent analog of adenosine (B11128) triphosphate (ATP).[1][2][3] It is widely utilized in cell biology and pharmacology research as a selective agonist for P2 purinergic receptors, particularly the P2Y subfamily.[1][4][5] Unlike ATP, which can be rapidly degraded by ectonucleotidases, 2-MeSATP offers greater stability in experimental settings, ensuring more reliable and reproducible results. It is a critical tool for investigating signal transduction pathways related to calcium mobilization, cell proliferation, apoptosis, and platelet aggregation.[6][7][8]

Mechanism of Action

2-MeSATP primarily exerts its effects by activating G-protein-coupled P2Y receptors.[5][9] It is a particularly potent agonist for the P2Y₁ receptor and also shows activity at other subtypes like P2Y₁₂ and P2Y₁₃.[4][5][10][11]

The canonical signaling pathway initiated by 2-MeSATP at the P2Y₁ receptor involves:

  • Receptor Binding: 2-MeSATP binds to the extracellular domain of the P2Y₁ receptor.

  • G-Protein Activation: This binding induces a conformational change, activating the associated Gq/11 protein.

  • PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[5]

  • PKC Activation: DAG, along with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).

In some cell types, such as astrocytes, P2Y receptor activation by agonists like 2-MeSATP can also stimulate the Extracellular Signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation and differentiation.[6][9] This can occur independently of the PLC/calcium pathway.[6][9]

P2Y_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum P2Y1R P2Y1 Receptor Gq Gq P2Y1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC PKC DAG->PKC Activates Ca_Response Cellular Response (e.g., Platelet Aggregation, Glycogenolysis) PKC->Ca_Response Leads to Ca_Store Ca2+ Store IP3R->Ca_Store Opens Ca_Store->PKC Activates TwoMeSATP 2-MeSATP TwoMeSATP->P2Y1R

Caption: 2-MeSATP signaling via the P2Y₁ receptor and Gq/PLC pathway.

Applications and Quantitative Data

2-MeSATP is a versatile tool for studying various cellular processes. Its primary applications include inducing intracellular calcium mobilization, studying platelet aggregation, and investigating cell signaling pathways like ERK/MAPK.

Table 1: Effective Concentrations of 2-MeSATP in Cultured Cell Lines

Cell TypeApplication/Effect MeasuredEffective Concentration (EC₅₀)Reference
Rat HepatocytesGlycogen phosphorylase activation20 nM[1][2]
Brain Capillary Endothelial CellsIncrease in intracellular Ca²⁺ ([Ca²⁺]i)27 nM[8][12]
Human PlateletsPlatelet Aggregation10 nM - 100 nM (Typical Range)[10]
Rat Cortical AstrocytesCalcium mobilization & ERK activationNot specified, used at 100 µM[6][9]

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to 2-MeSATP stimulation using a fluorescent calcium indicator like Fura-2 AM.

Calcium_Workflow start Start plate_cells 1. Plate cells on glass-bottom dishes start->plate_cells load_dye 2. Load cells with Fura-2 AM dye plate_cells->load_dye wash 3. Wash to remove extracellular dye load_dye->wash image 4. Acquire baseline fluorescence images (340/380nm excitation) wash->image stimulate 5. Add 2-MeSATP (agonist) image->stimulate record 6. Record post-stimulation fluorescence for 5-10 min stimulate->record analyze 7. Analyze 340/380nm fluorescence ratio to determine [Ca²⁺]i record->analyze end End analyze->end

Caption: Experimental workflow for the intracellular calcium mobilization assay.

Materials:

  • Cultured cells (e.g., HeLa, CHO, or a specific line of interest)[13][14]

  • Glass-bottom imaging dishes

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • 2-MeSATP stock solution (e.g., 1 mM in water or buffer)

  • Fluorescence microscope with an imaging system capable of ratiometric imaging (340/380 nm excitation, ~510 nm emission)[15][16]

Procedure:

  • Cell Plating: Plate cells onto glass-bottom dishes 24-48 hours prior to the experiment to achieve 70-80% confluency.

  • Dye Loading Solution: Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS. Vortex to mix.[15]

  • Cell Loading: Remove the culture medium from the cells and wash once with HBSS. Add the Fura-2 AM loading solution to the cells.[17]

  • Incubation: Incubate the cells in the dark for 30-45 minutes at 37°C.[15][17]

  • Washing: After incubation, wash the cells three times with fresh HBSS to remove extracellular dye. Add fresh HBSS to the dish for imaging.[16]

  • Imaging Setup: Place the dish on the microscope stage. Allow cells to equilibrate for 5 minutes.

  • Baseline Measurement: Begin recording, alternating excitation between 340 nm and 380 nm and capturing emission at ~510 nm. Record a stable baseline for 1-2 minutes.[16][18]

  • Stimulation: Add the desired final concentration of 2-MeSATP to the dish.

  • Data Acquisition: Continue recording the fluorescence changes for 5-10 minutes post-stimulation.[18]

  • Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm. An increase in this ratio corresponds to an increase in intracellular calcium.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This protocol describes a method to assess if 2-MeSATP induces apoptosis or necrosis in a cultured cell line using flow cytometry.[19][20][21]

Apoptosis_Workflow start Start seed_cells 1. Seed cells in 6-well plates start->seed_cells treat_cells 2. Treat cells with 2-MeSATP (and controls) for 24-48h seed_cells->treat_cells harvest_cells 3. Harvest cells by trypsinization and centrifugation treat_cells->harvest_cells wash_cells 4. Wash cells with cold PBS harvest_cells->wash_cells stain_cells 5. Resuspend in Annexin V Binding Buffer and add Annexin V-FITC and PI wash_cells->stain_cells incubate 6. Incubate in the dark for 15 min stain_cells->incubate analyze 7. Analyze by flow cytometry incubate->analyze quantify 8. Quantify live, apoptotic, and necrotic populations analyze->quantify end End quantify->end

Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.

Materials:

  • Cultured cells

  • 6-well culture plates

  • 2-MeSATP

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of 2-MeSATP. Include an untreated control and a positive control for apoptosis (e.g., staurosporine). Incubate for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[22]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Platelet Aggregation Assay (In Vitro)

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry (LTA), a common application for P2Y agonists.[23][24]

Materials:

  • 2-MeSADP or 2-MeSATP stock solution (1 mM in saline)

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

  • Saline (0.9% NaCl)

  • Light Transmission Aggregometer

Procedure:

  • PRP/PPP Preparation: Prepare PRP and PPP from citrated whole blood by differential centrifugation.[10]

  • Sample Preparation: Pre-warm PRP and PPP samples to 37°C.[23]

  • Aggregometer Calibration: Calibrate the aggregometer using PPP to set 100% aggregation and PRP for 0% aggregation.[23]

  • Assay: a. Pipette 450 µL of PRP into a cuvette with a stir bar. b. Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for 2 minutes with stirring.[23] c. Add 50 µL of the 2-MeSATP dilution (final concentrations typically 0.1 µM to 10 µM) to the PRP to initiate aggregation.[23]

  • Data Recording: Record the change in light transmission for 5-10 minutes.[23]

  • Analysis: Analyze the aggregation curve to determine the maximal aggregation percentage.

References

Application Notes: Fura-2 Imaging of 2-Methylthio-ATP-Induced Calcium Flux

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of cellular processes, including neurotransmission, muscle contraction, and hormone secretion[1]. The study of Ca²⁺ dynamics is crucial for understanding cell signaling in both physiological and pathological states. Extracellular nucleotides like adenosine (B11128) triphosphate (ATP) and its stable analog, 2-Methylthioadenosine triphosphate (2-MeSATP), are key signaling molecules that can trigger transient increases in intracellular Ca²⁺ concentration ([Ca²⁺]i)[2][3][4].

2-MeSATP primarily acts as an agonist for P2Y purinergic receptors, a family of G-protein-coupled receptors (GPCRs)[5][6]. Specifically, it is a potent agonist for the P2Y₁ receptor[5][6]. Activation of P2Y₁ receptors initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the production of inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG)[7][8]. IP₃ then binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm[2][8][9]. This rapid increase in cytosolic Ca²⁺ can be visualized and quantified using fluorescent indicators.

Fura-2 acetoxymethyl ester (Fura-2 AM) is a high-affinity, ratiometric fluorescent dye widely used for measuring intracellular calcium[1][10]. As a cell-permeant ester, Fura-2 AM readily crosses the cell membrane. Once inside the cell, cytosolic esterases cleave the AM group, trapping the active Fura-2 molecule in the cytoplasm[1][10][11]. Fura-2 exhibits a shift in its fluorescence excitation wavelength upon binding to Ca²⁺. The dye is excited at 340 nm when bound to calcium and at 380 nm in its unbound form, with both states emitting light at approximately 510 nm[1][12][13]. The ratio of the fluorescence intensities at these two excitation wavelengths (340/380) is directly proportional to the intracellular Ca²⁺ concentration, providing a robust and quantitative measurement that is largely independent of dye concentration, cell thickness, or photobleaching[1][10].

This application note provides a detailed protocol for using Fura-2 imaging to monitor and quantify the calcium flux induced by 2-MeSATP in cultured cells. This assay is a powerful tool for researchers in cell biology, pharmacology, and drug development to study P2Y receptor signaling and screen for compounds that modulate this pathway.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for 2-MeSATP-induced calcium flux experiments using Fura-2 imaging. Note that optimal conditions can vary depending on the cell type and experimental setup[10][14].

ParameterTypical Range/ValueCell Type ExamplesSource
Agonist
2-MeSATP Concentration10⁻⁷ M - 10⁻⁵ MConjunctival Goblet Cells, Rat Hepatocytes[5][15]
Calcium Indicator
Fura-2 AM Stock Conc.1 mg/mL or 1 mM in dry DMSOGeneral[11][14][16]
Fura-2 AM Loading Conc.0.5 µM - 5 µMHEK293, Cortical Neurons, iPSC-CMs[11][14][17]
Loading Time15 - 60 minutesGeneral[11][13][14]
Loading TemperatureRoom Temperature or 37°CGeneral[11][14][16]
De-esterification Time20 - 30 minutesGeneral[11][12][16]
Imaging Parameters
Excitation Wavelengths340 nm and 380 nmGeneral[1][12][13]
Emission Wavelength~510 nmGeneral[1][12][13]
Image Acquisition Interval1 - 10 secondsGeneral[16][17]

Detailed Experimental Protocols

This section provides a comprehensive methodology for performing Fura-2 imaging of 2-MeSATP-induced calcium flux.

Part 1: Materials and Reagents
  • Cells: Cultured cells expressing P2Y receptors (e.g., HEK293, primary neurons, hepatocytes).

  • Culture Medium: Appropriate for the cell line.

  • Coverslips: Sterile glass coverslips or 96-well black, clear-bottom imaging plates[12].

  • Fura-2 AM (Cell Permeant): Lyophilized powder.

  • 2-Methylthioadenosine triphosphate (2-MeSATP): As a stock solution.

  • Dimethyl sulfoxide (B87167) (DMSO): Anhydrous/dry.

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer: pH 7.4[1][13].

  • Probenecid (optional): Anion transport inhibitor to improve dye retention[13].

  • Ionomycin and EGTA (for calibration): For determining maximum (R_max) and minimum (R_min) fluorescence ratios[16].

  • Equipment:

    • Fluorescence microscope with filter sets for Fura-2 (340nm and 380nm excitation, 510nm emission), equipped with a perfusion system and a sensitive camera[17].

    • Alternatively, a fluorescence plate reader with dual-wavelength excitation capabilities[12].

    • Cell culture incubator, biosafety cabinet, pipettes, and standard lab consumables.

Part 2: Reagent Preparation
  • 1 mM Fura-2 AM Stock Solution:

    • Warm the vial of Fura-2 AM (e.g., 50 µg) to room temperature before opening to prevent condensation[11].

    • Add 50 µL of anhydrous DMSO to the 50 µg vial to yield a 1 mM stock solution[11][14][16].

    • Vortex for 1 minute until fully dissolved. The solution should appear pale yellow[11].

    • Store aliquots at -20°C in a dry, dark place. Avoid repeated freeze-thaw cycles[11][14].

  • Recording Buffer (e.g., HBSS):

    • Prepare 1x HBSS solution and adjust the pH to 7.4[1][13]. Ensure it contains physiological levels of Ca²⁺ (e.g., 1.3 mM CaCl₂) and glucose[1].

    • For experiments requiring a calcium-free environment, prepare a separate buffer without CaCl₂ and add EGTA.

  • Fura-2 AM Loading Solution:

    • For a final loading concentration of 2 µM, dilute the 1 mM Fura-2 AM stock solution 1:500 in the recording buffer.

    • Vortex thoroughly before adding to cells[1].

    • Optional: Add Pluronic F-127 (to a final concentration of ~0.02%) to aid dye solubilization and Probenecid (1-2.5 mM) to prevent dye leakage[12][13].

  • 2-MeSATP Working Solution:

    • Prepare a concentrated stock solution of 2-MeSATP in water or buffer.

    • On the day of the experiment, dilute the stock solution to the desired final working concentrations in the recording buffer.

Part 3: Cell Preparation and Dye Loading
  • Cell Seeding:

    • Seed cells onto sterile glass coverslips or into black, clear-bottom 96-well plates 24-48 hours before the experiment to achieve 80-90% confluency[12][13][17].

  • Fura-2 AM Loading:

    • Aspirate the culture medium from the cells.

    • Wash the cells once or twice with warm recording buffer[12][17].

    • Add the freshly prepared Fura-2 AM loading solution to the cells.

    • Incubate for 30-60 minutes at room temperature or 37°C in the dark[13][14][16]. The optimal time and temperature should be determined for each cell type to ensure adequate dye loading without compartmentalization[10][11][14].

  • Washing and De-esterification:

    • After incubation, remove the loading solution and wash the cells twice with the recording buffer to remove extracellular Fura-2 AM[12][17].

    • Add fresh recording buffer and incubate for an additional 20-30 minutes at room temperature in the dark. This allows for the complete de-esterification of the dye by cellular esterases[11][12][16].

Part 4: Calcium Imaging and Data Acquisition
  • Microscope/Plate Reader Setup:

    • Mount the coverslip in an imaging chamber on the microscope stage or place the 96-well plate in the plate reader[16][17].

    • If using a microscope, add ~0.5 mL of recording buffer to the chamber[16].

    • Set the instrument to alternately excite the cells at 340 nm and 380 nm and collect the emission at ~510 nm[12][17].

    • Adjust the exposure times and camera gain to obtain a good signal-to-noise ratio, ensuring the fluorescence at 380 nm is bright but not saturated[14][16].

  • Data Acquisition:

    • Begin recording to establish a stable baseline fluorescence ratio (F340/F380) for 1-2 minutes.

    • Apply the 2-MeSATP working solution to the cells using the perfusion system or injector.

    • Continue recording the fluorescence changes for several minutes until the signal returns to or near the baseline.

    • Acquire images at intervals of 1-10 seconds, depending on the expected kinetics of the calcium response[16][17].

Part 5: Data Analysis
  • Ratio Calculation:

    • For microscopy, select regions of interest (ROIs) corresponding to individual cells[16].

    • For each time point, calculate the ratio of the fluorescence intensity from 340 nm excitation to the intensity from 380 nm excitation (F340/F380).

    • Plot the ratio as a function of time to visualize the change in intracellular Ca²⁺.

  • Calcium Concentration Conversion (Optional):

    • The fluorescence ratio can be converted to absolute [Ca²⁺]i using the Grynkiewicz equation[16]: [Ca²⁺]i = Kd * (F380_max / F380_min) * (R - R_min) / (R_max - R)

    • Where:

      • Kd: The dissociation constant of Fura-2 for Ca²⁺ (~224 nM).

      • R: The measured 340/380 ratio for each time point.

      • R_min: The ratio in the absence of Ca²⁺ (determined by adding a Ca²⁺ chelator like EGTA).

      • R_max: The ratio at Ca²⁺ saturation (determined by adding a Ca²⁺ ionophore like Ionomycin in a high Ca²⁺ buffer)[16].

      • F380_max / F380_min: The ratio of fluorescence intensities at 380 nm excitation under Ca²⁺-free and Ca²⁺-saturating conditions, respectively[16].

Visualizations

Signaling Pathway Diagram

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) 2-MeSATP 2-MeSATP P2Y1R P2Y1 Receptor Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_ion Ca²⁺ Response Cellular Response Ca_ion->Response Triggers ER_Ca Stored Ca²⁺ IP3R->ER_Ca Opens Channel ER_Ca->Ca_ion Release G Start CellSeeding 1. Cell Seeding (on coverslips/plates) Start->CellSeeding FuraLoading 2. Fura-2 AM Loading (30-60 min incubation) CellSeeding->FuraLoading Wash 3. Wash & De-esterification (20-30 min) FuraLoading->Wash Baseline 4. Record Baseline Ratio (F340/F380) Wash->Baseline Stimulate 5. Stimulate with 2-MeSATP Baseline->Stimulate Acquire 6. Acquire Time-Lapse Data Stimulate->Acquire Analyze 7. Data Analysis (Ratio vs. Time) Acquire->Analyze End Analyze->End

References

Application Notes and Protocols for Electrophysiological Recording of 2-Methylthio-ATP Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthioadenosine triphosphate (2-MeSATP) is a potent and stable analog of adenosine (B11128) triphosphate (ATP) that acts as an agonist at P2 purinergic receptors. These receptors are broadly classified into two families: the ionotropic P2X receptors, which are ligand-gated ion channels, and the metabotropic P2Y receptors, which are G protein-coupled receptors.[1][2] The activation of these receptors by 2-MeSATP triggers a variety of physiological responses, making it a critical tool for studying purinergic signaling in diverse cellular contexts, including neurons, glial cells, cardiac myocytes, and smooth muscle cells.[3][4][5] Understanding the electrophysiological consequences of 2-MeSATP application is fundamental for elucidating the roles of P2 receptors in cellular excitability, synaptic transmission, and pathophysiology, and for the development of novel therapeutics targeting these pathways.

These application notes provide a comprehensive overview of the electrophysiological effects of 2-MeSATP, detailed protocols for their measurement, and a summary of quantitative data to guide experimental design and interpretation.

Receptor Activation and Signaling Pathways

2-MeSATP is a non-selective agonist that can activate multiple P2X and P2Y receptor subtypes, often with high potency.[1] The specific downstream effects are dependent on the receptor subtypes expressed in the cell type under investigation.

P2X Receptor Signaling:

P2X receptors are non-selective cation channels that, upon binding 2-MeSATP, rapidly open to allow the influx of Na⁺ and Ca²⁺, and the efflux of K⁺.[6] This leads to membrane depolarization, and in excitable cells, can trigger action potentials.[6] For example, in ventricular myocytes, 2-MeSATP activates P2X4 receptors, leading to an inward current.[2][3]

cluster_membrane Cell Membrane P2X P2X Receptor IonInflux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X->IonInflux opens TwoMeSATP 2-MeSATP TwoMeSATP->P2X binds Depolarization Membrane Depolarization IonInflux->Depolarization

P2X Receptor Signaling Pathway

P2Y Receptor Signaling:

P2Y receptors are G protein-coupled receptors.[7] Several P2Y subtypes, such as P2Y1, are coupled to Gq proteins.[8][9] Upon activation by 2-MeSATP, Gq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored Ca²⁺ into the cytoplasm.[7] This increase in intracellular Ca²⁺ can activate Ca²⁺-activated channels, such as Ca²⁺-activated Cl⁻ channels, leading to further changes in membrane potential.[4]

cluster_membrane Cell Membrane P2Y P2Y Receptor Gq Gq P2Y->Gq activates PLC PLC Gq->PLC activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG TwoMeSATP 2-MeSATP TwoMeSATP->P2Y binds Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release IP3 Downstream Downstream Effects Ca_Release->Downstream

P2Y Receptor Signaling Pathway

Quantitative Data on 2-MeSATP Effects

The following tables summarize the quantitative effects of 2-MeSATP on various cell types as determined by electrophysiological recordings.

Table 1: P2X Receptor-Mediated Effects of 2-MeSATP

Cell TypeReceptor Subtype2-MeSATP ConcentrationElectrophysiological EffectQuantitative MeasurementReference
Mouse Ventricular MyocytesP2X4Not SpecifiedInward Current~2-fold greater in P2X4 overexpressing cells vs. wild-type[3]
Rat Pulmonary Arterial MyocytesP2XNot SpecifiedFast Transient Inward Cation CurrentPotency: 2-MeSATP > ATP > α,β-meATP[4]
P2X4 Receptor Transgenic Cardiac MyocytesP2X4Not SpecifiedIncreased Na⁺-K⁺-ATPase currentSignificant increase in peak current[10]

Table 2: P2Y Receptor-Mediated Effects of 2-MeSATP

Cell TypeReceptor Subtype2-MeSATP ConcentrationElectrophysiological EffectQuantitative MeasurementReference
Rat HepatocytesP2Y1Not SpecifiedIntracellular Ca²⁺ TransientsIndistinguishable from transients induced by 2-MeSADP[8][9]
Brain Capillary Endothelial CellsAtypical P2YEC50 = 27 nMIncrease in intracellular Ca²⁺-[11][12]
Rat Pulmonary Arterial MyocytesP2U (likely P2Y)Not SpecifiedCa²⁺-activated Cl⁻ CurrentPotency: UTP = ATP >> 2-MeSATP[4]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of 2-MeSATP-Induced Currents

This protocol is designed to measure macroscopic currents elicited by 2-MeSATP in cultured cells or acutely dissociated cells.

Materials:

  • Cells: Cultured cell line expressing P2 receptors or acutely dissociated primary cells.

  • Extracellular (Bath) Solution: (in mM) 140 NaCl, 3.6 KCl, 0.5 NaH₂PO₄, 0.5 MgSO₄, 1.5 CaCl₂, 2 NaHCO₃, 10 HEPES, and 5 glucose. pH adjusted to 7.4 with NaOH.[13]

  • Intracellular (Pipette) Solution: (in mM) 60 Potassium Aspartate, 65 KCl, 1 KH₂PO₄, 5 EDTA, 3 K₂ATP, and 5 HEPES. pH adjusted to 7.4 with KOH.[13]

  • 2-MeSATP Stock Solution: 10 mM in sterile water, stored at -20°C. Dilute to final concentrations in extracellular solution on the day of the experiment.

  • Patch-clamp rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.[13]

  • Glass pipettes: Pulled to a resistance of 3-5 MΩ when filled with intracellular solution.[14]

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording. For acutely dissociated cells, follow established enzymatic and mechanical dispersion protocols.

  • Recording Setup: Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

  • Pipette Preparation: Fill a glass pipette with intracellular solution and mount it on the micromanipulator.

  • Obtaining a Gigaseal: Approach a single, healthy-looking cell with the pipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance (GΩ) seal.[14]

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.[15]

  • Voltage-Clamp: Clamp the cell membrane potential at a holding potential of -60 mV or -80 mV.[10]

  • Drug Application: Apply 2-MeSATP using a perfusion system. Start with a low concentration and perform a cumulative concentration-response curve. Ensure complete washout with the extracellular solution between applications.

  • Data Acquisition: Record the current responses to 2-MeSATP application. Apply voltage steps or ramps to determine the current-voltage (I-V) relationship of the induced current.

  • Data Analysis: Measure the peak amplitude of the 2-MeSATP-induced current. Plot the concentration-response curve and fit with the Hill equation to determine the EC50. Analyze the I-V relationship to determine the reversal potential.

Experimental Workflow Diagram

Start Start Cell_Prep Cell Preparation (Plating or Dissociation) Start->Cell_Prep Setup Prepare Recording Rig & Solutions Start->Setup Gigaseal Obtain Gigaseal Cell_Prep->Gigaseal Setup->Gigaseal Whole_Cell Establish Whole-Cell Configuration Gigaseal->Whole_Cell Voltage_Clamp Set Holding Potential (Voltage-Clamp) Whole_Cell->Voltage_Clamp Drug_App Apply 2-MeSATP (Perfusion) Voltage_Clamp->Drug_App Record Record Current Response Drug_App->Record Washout Washout Record->Washout Repeat Repeat with Different Concentrations Washout->Repeat Repeat->Drug_App Yes Analysis Data Analysis (EC50, I-V Curve) Repeat->Analysis No End End Analysis->End

Electrophysiological Recording Workflow

Concluding Remarks

The electrophysiological recording of 2-MeSATP effects is a powerful approach to characterize the function of P2X and P2Y receptors in various cell types. The protocols and data presented here provide a framework for designing and interpreting experiments aimed at understanding the roles of purinergic signaling in health and disease. Careful consideration of the specific receptor subtypes present in the experimental model is crucial for accurate data interpretation. The use of selective P2 receptor antagonists in conjunction with 2-MeSATP can further aid in dissecting the contributions of individual receptor subtypes to the observed electrophysiological responses.

References

Application Notes and Protocols for Studying Neurotransmitter Release Using 2-Methylthio-ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthioadenosine triphosphate (2-MeSATP) is a potent, stable analog of adenosine (B11128) triphosphate (ATP) that acts as an agonist at both P2X and P2Y purinergic receptors.[1] These receptors are widely expressed in the central and peripheral nervous systems and play crucial roles in modulating synaptic transmission.[2] 2-MeSATP is a valuable pharmacological tool for investigating the role of purinergic signaling in neurotransmitter release. Its activation of P2X receptors, which are ligand-gated ion channels, typically leads to a facilitation of neurotransmitter release, while its effects on G-protein coupled P2Y receptors can be either excitatory or inhibitory.[3][4] This document provides detailed application notes and protocols for utilizing 2-MeSATP to study the release of various neurotransmitters, including glutamate, noradrenaline, and dopamine (B1211576).

Mechanism of Action

2-MeSATP modulates neurotransmitter release primarily through its interaction with two major classes of purinergic receptors:

  • P2X Receptors: These are ionotropic receptors that, upon binding to an agonist like 2-MeSATP, open a non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺.[2] The resulting membrane depolarization and increase in intracellular calcium concentration ([Ca²⁺]i) are key triggers for the exocytosis of neurotransmitter-containing vesicles.[2] P2X1 and P2X3 receptor subtypes are particularly implicated in the facilitation of neurotransmitter release.[4]

  • P2Y Receptors: These are metabotropic G-protein coupled receptors. The P2Y1 receptor subtype, which is Gq-coupled, is frequently involved in the modulation of neurotransmitter release.[3] Activation of the P2Y1 receptor by 2-MeSATP initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium.[3][5] Depending on the specific downstream effectors and their location on the neuron, this can lead to either an increase or a decrease in neurotransmitter release.[3]

Data Presentation: Quantitative Effects of 2-MeSATP on Neurotransmitter Release

The following table summarizes the quantitative effects of 2-MeSATP on the release of glutamate, noradrenaline, and dopamine based on available literature. Please note that experimental conditions such as tissue preparation, stimulation method, and detection assay can influence the observed values.

NeurotransmitterReceptor Target(s)AgonistConcentration RangeEffect on ReleaseQuantitative Data (EC₅₀ / Maximal Effect)Reference Tissue/Cell Type
Glutamate P2X₁, P2X₂/₃, P2X₃ (Facilitatory)2-MeSATP10 - 100 µMFacilitationNot explicitly stated for 2-MeSATP; α,β-MeATP (a P2X₁,₃ agonist) facilitates release.[4]Rat Hippocampal Nerve Terminals
P2Y₁, P2Y₂, P2Y₄ (Inhibitory)2-MeSATPNot specifiedInhibitionNot explicitly stated for 2-MeSATP; 2-MeSADP (P2Y₁,₁₂,₁₃ agonist) inhibits release.[4]Rat Hippocampal Nerve Terminals
Noradrenaline P2X (Facilitatory)2-MeSATPNot specifiedFacilitationPotent stimulation of norepinephrine (B1679862) release.[6]PC12 Cells
P2Y₁, P2Y₁₂ (Inhibitory)2-MeSATPNot specifiedInhibitionPotent inhibition of noradrenaline release.[7]Rat Vas Deferens and Tail Artery
Dopamine P2Y (likely)2-MeSATPNot specifiedIncrease2-MeSATP is more potent than ATP in increasing dopamine levels.[8]Rat Striatum (in vivo microdialysis)

Experimental Protocols

Protocol 1: Preparation of Synaptosomes for Neurotransmitter Release Assays

This protocol describes the isolation of synaptosomes (sealed nerve terminals) from brain tissue, a common preparation for studying presynaptic mechanisms of neurotransmitter release.[9]

Materials:

  • Brain tissue (e.g., rat hippocampus, cortex, or striatum)

  • Homogenization Buffer: 0.32 M Sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4

  • Percoll solution

  • Krebs-Ringer Buffer (KRB): 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11.7 mM Glucose, 1.3 mM CaCl₂, pH 7.4

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Dissect the desired brain region on ice and place it in ice-cold Homogenization Buffer.

  • Homogenize the tissue with a Dounce homogenizer (10-12 gentle strokes).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

  • Carefully collect the supernatant (S1) and centrifuge it at 14,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes (P2).

  • Resuspend the P2 pellet in Homogenization Buffer and layer it onto a discontinuous Percoll gradient (e.g., 5%, 10%, and 23% Percoll in Homogenization Buffer).

  • Centrifuge the gradient at 32,500 x g for 5 minutes at 4°C.

  • Collect the synaptosomal fraction, which is typically located at the interface between the 10% and 23% Percoll layers.

  • Wash the collected synaptosomes by resuspending them in Krebs-Ringer Buffer and centrifuging at 14,000 x g for 10 minutes at 4°C.

  • Resuspend the final synaptosomal pellet in an appropriate volume of Krebs-Ringer Buffer for use in release assays.

Protocol 2: [³H]-Neurotransmitter Release Assay from Synaptosomes

This protocol details the measurement of radiolabeled neurotransmitter release from pre-loaded synaptosomes.[7][10]

Materials:

  • Prepared synaptosomes (from Protocol 1)

  • Radiolabeled neurotransmitter (e.g., [³H]glutamate, [³H]dopamine, [³H]noradrenaline)

  • Krebs-Ringer Buffer (KRB)

  • High K⁺ Krebs-Ringer Buffer (e.g., 30 mM KCl, with an equimolar reduction in NaCl)

  • 2-MeSATP stock solution

  • Scintillation vials and scintillation cocktail

  • Superfusion system or multi-well plates with filters

  • Liquid scintillation counter

Procedure:

  • Loading: Incubate the synaptosomes with the desired [³H]-neurotransmitter (e.g., 0.1-1 µM) in KRB for 15-30 minutes at 37°C.

  • Washing: Terminate the loading by placing the synaptosomes on ice and washing them multiple times with ice-cold KRB to remove excess radiolabel. This can be done by centrifugation or by superfusion on a filter.

  • Basal Release: Resuspend the loaded synaptosomes in KRB and collect fractions over time (e.g., every 2 minutes) to establish a stable baseline of neurotransmitter release.

  • Stimulation:

    • Control: Stimulate the synaptosomes with High K⁺ KRB for a short period (e.g., 2 minutes) to induce depolarization-dependent release.

    • 2-MeSATP Treatment: Pre-incubate a separate aliquot of synaptosomes with the desired concentration of 2-MeSATP for a defined period (e.g., 5-10 minutes) before stimulating with High K⁺ KRB in the continued presence of 2-MeSATP.

  • Fraction Collection: Continue to collect fractions during and after the stimulation period.

  • Quantification:

    • Add a scintillation cocktail to each collected fraction and to an aliquot of the remaining synaptosomes (to determine the total incorporated radioactivity).

    • Measure the radioactivity in each sample using a liquid scintillation counter.

  • Data Analysis: Express the amount of neurotransmitter released in each fraction as a percentage of the total radioactivity present in the synaptosomes at the beginning of that collection period (fractional release). Compare the fractional release during stimulation in the control and 2-MeSATP-treated groups.

Mandatory Visualizations

Signaling Pathways

G Facilitatory Effect of 2-MeSATP via P2X1 Receptor 2-MeSATP 2-MeSATP P2X1_Receptor P2X1 Receptor (Ligand-gated ion channel) 2-MeSATP->P2X1_Receptor Binds to Ca_Influx Ca²⁺ Influx P2X1_Receptor->Ca_Influx Opens channel Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Triggers NT_Release Neurotransmitter Release Vesicle_Fusion->NT_Release Leads to

Caption: Facilitatory signaling pathway of 2-MeSATP.

G Inhibitory Effect of 2-MeSATP via P2Y1 Receptor 2-MeSATP 2-MeSATP P2Y1_Receptor P2Y1 Receptor (Gq-coupled) 2-MeSATP->P2Y1_Receptor Binds to Gq Gq Protein P2Y1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Cleaves PIP₂ into DAG DAG PLC->DAG PIP2 PIP₂ ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP₃ Receptor on Ca_Release Ca²⁺ Release ER->Ca_Release Releases Downstream_Effectors Downstream Effectors Ca_Release->Downstream_Effectors Activates Inhibition Inhibition of Neurotransmitter Release Downstream_Effectors->Inhibition

Caption: Inhibitory signaling pathway of 2-MeSATP.

Experimental Workflow

G Experimental Workflow for Neurotransmitter Release Assay cluster_prep Synaptosome Preparation cluster_assay Release Assay cluster_analysis Data Analysis Tissue_Dissection 1. Brain Tissue Dissection Homogenization 2. Homogenization Tissue_Dissection->Homogenization Centrifugation1 3. Low-speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 4. High-speed Centrifugation Centrifugation1->Centrifugation2 Percoll_Gradient 5. Percoll Gradient Centrifugation Centrifugation2->Percoll_Gradient Washing 6. Washing and Resuspension Percoll_Gradient->Washing Loading 7. [³H]-Neurotransmitter Loading Wash 8. Washing Loading->Wash Basal_Release 9. Basal Release Collection Wash->Basal_Release Treatment 10. Treatment with 2-MeSATP Basal_Release->Treatment Stimulation 11. K⁺ Stimulation Treatment->Stimulation Fraction_Collection 12. Fraction Collection Stimulation->Fraction_Collection Scintillation_Counting 13. Scintillation Counting Fraction_Collection->Scintillation_Counting Calculate_Fractional_Release 14. Calculate Fractional Release Scintillation_Counting->Calculate_Fractional_Release Statistical_Analysis 15. Statistical Analysis Calculate_Fractional_Release->Statistical_Analysis

Caption: Workflow for studying neurotransmitter release.

References

Application Notes and Protocols for 2-MeS-ATP in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthioadenosine triphosphate (2-MeS-ATP) is a stable and potent analog of adenosine (B11128) triphosphate (ATP) that serves as a valuable tool in the study of purinergic signaling. It is a selective agonist for several subtypes of P2Y G protein-coupled receptors (GPCRs), making it an essential reagent in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of these receptors.[1] P2Y receptors are implicated in a wide range of physiological processes, including platelet aggregation, inflammation, neurotransmission, and vasodilation, rendering them attractive targets for therapeutic intervention.[2]

These application notes provide detailed protocols for utilizing 2-MeS-ATP in two common HTS assay formats: fluorescence-based calcium mobilization assays for Gq-coupled P2Y receptors and cyclic AMP (cAMP) inhibition assays for Gi-coupled P2Y receptors. The information herein is intended to guide researchers in the design, execution, and analysis of robust HTS assays.

P2Y Receptor Subtypes and Signaling Pathways

2-MeS-ATP primarily targets the P2Y1, P2Y12, and P2Y13 receptor subtypes. These receptors couple to different G protein signaling pathways, dictating the appropriate HTS assay format.

  • P2Y1 Receptor: This receptor predominantly couples to Gq/11 proteins. Activation of the P2Y1 receptor by an agonist like 2-MeS-ATP stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, providing a measurable signal in calcium mobilization assays.[3]

  • P2Y12 and P2Y13 Receptors: These receptors couple to Gi/o proteins. Agonist binding inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This change can be quantified in cAMP assays.[4]

Below are diagrams illustrating these key signaling pathways.

P2Y1_Signaling_Pathway 2-MeS-ATP 2-MeS-ATP P2Y1 P2Y1 Receptor 2-MeS-ATP->P2Y1 Gq Gq Protein P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release ER->Ca2_release releases Ca²⁺ Cellular_Response Cellular Response Ca2_release->Cellular_Response leads to PKC->Cellular_Response leads to

P2Y1 Receptor Signaling Pathway

P2Y12_P2Y13_Signaling_Pathway 2-MeS-ATP 2-MeS-ATP P2Y12_13 P2Y12/P2Y13 Receptor 2-MeS-ATP->P2Y12_13 Gi Gi Protein P2Y12_13->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response leads to Calcium_Mobilization_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Plate_Cells 1. Seed cells expressing P2Y1 receptor in 384-well plates Incubate_Overnight 2. Incubate overnight Plate_Cells->Incubate_Overnight Load_Dye 3. Add calcium-sensitive dye (e.g., Fluo-8 AM) Incubate_Overnight->Load_Dye Incubate_Dye 4. Incubate for 1 hour at 37°C Load_Dye->Incubate_Dye Add_Compound 5. Add test compounds and 2-MeS-ATP (agonist) Incubate_Dye->Add_Compound Read_Plate 6. Measure fluorescence on FLIPR Add_Compound->Read_Plate Calculate_Response 7. Calculate fluorescence change Read_Plate->Calculate_Response Generate_Curves 8. Generate dose-response curves Calculate_Response->Generate_Curves Determine_EC50 9. Determine EC50/IC50 values Generate_Curves->Determine_EC50 cAMP_Inhibition_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Plate_Cells 1. Seed cells expressing P2Y12/13 receptor in 384-well plates Incubate_Overnight 2. Incubate overnight Plate_Cells->Incubate_Overnight Add_Compound 3. Add test compounds and 2-MeS-ATP Incubate_Overnight->Add_Compound Add_Forskolin 4. Add Forskolin to stimulate cAMP Add_Compound->Add_Forskolin Incubate_Stimulation 5. Incubate for 30 minutes Add_Forskolin->Incubate_Stimulation Add_Detection_Reagents 6. Add HTRF detection reagents Incubate_Stimulation->Add_Detection_Reagents Incubate_Detection 7. Incubate for 1 hour Add_Detection_Reagents->Incubate_Detection Read_Plate 8. Read HTRF signal Incubate_Detection->Read_Plate Calculate_Ratio 9. Calculate HTRF ratio Read_Plate->Calculate_Ratio Generate_Curves 10. Generate dose-response curves Calculate_Ratio->Generate_Curves Determine_EC50 11. Determine EC50/IC50 values Generate_Curves->Determine_EC50

References

Troubleshooting & Optimization

Technical Support Center: 2-Methylthio-ATP (2-MeS-ATP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methylthio-ATP (2-MeS-ATP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of 2-MeS-ATP, with a primary focus on preventing its hydrolysis to 2-Methylthio-ADP (2-MeS-ADP).

Frequently Asked Questions (FAQs)

Q1: What is 2-MeS-ATP and why is preventing its hydrolysis important?

2-Methylthio-ATP (2-MeS-ATP) is a non-specific agonist for P2 purinoceptors, widely used in research to study cellular signaling and metabolic processes.[1] Hydrolysis of the terminal phosphate (B84403) group of 2-MeS-ATP results in the formation of 2-MeS-ADP. This is problematic because both 2-MeS-ATP and its hydrolysis product, 2-MeS-ADP, can be biologically active, potentially at different receptors or with different potencies. To ensure the specificity and accuracy of experimental results, it is crucial to minimize the degradation of 2-MeS-ATP.

Q2: What are the primary factors that contribute to the hydrolysis of 2-MeS-ATP?

The primary factors that accelerate the hydrolysis of 2-MeS-ATP, similar to its parent molecule ATP, are:

  • Temperature: Higher temperatures significantly increase the rate of hydrolysis.

  • pH: Extreme pH conditions (both acidic and alkaline) promote the breakdown of the phosphate chain.

  • Enzymatic Degradation: The presence of ATPases or other phosphatases in the experimental system can rapidly hydrolyze 2-MeS-ATP.

  • Divalent Cations: While often required for biological activity, certain concentrations of divalent cations can influence the rate of both enzymatic and non-enzymatic hydrolysis.

Q3: How should I store solid 2-MeS-ATP?

Solid (powder) 2-MeS-ATP should be stored in a desiccated environment at -20°C for long-term stability, where it can be viable for more than three years.[1]

Q4: What are the recommended storage conditions for 2-MeS-ATP stock solutions?

For stock solutions, it is recommended to:

  • Store aliquots at -80°C for long-term storage (up to 1 year).[1]

  • For shorter-term storage, -20°C can be used for up to one month.[2]

  • For immediate use, solutions can be kept at 4°C for no longer than one week.[1]

  • Crucially, avoid repeated freeze-thaw cycles , as this can accelerate degradation.[1] Prepare single-use aliquots whenever possible.

Troubleshooting Guide: Preventing 2-MeS-ATP Hydrolysis

This guide addresses common issues encountered during experiments that may lead to the unwanted degradation of 2-MeS-ATP.

Problem Potential Cause Recommended Solution
Inconsistent or unexpected experimental results. Hydrolysis of 2-MeS-ATP to 2-MeS-ADP, leading to mixed agonist effects.1. Verify Stock Solution Integrity: Prepare fresh stock solutions from solid 2-MeS-ATP. If using a previously prepared stock, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles. 2. Control for Hydrolysis: In your experimental design, include a control where the effects of 2-MeS-ADP are tested separately to understand its potential contribution. 3. Optimize Experimental Conditions: Follow the best practices outlined in the experimental protocols below.
Loss of compound activity over time. Degradation of 2-MeS-ATP in solution due to improper storage or handling.1. Aliquot Stock Solutions: Prepare single-use aliquots of your 2-MeS-ATP stock solution to avoid repeated freeze-thaw cycles.[1] 2. Use Freshly Prepared Solutions: For critical experiments, use freshly prepared working solutions from a recently thawed aliquot. 3. Maintain Low Temperatures: Keep solutions on ice during experimental setup.
High background signal or non-specific effects. Presence of contaminating 2-MeS-ADP in the 2-MeS-ATP stock.1. Source High-Purity Compound: Ensure the 2-MeS-ATP used is of high purity (≥98%). 2. Proper Storage: Adhere strictly to the recommended storage conditions to prevent degradation after purchase.

Data Presentation: Stability of ATP under Various Conditions

Table 1: Effect of Temperature on ATP Stability in Aqueous Solution

TemperaturepHHalf-lifeSource
22-25°CNeutral54 days (in deionized water)[3]
50-55°CNeutral0.5 days (in deionized water)[3]
80°C7.0Rapid degradation[4]
120°C7.0A few minutes[5]

Table 2: Effect of pH on ATP Hydrolysis at 80°C

pHObservationSource
4.0ATP is converted to ADP and then to AMP.[4]
7.0ATP degradation is observed.[4]
11.3Degradation of ATP and accumulation of ADP is confirmed.[4]

Experimental Protocols

Protocol 1: Preparation and Storage of 2-MeS-ATP Stock Solutions

  • Weighing: Allow the solid 2-MeS-ATP to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation. Weigh the desired amount of powder in a sterile environment.

  • Dissolution: Dissolve the 2-MeS-ATP powder in a high-purity, sterile aqueous buffer (e.g., PBS or HEPES) at the desired pH, typically between 6.8 and 7.4.[6] Sonication may be recommended to aid dissolution.[1]

  • pH Adjustment: If dissolving in water, the resulting solution may be slightly acidic. Adjust the pH to the desired neutral range (6.8-7.4) using a small volume of dilute NaOH. Perform this step on ice to minimize hydrolysis.

  • Sterilization: If required for cell culture experiments, sterilize the solution by filtering it through a 0.22 µm filter.[2]

  • Aliquoting and Storage: Immediately dispense the stock solution into single-use, low-retention microcentrifuge tubes. Store these aliquots at -80°C for long-term storage.[1]

Protocol 2: Minimizing Hydrolysis During Experiments

  • Thawing: When ready to use, thaw an aliquot of the 2-MeS-ATP stock solution rapidly and keep it on ice.

  • Dilution: Prepare working dilutions in your pre-chilled experimental buffer immediately before use.

  • Temperature Control: Maintain the temperature of your experimental setup as low as is feasible for your assay. For cell-based assays, add the 2-MeS-ATP solution to the cells or tissues at the final step.

  • Enzyme Inhibitors: If your experimental system contains significant ATPase or phosphatase activity, consider the use of appropriate inhibitors if they do not interfere with your measurements.

  • Time Course: Be mindful of the incubation time. Longer incubation times, especially at physiological temperatures (e.g., 37°C), will result in greater hydrolysis.

Visualizations

Hydrolysis_Pathway cluster_factors Accelerating Factors 2-MeS-ATP 2-MeS-ATP 2-MeS-ADP 2-MeS-ADP 2-MeS-ATP->2-MeS-ADP Hydrolysis Pi Inorganic Phosphate High Temperature High Temperature Extreme pH Extreme pH Enzymes (ATPases) Enzymes (ATPases)

Caption: Hydrolysis of 2-Methylthio-ATP to 2-Methylthio-ADP.

Troubleshooting_Workflow start Inconsistent Experimental Results q1 Is the 2-MeS-ATP stock solution fresh? start->q1 a1_no Prepare fresh stock solution from solid compound. q1->a1_no No q2 Were aliquots used to avoid freeze-thaw cycles? q1->q2 Yes a1_yes Check for other experimental variables. a1_no->q2 a2_no Aliquot new stock solution for single use. q2->a2_no No q3 Is the compound of high purity? q2->q3 Yes a2_yes Review experimental conditions (pH, temp). a2_no->q3 a3_yes Consider enzymatic degradation in the assay. q3->a3_yes Yes a3_no Source 2-MeS-ATP from a reputable supplier. q3->a3_no No a3_yes->a1_yes

Caption: Troubleshooting workflow for inconsistent experimental results.

References

troubleshooting unexpected results with 2-Methylthio-ATP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methylthioadenosine 5'-triphosphate (2-Methylthio-ATP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 2-Methylthio-ATP in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is 2-Methylthio-ATP and what are its primary applications?

A1: 2-Methylthioadenosine 5'-triphosphate (2-Methylthio-ATP or 2-MeSATP) is a stable analog of adenosine (B11128) 5'-triphosphate (ATP). It is a potent agonist for P2 purinergic receptors, particularly the P2Y and P2X subtypes.[1][2] Its primary applications are in studying purinergic signaling pathways, and it is commonly used in assays such as intracellular calcium mobilization, platelet aggregation, and smooth muscle contraction.[1][3][4]

Q2: How should 2-Methylthio-ATP be stored and handled?

A2: For long-term stability, 2-Methylthio-ATP powder should be stored at -20°C and desiccated.[5] Under these conditions, decomposition is less than 0.5% per year.[5] Stock solutions can be prepared in water or PBS (pH 7.2) and should be stored at -80°C for up to a year.[1][6] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[1] For short-term storage, solutions can be kept at 4°C for over a week.[1]

Q3: What are the solubility properties of 2-Methylthio-ATP?

A3: 2-Methylthio-ATP tetrasodium (B8768297) salt is soluble in water and PBS (pH 7.2). A stock solution of up to 40 mg/mL in water can be prepared, and sonication may be recommended to aid dissolution.[1][6]

Q4: At which P2 receptor subtypes is 2-Methylthio-ATP most active?

A4: 2-Methylthio-ATP is a non-specific P2 receptor agonist, with notable activity at P2Y1 and P2X2 receptors.[1][6] It is often more potent than ATP at these receptors.[7] However, its activity can vary depending on the species and cell type.

Troubleshooting Guide

Issue 1: No or weak response in a cell-based assay.

Possible CauseRecommended Solution
Degraded 2-Methylthio-ATP Ensure proper storage conditions (-20°C for powder, -80°C for aliquoted stock solutions).[1][5] Avoid repeated freeze-thaw cycles.[1] Prepare fresh dilutions from a stock solution for each experiment.
Incorrect Concentration Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Start with a concentration range based on published EC50 values (see Table 1).
Low Receptor Expression Confirm that your cell line expresses the target P2Y or P2X receptor at sufficient levels. This can be checked through techniques like qPCR or Western blotting.
Receptor Desensitization Prolonged exposure to agonists can lead to receptor desensitization.[8] Minimize pre-incubation times with 2-Methylthio-ATP before measuring the response. Consider using a lower concentration or a shorter stimulation time.
Cell Health Issues Ensure cells are healthy and in the logarithmic growth phase. Poor cell health can lead to a diminished response.[9]

Issue 2: High background signal in a fluorescence-based assay (e.g., calcium mobilization).

Possible CauseRecommended Solution
Autofluorescence Check for autofluorescence from your cells, media, or plates by measuring the signal of a no-dye control.[10][11] If autofluorescence is high, consider using a different plate type (e.g., black-walled plates for fluorescence assays) or a dye with a different excitation/emission spectrum.[10][12]
Dye Overloading Titrate the concentration of your fluorescent indicator dye to find the optimal concentration that gives a good signal-to-noise ratio without causing cellular toxicity or high background.[9]
Light Leakage Ensure that the plate reader or microscope is properly sealed to prevent external light from interfering with the measurement.
Contaminated Reagents Use fresh, high-purity reagents to prepare your buffers and solutions. Contamination can be a source of background fluorescence.[12]

Issue 3: High variability between replicate wells.

Possible CauseRecommended Solution
Pipetting Inaccuracy Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and proper technique.[12]
Uneven Cell Seeding Ensure a homogenous cell suspension and even distribution of cells in each well. Variations in cell number will lead to variable responses.
Edge Effects Evaporation from the outer wells of a microplate can concentrate solutes and affect cell health. To minimize this, fill the outer wells with sterile water or PBS and do not use them for experimental samples.
Inconsistent Incubation Times Ensure all wells are treated and measured with consistent timing.

Issue 4: Unexpected or inconsistent results suggesting off-target effects.

Possible CauseRecommended Solution
Contamination with 2-MeSADP Commercial preparations of 2-Methylthio-ATP can be contaminated with 2-Methylthio-ADP (2-MeSADP), a potent and selective P2Y1 receptor agonist.[13][14] This can lead to a stronger than expected P2Y1-mediated response. If P2Y1 selectivity is critical, consider using HPLC-purified 2-Methylthio-ATP or including a P2Y1-selective antagonist as a control.
Activation of Multiple Receptor Subtypes 2-Methylthio-ATP is a non-selective agonist and can activate multiple P2 receptor subtypes.[1] Use selective antagonists for other P2 receptors to isolate the effect of the receptor of interest.
Hydrolysis to 2-MeSADP and Adenosine Ectonucleotidases on the cell surface can hydrolyze 2-Methylthio-ATP to 2-MeSADP and subsequently to adenosine, which can activate adenosine receptors. Consider the use of ectonucleotidase inhibitors if this is a concern.

Quantitative Data

Table 1: Potency of 2-Methylthio-ATP and Related Agonists at P2 Receptors

AgonistReceptor SubtypeSpeciesAssay TypeEC50 / pEC50Reference
2-Methylthio-ATP P2Y1HumanInositol Phosphate AccumulationEC50 = 51 nM[6]
P2Y1RatCalcium MobilizationEC50 = 27 nM[15]
P2X1Rat-EC50 = 54 nM[7]
P2X3Rat-EC50 = 350 nM[7]
2-MeSADP P2Y1Human-pEC50 = 8.29[16]
P2Y12Human-EC50 = 5 nM[16]
P2Y13Human-EC50 = 19 nM[16]
P2Y13Mouse-EC50 = 6.2 nM[16]

EC50: Half-maximal effective concentration. pEC50: -log(EC50).

Key Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol outlines a general procedure for measuring changes in intracellular calcium concentration in response to 2-Methylthio-ATP using a fluorescent plate reader.

  • Cell Seeding: Seed cells in a 96-well, black-walled, clear-bottom plate at an optimal density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells.

  • Washing: Gently wash the cells 2-3 times with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove extracellular dye.

  • Compound Preparation: Prepare serial dilutions of 2-Methylthio-ATP in the assay buffer at the desired concentrations.

  • Measurement:

    • Place the plate in a fluorescent plate reader equipped with an automated injection system.

    • Set the appropriate excitation and emission wavelengths for the chosen dye.

    • Establish a baseline fluorescence reading for each well for 1-2 minutes.

    • Inject the 2-Methylthio-ATP dilutions into the wells and continue to record the fluorescence signal for several minutes to capture the peak response and subsequent decay.

  • Data Analysis:

    • Calculate the change in fluorescence intensity from the baseline for each well.

    • Plot the peak fluorescence change against the concentration of 2-Methylthio-ATP to generate a dose-response curve and determine the EC50 value.

Protocol 2: Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes a method for assessing the effect of 2-Methylthio-ATP on platelet aggregation.

  • Blood Collection: Collect fresh human whole blood into tubes containing an anticoagulant (e.g., sodium citrate).[3]

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Transfer the PRP to a separate tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Assay Procedure:

    • Pre-warm the PRP samples to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a small volume of the 2-Methylthio-ATP solution to the PRP in the aggregometer cuvette with constant stirring.

    • Record the change in light transmission over time as the platelets aggregate.

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each concentration of 2-Methylthio-ATP.

    • Plot the percentage of aggregation against the concentration to assess the dose-dependent effect.

Visualizations

P2Y1_Signaling_Pathway 2-MeSATP 2-MeSATP P2Y1 P2Y1 2-MeSATP->P2Y1 binds to Gq_11 Gαq/11 P2Y1->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Caption: P2Y1 Receptor Signaling Pathway activated by 2-MeSATP.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Reagent Verify 2-MeSATP Integrity (Storage, Age, Preparation) Start->Check_Reagent Check_Cells Assess Cell Health and Receptor Expression Start->Check_Cells Check_Assay Review Assay Parameters (Concentration, Incubation) Start->Check_Assay Contamination Consider 2-MeSADP Contamination Check_Reagent->Contamination Optimize Optimize Assay Conditions Check_Reagent->Optimize Check_Cells->Optimize Desensitization Evaluate for Receptor Desensitization Check_Assay->Desensitization Check_Assay->Optimize Contamination->Optimize Desensitization->Optimize Consult Consult Literature for Similar Systems Optimize->Consult

Caption: Logical workflow for troubleshooting unexpected results.

References

Technical Support Center: 2-Methylthio-ATP (2-MeSATP) Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methylthio-ATP (2-MeSATP) calcium imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-MeSATP and why is it used in calcium imaging?

A1: 2-Methylthioadenosine triphosphate (2-MeSATP) is a potent and relatively stable analog of adenosine (B11128) triphosphate (ATP). It is frequently used in calcium imaging studies to selectively activate certain subtypes of purinergic P2 receptors, particularly the P2Y1 receptor. Activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade that leads to the release of calcium from intracellular stores, which can be visualized with calcium-sensitive fluorescent indicators.

Q2: What are the primary P2 receptor subtypes activated by 2-MeSATP?

A2: 2-MeSATP is a potent agonist for the P2Y1 receptor and can also activate P2Y12 and P2Y13 receptors, though often with different potencies. It is important to be aware of the specific P2Y receptor subtypes expressed in your cell or tissue model to correctly interpret the observed calcium responses. At higher concentrations, off-target effects on other P2 receptors, including some P2X receptors, may occur.[1][2][3]

Q3: What is a typical concentration range for 2-MeSATP in calcium imaging experiments?

A3: The optimal concentration of 2-MeSATP can vary significantly depending on the cell type and the specific P2Y receptor subtype being targeted. However, a common concentration range used in published studies is between 10 nM and 10 µM.[4][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store 2-MeSATP stock solutions?

A4: 2-MeSATP is typically supplied as a solid. It is recommended to prepare a concentrated stock solution (e.g., 1-10 mM) in a suitable solvent, such as sterile water or a buffer like PBS. To prepare the stock solution, weigh out the desired amount of 2-MeSATP and dissolve it in the appropriate volume of solvent. It may be necessary to gently vortex or warm the solution to ensure it is fully dissolved. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6][7]

Q5: What are the main sources of calcium increase upon 2-MeSATP stimulation?

A5: The primary mechanism of calcium increase following 2-MeSATP stimulation of P2Y1 receptors is the release of calcium from intracellular stores, predominantly the endoplasmic reticulum (ER).[4] This is mediated by the Gq signaling pathway, leading to the production of inositol (B14025) trisphosphate (IP3), which in turn opens IP3-gated calcium channels on the ER. In some cell types, a secondary influx of extracellular calcium through store-operated calcium entry (SOCE) can also contribute to the sustained calcium signal.[2]

Troubleshooting Guide

This guide addresses common artifacts and issues that may be encountered during 2-MeSATP calcium imaging experiments.

Observed Problem/Artifact Potential Cause Troubleshooting Steps & Recommendations
No or Weak Calcium Response 1. Low Receptor Expression: The cells may not express sufficient levels of 2-MeSATP-sensitive P2Y receptors. 2. Receptor Desensitization: Prior exposure to ATP or other agonists can desensitize the receptors. 3. Degraded 2-MeSATP: The 2-MeSATP solution may have lost its potency. 4. Inadequate Dye Loading: The calcium indicator may not be properly loaded into the cells.1. Verify Receptor Expression: Confirm the presence of P2Y1 or other relevant receptors in your cell model using techniques like RT-PCR or Western blotting. 2. Ensure Cell Health and Avoid Prior Stimulation: Use healthy, well-maintained cell cultures. Avoid exposing cells to ATP-containing media (e.g., some serum supplements) before the experiment. 3. Prepare Fresh 2-MeSATP: Prepare fresh dilutions of 2-MeSATP from a properly stored stock solution for each experiment. 4. Optimize Dye Loading: Follow a validated protocol for loading your chosen calcium indicator, ensuring optimal concentration and incubation time.
Rapid Signal Decay or Transient Response Only 1. Receptor Desensitization: P2Y1 receptors are known to undergo rapid desensitization upon prolonged or repeated exposure to agonists.[8][9] 2. Rapid Agonist Removal: In perfusion systems, the 2-MeSATP may be washed away too quickly.1. Minimize Agonist Exposure: Apply 2-MeSATP for the shortest duration necessary to elicit a response. If repeated stimulations are needed, allow for a sufficient recovery period between applications for receptor resensitization. 2. Control Perfusion Rate: Optimize the flow rate of your perfusion system to ensure a sustained application of the agonist during the desired stimulation period.
High Background Fluorescence 1. Autofluorescence: Cells or the surrounding medium may have intrinsic fluorescence. 2. Incomplete Dye Washout: Residual extracellular calcium indicator can contribute to background noise.1. Use Appropriate Controls: Image an unstained sample under the same conditions to assess the level of autofluorescence. 2. Thorough Washing: Ensure complete removal of extracellular dye by washing the cells multiple times with fresh, dye-free buffer before imaging.
Phototoxicity or Photobleaching 1. Excessive Excitation Light: High-intensity or prolonged exposure to excitation light can damage cells and bleach the fluorescent indicator.1. Minimize Light Exposure: Use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio. 2. Use Antifade Reagents: If compatible with your live-cell experiment, consider using an antifade reagent. 3. Choose Photostable Dyes: Select a calcium indicator known for its high photostability.
Motion Artifacts 1. Cell Movement: Live cells can move during imaging, leading to sharp, transient changes in fluorescence that are not related to calcium signaling.1. Secure Cell Adhesion: Ensure cells are well-adhered to the imaging dish or coverslip. 2. Use Motion Correction Algorithms: Employ image analysis software with motion correction capabilities to computationally stabilize the image series.[10]
Variable Responses Across a Cell Population 1. Cellular Heterogeneity: Individual cells within a population can have different levels of receptor expression and signaling components.1. Single-Cell Analysis: Analyze the calcium responses of individual cells rather than relying solely on population averages. 2. Increase Sample Size: Analyze a larger number of cells to obtain statistically robust data that accounts for cellular variability.

Experimental Protocols

Preparation of 2-MeSATP Stock Solution
  • Weighing: Carefully weigh out the desired amount of 2-MeSATP powder using a calibrated analytical balance.

  • Dissolving: Dissolve the powder in a sterile, high-purity solvent such as nuclease-free water or phosphate-buffered saline (PBS) to a final concentration of 1-10 mM.

  • Mixing: Gently vortex the solution until the 2-MeSATP is completely dissolved.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6][7]

General Protocol for 2-MeSATP Calcium Imaging

This protocol provides a general framework. Specific parameters such as dye concentration, incubation times, and 2-MeSATP concentration should be optimized for your specific cell type and experimental setup.

  • Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere and reach the desired confluency.

  • Calcium Indicator Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. Pluronic acid is often included to aid in dye solubilization.

    • Remove the cell culture medium and wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Incubate the cells with the loading buffer for the recommended time (typically 30-60 minutes) at 37°C.

    • Wash the cells thoroughly with the physiological buffer to remove any extracellular dye.

  • Baseline Imaging:

    • Mount the imaging dish on the microscope stage.

    • Acquire a stable baseline fluorescence signal for a few minutes before adding the 2-MeSATP.

  • Stimulation with 2-MeSATP:

    • Prepare a working solution of 2-MeSATP at the desired final concentration in the physiological buffer.

    • Add the 2-MeSATP solution to the cells. This can be done manually or using a perfusion system for more precise control.

  • Image Acquisition:

    • Continuously record the fluorescence intensity before, during, and after the addition of 2-MeSATP. The acquisition rate should be fast enough to capture the kinetics of the calcium response.

  • Data Analysis:

    • Use appropriate software to analyze the acquired images. This typically involves defining regions of interest (ROIs) around individual cells and measuring the change in fluorescence intensity over time.

    • The change in fluorescence is often expressed as a ratio (for ratiometric dyes like Fura-2) or as a relative change (ΔF/F₀) for single-wavelength dyes.

Visualizations

Signaling Pathway of 2-MeSATP via P2Y1 Receptor

P2Y1_Signaling 2-MeSATP 2-MeSATP P2Y1 P2Y1 Receptor 2-MeSATP->P2Y1 Gq Gq Protein P2Y1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ IP3R->Ca_ER opens Ca_cyto Cytosolic Ca²⁺ Increase Ca_ER->Ca_cyto release

Caption: 2-MeSATP activates the P2Y1 receptor, leading to Gq protein activation and subsequent calcium release from the ER.

Experimental Workflow for 2-MeSATP Calcium Imaging

Calcium_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis A Plate Cells B Load with Calcium Indicator A->B C Wash Cells B->C D Acquire Baseline Fluorescence C->D E Add 2-MeSATP D->E F Record Calcium Response E->F G Define Regions of Interest (ROIs) F->G H Extract Fluorescence Traces G->H I Calculate ΔF/F₀ or Ratio H->I

Caption: A streamlined workflow for conducting a 2-MeSATP calcium imaging experiment from cell preparation to data analysis.

References

impact of serum on 2-Methylthio-ATP stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylthio-ATP (2-MeSATP). The information addresses common issues encountered during experiments, particularly concerning the impact of serum on the stability and activity of this P2Y receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is 2-Methylthio-ATP (2-MeSATP) and what is its primary mechanism of action?

A1: 2-Methylthio-ATP (2-MeSATP) is a potent analog of adenosine (B11128) triphosphate (ATP) that acts as an agonist for various P2Y purinergic receptors, particularly the P2Y1, P2Y11, and P2Y12 subtypes.[1][2] Like ATP, it can induce a range of cellular responses by binding to these G protein-coupled receptors, often leading to the mobilization of intracellular calcium and other downstream signaling events.[3][4]

Q2: How does the presence of serum in my cell culture medium affect the stability of 2-MeSATP?

A2: Serum contains a class of enzymes called ectonucleotidases (e.g., NTPDases) which are responsible for the hydrolysis of extracellular nucleotides like ATP.[5][6] These enzymes can degrade 2-MeSATP, reducing its effective concentration over time and consequently diminishing its activity in your experiments. While 2-MeSATP is generally more resistant to hydrolysis than ATP, significant degradation can still occur.[1]

Q3: I'm not seeing the expected cellular response after treating my cells with 2-MeSATP in a serum-containing medium. What could be the issue?

A3: There are several potential reasons for a diminished response. The most likely cause is the degradation of 2-MeSATP by ectonucleotidases present in the serum, which lowers the effective concentration of the agonist reaching the cell surface receptors. Other possibilities include low expression of the target P2Y receptor on your cells of interest or desensitization of the receptors due to prolonged exposure to the agonist or its breakdown products.

Q4: How can I mitigate the degradation of 2-MeSATP in my experiments?

A4: To minimize the impact of ectonucleotidases, you can consider the following strategies:

  • Reduce Serum Concentration: If your cell line permits, lower the percentage of serum in your culture medium during the experiment.

  • Use Serum-Free Medium: The most effective way to prevent enzymatic degradation is to conduct the experiment in a serum-free medium.

  • Include Ectonucleotidase Inhibitors: Adding a broad-spectrum ectonucleotidase inhibitor, such as EDTA to chelate the divalent cations required for enzyme activity, can significantly enhance the stability of 2-MeSATP.[3]

  • Pre-incubate with Inhibitors: Before adding 2-MeSATP, pre-incubating your cells with an ectonucleotidase inhibitor can be beneficial.

  • Increase 2-MeSATP Concentration: As a workaround, you could empirically determine a higher starting concentration of 2-MeSATP to compensate for the degradation, although this may introduce off-target effects.

Q5: How does the activity of 2-MeSATP compare to ATP?

A5: In many cell types, 2-MeSATP is a more potent agonist than ATP for certain P2Y receptors, meaning it can elicit a maximal response at a lower concentration.[1] This is partly due to its higher resistance to degradation by ectonucleotidases compared to ATP.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results in functional assays.
  • Possible Cause: Variable degradation of 2-MeSATP due to lot-to-lot variation in the enzymatic activity of the serum used.

  • Troubleshooting Steps:

    • Standardize Serum Lot: Use the same lot of serum for a complete set of experiments to ensure consistent ectonucleotidase activity.

    • Heat-Inactivate Serum: While heat inactivation (56°C for 30 minutes) is primarily for complement inactivation, it may partially reduce the activity of some heat-labile ectonucleotidases.

    • Perform a Time-Course Experiment: Measure the cellular response to a fixed concentration of 2-MeSATP at different time points after addition to determine the window of maximal activity.

    • Switch to Serum-Free Conditions: If possible, adapt your assay to a serum-free medium to eliminate this variable.

Problem 2: Unexpected cellular responses or off-target effects.
  • Possible Cause: The degradation of 2-MeSATP can lead to the accumulation of its breakdown products, such as 2-Methylthio-ADP (2-MeSADP) and adenosine, which can activate other purinergic receptors (e.g., P2Y12, P2Y13, and adenosine receptors).[3]

  • Troubleshooting Steps:

    • Use Specific Receptor Antagonists: To confirm that the observed effect is mediated by the intended P2Y receptor, use selective antagonists to block other potential targets.

    • Monitor Degradation Products: If you have access to analytical techniques like HPLC, you can monitor the appearance of 2-MeSADP and other metabolites over time in your experimental setup.

    • Include Ectonucleotidase Inhibitors: As mentioned previously, using inhibitors like EDTA can prevent the formation of these confounding metabolites.[3]

Quantitative Data Summary

CompoundRelative Stability in SerumKey Degrading EnzymesReceptor Potency (General)Notes
ATP LowEctonucleotidases (NTPDases)Agonist at multiple P2X and P2Y receptorsRapidly hydrolyzed to ADP, AMP, and adenosine.[5][6]
2-MeSATP Higher than ATPEctonucleotidasesPotent agonist at P2Y1, P2Y11, P2Y12 receptors.[1][2]More resistant to hydrolysis, but still susceptible to degradation in serum.[1][3]
2-MeSADP Higher than ADPEctonucleotidasesPotent agonist at P2Y1, P2Y12, P2Y13 receptors.A primary breakdown product of 2-MeSATP.

Experimental Protocols

Protocol 1: Assessing the Stability of 2-MeSATP in Serum-Containing Medium

This protocol outlines a method to determine the rate of 2-MeSATP degradation in your specific experimental conditions.

Materials:

  • 2-MeSATP stock solution

  • Cell culture medium with and without serum

  • Ectonucleotidase inhibitor (e.g., 100 mM EDTA stock solution)

  • HPLC system with a C18 column and UV detector

  • Centrifugal filters (e.g., Amicon Ultra, 3 kDa MWCO)

Procedure:

  • Prepare two sets of your cell culture medium: one with your standard serum concentration and one without serum.

  • In separate tubes, spike both media with a known concentration of 2-MeSATP (e.g., 100 µM).

  • For a third condition, add an ectonucleotidase inhibitor (e.g., final concentration of 5 mM EDTA) to the serum-containing medium before spiking with 2-MeSATP.

  • Incubate all samples at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect an aliquot from each tube.

  • Immediately stop the enzymatic reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile) or by flash-freezing in liquid nitrogen.

  • Thaw the samples (if frozen) and centrifuge to pellet precipitated proteins.

  • Filter the supernatant through a centrifugal filter to remove any remaining proteins.

  • Analyze the filtrate using HPLC to quantify the remaining 2-MeSATP and the appearance of its degradation products (e.g., 2-MeSADP).

  • Plot the concentration of 2-MeSATP as a function of time for each condition to determine its stability and calculate its half-life.

Protocol 2: Validating On-Target Activity of 2-MeSATP in a Functional Assay

This protocol helps to confirm that the observed cellular response is due to the activation of the intended P2Y receptor and not a result of 2-MeSATP degradation products.

Materials:

  • Your cell line of interest

  • 2-MeSATP

  • Selective antagonists for the target P2Y receptor and other potential off-target receptors (e.g., adenosine receptors).

  • Your standard functional assay (e.g., calcium imaging, cAMP measurement).

  • Serum-free medium and medium containing serum.

Procedure:

  • Seed your cells and prepare them for your standard functional assay.

  • Divide the cells into the following experimental groups:

    • Group A: Cells in serum-free medium.

    • Group B: Cells in serum-containing medium.

    • Group C: Cells in serum-containing medium, pre-incubated with a selective antagonist for your target P2Y receptor.

    • Group D: Cells in serum-containing medium, pre-incubated with a selective antagonist for a potential off-target receptor (e.g., an adenosine receptor antagonist).

  • Stimulate the cells in each group with a range of 2-MeSATP concentrations.

  • Measure the cellular response using your functional assay.

  • Data Analysis:

    • Compare the dose-response curves between Group A and Group B to assess the impact of serum on 2-MeSATP activity. A rightward shift in the curve for Group B indicates reduced potency due to degradation.

    • In Group C, the response to 2-MeSATP should be significantly attenuated or abolished, confirming the involvement of your target receptor.

    • If the response in Group B is partially blocked by the antagonist in Group D, it suggests that degradation products are contributing to the observed effect.

Visualizations

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cell 2-MeSATP 2-MeSATP Serum_Ectonucleotidases Serum_Ectonucleotidases 2-MeSATP->Serum_Ectonucleotidases Degradation P2Y_Receptor P2Y_Receptor 2-MeSATP->P2Y_Receptor Binding 2-MeSADP_Adenosine 2-MeSADP_Adenosine Serum_Ectonucleotidases->2-MeSADP_Adenosine G_Protein G_Protein P2Y_Receptor->G_Protein Activation Effector_Enzyme Effector_Enzyme G_Protein->Effector_Enzyme Second_Messengers Second_Messengers Effector_Enzyme->Second_Messengers Cellular_Response Cellular_Response Second_Messengers->Cellular_Response

Caption: P2Y receptor signaling pathway and the impact of serum ectonucleotidases.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Spike 2-MeSATP into: 1. Serum-Free Medium 2. Serum Medium 3. Serum + Inhibitor B Incubate at 37°C A->B C Collect Aliquots at Time Points (t=0, t=1, ...) & Stop Reaction B->C D Protein Precipitation & Filtration C->D E HPLC Analysis D->E F Quantify Remaining 2-MeSATP & Degradation Products E->F

Caption: Experimental workflow for assessing 2-MeSATP stability.

logical_relationship Serum Serum Ectonucleotidases Ectonucleotidases Serum->Ectonucleotidases contains 2-MeSATP_Degradation 2-MeSATP_Degradation Ectonucleotidases->2-MeSATP_Degradation causes Effective_Concentration Effective_Concentration 2-MeSATP_Degradation->Effective_Concentration decreases Cellular_Activity Cellular_Activity Effective_Concentration->Cellular_Activity determines

Caption: Logical relationship of factors affecting 2-MeSATP activity in the presence of serum.

References

Technical Support Center: Minimizing Off-Target Effects of 2-Methylthio-ATP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 2-Methylthio-ATP (2-MeSATP), focusing on minimizing its off-target effects to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is 2-Methylthio-ATP (2-MeSATP) and what are its primary targets?

A1: 2-Methylthio-ATP (2-MeSATP) is a stable analog of adenosine (B11128) triphosphate (ATP) that acts as a potent agonist for P2Y purinergic receptors, a family of G protein-coupled receptors (GPCRs).[1] Its primary intended targets are P2Y receptors, particularly the P2Y1 subtype.[2][3] It is also known to be an agonist at the P2Y11 receptor.[2]

Q2: What are the known off-target effects of 2-MeSATP?

A2: The primary off-target concerns with 2-MeSATP include:

  • Activity at other P2Y and P2X receptors: 2-MeSATP is not entirely specific for one P2Y receptor subtype and can activate other P2 receptors, including some P2X ligand-gated ion channels.[4] For instance, it is a potent agonist at multiple P2X receptors, such as P2X1 and P2X3.[4]

  • Contamination with or degradation to 2-Methylthio-ADP (2-MeSADP): Commercial preparations of 2-MeSATP may contain 2-MeSADP, a potent and selective P2Y1 receptor agonist.[2] Additionally, ectonucleotidases present in cell cultures can degrade 2-MeSATP to 2-MeSADP, complicating the interpretation of results.

  • Variable Agonist/Antagonist Activity: In some cellular contexts and depending on receptor expression levels, 2-MeSATP has been reported to act as an antagonist, particularly at the human P2Y1 receptor.[2][3]

Q3: How can I be sure that the observed effect in my experiment is due to 2-MeSATP and not its potential off-target effects?

A3: A multi-faceted approach is recommended:

  • Use of Selective Antagonists: Employ selective antagonists for the suspected off-target receptors to see if the observed effect is diminished.

  • Control Compounds: Include a structurally similar but inactive analog as a negative control.[5]

  • Genetic Knockdown/Knockout: Utilize siRNA or CRISPR-Cas9 to reduce the expression of the intended P2Y target.[5] If the cellular phenotype persists, it is likely due to an off-target effect.

  • Purity Analysis: Whenever possible, verify the purity of your 2-MeSATP stock to rule out significant contamination with 2-MeSADP.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results between experiments or cell lines. 1. Differential expression of on-target and off-target receptors. 2. Variability in ectonucleotidase activity leading to inconsistent degradation of 2-MeSATP to 2-MeSADP.1. Characterize the P2Y and P2X receptor expression profile of your cell lines using techniques like RT-qPCR or western blotting. 2. Consider using a stable, non-hydrolyzable analog if degradation is suspected, or co-incubate with an ectonucleotidase inhibitor.
Observed cellular response does not match the expected downstream signaling of the intended P2Y receptor. The effect may be mediated by an off-target receptor that couples to a different signaling pathway.1. Use pharmacological inhibitors for different signaling pathways (e.g., PLC, adenylyl cyclase) to dissect the mechanism. 2. Refer to the signaling pathway diagrams below to understand the distinct pathways activated by different P2Y receptors.
High background or non-specific effects at high concentrations of 2-MeSATP. Higher concentrations are more likely to engage lower-affinity off-target receptors.[5]Perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect and use this concentration for subsequent experiments.[5]
2-MeSATP shows antagonist instead of agonist activity. This has been observed in some systems, particularly with the human P2Y1 receptor, and may be dependent on receptor expression levels.[2][3]Carefully characterize the effect of 2-MeSATP in your specific experimental system. Consider using a different P2Y agonist if consistent agonism is required.

Data Presentation

Table 1: Potency of 2-MeSATP and Related Compounds at Various P2 Receptors

LigandReceptor SubtypeSpeciesAssay TypePotency (EC50/Ki in nM)
2-MeSATP P2Y1HumanAgonist-stimulated [35S]GTPγS binding8
P2X1RatAgonist-induced current54
P2X3RatAgonist-induced current350
2-MeSADP P2Y1HumanInhibition of [3H]2MeSADP binding~6.6
P2Y12HumanInhibition of adenylyl cyclase5
P2Y13HumanInhibition of adenylyl cyclase19
ATP P2Y1HumanAgonist-stimulated [35S]GTPγS binding1,500
P2Y2HumanIP accumulation85
P2Y11HumancAMP accumulation17,300

Note: This table is a summary of data from multiple sources and experimental conditions may vary. Researchers should consult the primary literature for detailed information.

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol is used to measure the activation of Gq-coupled P2Y receptors (e.g., P2Y1) which leads to an increase in intracellular calcium.

Materials:

  • Cells expressing the P2Y receptor of interest

  • Black-walled, clear-bottom 96-well plates

  • Fura-2 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS)

  • 2-MeSATP and other relevant ligands

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and grow to 80-90% confluency.

  • Dye Loading: Prepare a Fura-2 AM loading solution (e.g., 2 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS). Remove the culture medium and add the loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes in the dark.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence ratio (340nm/380nm excitation, ~510nm emission).

  • Agonist Addition: Add 2-MeSATP or other agonists at various concentrations.

  • Kinetic Reading: Immediately begin kinetic reading of the fluorescence ratio for a defined period to capture the calcium transient.

Protocol 2: Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the P2Y receptor and can be used in a competitive format to determine the affinity of unlabeled ligands like 2-MeSATP.

Materials:

  • Cell membranes expressing the P2Y receptor of interest

  • Radioligand (e.g., [3H]2-MeSADP)

  • Unlabeled 2-MeSATP

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Thaw and dilute the cell membrane preparation in binding buffer.

  • Assay Setup: In a 96-well plate, add binding buffer, the radioligand at a fixed concentration, and varying concentrations of unlabeled 2-MeSATP.

  • Reaction Initiation: Add the diluted membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate (e.g., at 30°C for 60 minutes) with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Mandatory Visualizations

P2Y_Signaling_Pathways cluster_P2Y1 P2Y1 Receptor Signaling cluster_P2Y12 P2Y12/13 Receptor Signaling 2-MeSATP_1 2-MeSATP P2Y1 P2Y1 Receptor 2-MeSATP_1->P2Y1 Gq Gq P2Y1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2_1 PIP2 PLC->PIP2_1 IP3_DAG IP3 + DAG PIP2_1->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release 2-MeSATP_12 2-MeSATP P2Y12_13 P2Y12/13 Receptor 2-MeSATP_12->P2Y12_13 Gi Gi P2Y12_13->Gi AC Adenylyl Cyclase (AC) Gi->AC ATP_cAMP ATP -> cAMP AC->ATP_cAMP cAMP_decrease Decreased cAMP ATP_cAMP->cAMP_decrease

Caption: Signaling pathways for Gq-coupled (P2Y1) and Gi-coupled (P2Y12/13) P2Y receptors.

Experimental_Workflow cluster_workflow Workflow for Investigating Off-Target Effects Start Observe Cellular Phenotype with 2-MeSATP Dose_Response Perform Dose-Response Curve Start->Dose_Response Lowest_Conc Use Lowest Effective Concentration Dose_Response->Lowest_Conc Selective_Antagonist Test with Selective Antagonist for Suspected Off-Target Lowest_Conc->Selective_Antagonist Phenotype_Blocked Phenotype Blocked? Selective_Antagonist->Phenotype_Blocked Off_Target_Confirmed Off-Target Effect Likely Phenotype_Blocked->Off_Target_Confirmed Yes Genetic_Knockdown Use siRNA/CRISPR for Intended Target Phenotype_Blocked->Genetic_Knockdown No Phenotype_Persists Phenotype Persists? Genetic_Knockdown->Phenotype_Persists On_Target On-Target Effect Likely Phenotype_Persists->On_Target No Off_Target_Confirmed_2 Off-Target Effect Confirmed Phenotype_Persists->Off_Target_Confirmed_2 Yes

Caption: A logical workflow for investigating potential off-target effects of 2-MeSATP.

References

Technical Support Center: 2-Methylthio-ATP (2-MeSATP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with lot-to-lot variability of 2-Methylthio-ATP (2-MeSATP).

Frequently Asked Questions (FAQs)

Q1: What is 2-MeSATP and what is its primary mechanism of action?

A1: 2-Methylthioadenosine (B1229828) triphosphate (2-MeSATP) is a synthetic analog of adenosine (B11128) triphosphate (ATP). It is recognized as a potent agonist for P2Y purinergic receptors, particularly the P2Y1 and P2Y12 subtypes, as well as P2X receptors.[1][2][3] P2Y1 receptors are Gq-coupled, and their activation leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular inositol (B14025) trisphosphate (IP3) and subsequent mobilization of calcium from intracellular stores.[4] P2Y12 receptors are Gi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[5]

Q2: We are observing inconsistent results between different batches of 2-MeSATP. What could be the cause?

A2: Lot-to-lot variability in 2-MeSATP is a known issue that can lead to inconsistent experimental outcomes. The primary cause of this variability is often the purity of the compound, specifically the presence of contaminating 2-methylthioadenosine diphosphate (B83284) (2-MeSADP).[4] 2-MeSADP is also a potent agonist of P2Y receptors, and its concentration can differ between manufactured lots of 2-MeSATP.[6] Other factors that can contribute to variability include the stability of the compound and differences in the salt form or hydration state.

Q3: How can we assess the quality and purity of a new lot of 2-MeSATP?

A3: To ensure the quality and purity of a new lot of 2-MeSATP, it is recommended to perform analytical and functional quality control checks. A common analytical method is High-Performance Liquid Chromatography (HPLC) to determine the percentage of 2-MeSATP and to identify and quantify any impurities, such as 2-MeSADP. Functionally, the potency of the new lot should be assessed in a relevant biological assay, such as a calcium mobilization or platelet aggregation assay, and the EC50 value should be compared to a previously validated lot.

Q4: What are the expected EC50 values for 2-MeSATP at P2Y receptors?

A4: The EC50 of 2-MeSATP can vary depending on the receptor subtype and the experimental system. For the human P2Y1 receptor expressed in 1321N1 astrocytoma cells, an EC50 of 51 nM has been reported for inositol phosphate (B84403) accumulation.[1] In rat neurohypophysial astrocytes, 2-MeSATP was found to be equipotent to ATP in inducing calcium mobilization.[7] It is crucial to establish a baseline EC50 with a reference lot in your specific assay system to compare with new lots.

Troubleshooting Guides

Issue 1: Reduced or No Agonist Activity of a New 2-MeSATP Lot

Possible Causes:

  • Degradation of the compound: 2-MeSATP can degrade if not stored properly. It is typically recommended to store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.

  • Low purity of the new lot: The actual concentration of active 2-MeSATP may be lower than stated if the lot has low purity.

  • Incorrect concentration of stock solution: Errors in weighing the compound or in dilution calculations can lead to a less concentrated stock solution.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the 2-MeSATP has been stored according to the manufacturer's recommendations.

  • Prepare Fresh Stock Solutions: Prepare a fresh stock solution from the powder.

  • Confirm Concentration: If possible, verify the concentration of your stock solution using UV-Vis spectrophotometry (molar extinction coefficient of 2-MeSATP is needed from the supplier's technical data sheet).

  • Perform a Dose-Response Curve: Conduct a full dose-response experiment with the new lot and compare the Emax and EC50 to a previous, validated lot.

  • Purity Analysis (HPLC): If the issue persists and you have access to the necessary equipment, perform an HPLC analysis to assess the purity of the new lot.

Issue 2: Higher than Expected Agonist Potency with a New 2-MeSATP Lot

Possible Causes:

  • Contamination with 2-MeSADP: The new lot may have a higher concentration of the more potent agonist, 2-MeSADP.

  • Errors in weighing or dilution: This could lead to a more concentrated stock solution than intended.

Troubleshooting Steps:

  • Review Dilution Calculations: Double-check all calculations for the preparation of the stock and working solutions.

  • Purity Analysis (HPLC): An HPLC analysis is the most definitive way to determine the level of 2-MeSADP contamination.

  • Compare with a Reference Standard: If available, compare the activity of the new lot with a qualified reference standard of 2-MeSATP.

Data Presentation

Table 1: Hypothetical Purity and Potency Data for Different Lots of 2-MeSATP

Lot NumberPurity by HPLC (%)2-MeSADP Impurity (%)EC50 in Calcium Mobilization Assay (nM)
Lot A (Reference)98.50.555
Lot B92.15.832
Lot C99.20.351

Experimental Protocols

Protocol 1: Purity Assessment of 2-MeSATP by HPLC

This protocol provides a general framework for the analysis of 2-MeSATP purity. Specific parameters may need to be optimized based on the available HPLC system and column.

Materials:

  • 2-MeSATP (new and reference lots)

  • 2-MeSADP standard

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 2.6 µm particle size)

  • Mobile Phase A: 0.1 M Potassium phosphate buffer, pH 6.5

  • Mobile Phase B: Acetonitrile

  • Isocratic elution buffer (e.g., a mixture of Mobile Phase A and B)

Procedure:

  • Prepare Standards: Prepare stock solutions of the 2-MeSATP reference lot, the new 2-MeSATP lot, and the 2-MeSADP standard in water or a suitable buffer.

  • Prepare Samples: Dilute the stock solutions to a suitable concentration for HPLC analysis (e.g., 100 µM).

  • HPLC Analysis:

    • Equilibrate the C18 column with the isocratic elution buffer.

    • Inject the prepared samples.

    • Monitor the elution profile at 275 nm.

  • Data Analysis:

    • Identify the peaks for 2-MeSATP and 2-MeSADP based on the retention times of the standards.

    • Calculate the percentage purity of the new 2-MeSATP lot by dividing the peak area of 2-MeSATP by the total peak area of all components.

    • Quantify the percentage of 2-MeSADP impurity.

Protocol 2: Functional Assessment of 2-MeSATP by Calcium Mobilization Assay

This protocol describes a method to determine the potency of 2-MeSATP by measuring intracellular calcium mobilization in a cell line expressing the P2Y1 receptor.

Materials:

  • HEK293 cells stably expressing the human P2Y1 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • 2-MeSATP (new and reference lots)

  • 96-well black-walled, clear-bottom microplate

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Culture: Seed the P2Y1-expressing HEK293 cells into the 96-well microplate and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in Assay Buffer.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation: Prepare serial dilutions of the new and reference lots of 2-MeSATP in Assay Buffer.

  • Calcium Measurement:

    • Wash the cells with Assay Buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.

    • Add the 2-MeSATP dilutions to the wells and immediately begin kinetic fluorescence measurements (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of 2-MeSATP.

    • Plot the peak response against the logarithm of the 2-MeSATP concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 for each lot.

Visualizations

P2Y1_Signaling_Pathway 2-MeSATP 2-MeSATP P2Y1_Receptor P2Y1_Receptor 2-MeSATP->P2Y1_Receptor binds Gq_protein Gq_protein P2Y1_Receptor->Gq_protein activates PLC Phospholipase C Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 receptor Ca2_release Ca2+ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response

Caption: P2Y1 Receptor Signaling Pathway.

Experimental_Workflow_QC cluster_analytical Analytical QC cluster_functional Functional QC Receive_New_Lot Receive New Lot of 2-MeSATP Prepare_Samples Prepare Samples (New Lot, Ref Lot, 2-MeSADP Std) Receive_New_Lot->Prepare_Samples HPLC_Analysis HPLC Purity Analysis Prepare_Samples->HPLC_Analysis Compare_Purity Compare Purity and Impurity Profile HPLC_Analysis->Compare_Purity Dose_Response Perform Dose-Response (e.g., Calcium Mobilization) Compare_Purity->Dose_Response Purity OK Lot_Acceptance Accept or Reject Lot Compare_Purity->Lot_Acceptance Purity Not OK Compare_EC50 Compare EC50 and Emax Dose_Response->Compare_EC50 Compare_EC50->Lot_Acceptance Potency OK Compare_EC50->Lot_Acceptance Potency Not OK

Caption: Quality Control Workflow for New 2-MeSATP Lots.

Troubleshooting_Logic Inconsistent_Results Inconsistent Experimental Results with 2-MeSATP Check_Lot_Number Are you using a new lot number? Inconsistent_Results->Check_Lot_Number Standard_Troubleshooting Perform Standard Troubleshooting (e.g., cell passage, reagents) Check_Lot_Number->Standard_Troubleshooting No QC_New_Lot Perform QC on New Lot Check_Lot_Number->QC_New_Lot Yes Purity_Check Check Purity (HPLC) QC_New_Lot->Purity_Check Potency_Check Check Potency (Functional Assay) QC_New_Lot->Potency_Check Purity_OK Purity Acceptable? Purity_Check->Purity_OK Potency_OK Potency Comparable to Reference? Potency_Check->Potency_OK Purity_OK->Potency_OK Yes Contact_Supplier Contact Supplier for Replacement Purity_OK->Contact_Supplier No Potency_OK->Contact_Supplier No Use_Lot Proceed with Experiments Potency_OK->Use_Lot Yes

Caption: Troubleshooting Logic for Inconsistent Results.

References

Technical Support Center: Interpreting Biphasic Responses to 2-Methylthio-ATP (2-MeSATP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting the complex, often biphasic, cellular responses elicited by the P2Y receptor agonist 2-Methylthio-ATP (2-MeSATP).

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanisms behind 2-MeSATP's biphasic effects.

QuestionAnswer
1. Why does 2-MeSATP cause a biphasic response in my assay (e.g., an initial increase followed by a decrease in signal)? A biphasic response is often due to 2-MeSATP activating multiple P2Y receptor subtypes expressed on the same cell, which couple to opposing signaling pathways. For example, activation of the Gq-coupled P2Y1 receptor leads to a transient increase in intracellular calcium ([Ca²⁺]i), while simultaneous or subsequent activation of Gi-coupled P2Y12/P2Y13 receptors inhibits adenylyl cyclase, leading to a decrease in cAMP.[1][2][3] The observed response is the net effect of these competing signals.
2. How does agonist concentration influence the biphasic response? The different P2Y subtypes have varying affinities (EC₅₀ values) for 2-MeSATP. At low concentrations, 2-MeSATP may preferentially activate a high-affinity receptor (e.g., P2Y12), while at higher concentrations, it may also engage lower-affinity receptors, leading to a more complex or opposing response.[4]
3. What is receptor desensitization and how does it contribute to biphasic responses? Receptor desensitization is a process where a receptor's response to an agonist diminishes over time with continuous exposure.[5][6][7][8] P2Y1 and P2Y12 receptors desensitize via different mechanisms and at different rates.[9] A rapid desensitization of an initial signaling pathway (e.g., P2Y1-mediated calcium release) can unmask a more sustained, opposing signal from another receptor (e.g., P2Y12-mediated cAMP inhibition), resulting in a biphasic readout.[9]
4. Could the observed effect be due to a breakdown product of 2-MeSATP? While 2-MeSATP is more stable than endogenous ATP/ADP, its purity should be considered. Some commercial preparations of 2-MeSATP may contain contaminating 2-MeSADP, which is also a potent P2Y agonist.[10][11] However, studies have shown that purified 2-MeSATP is a direct agonist at the P2Y1 receptor, indicating that biphasic responses are typically inherent to its interaction with multiple receptor subtypes rather than being solely an artifact of contamination.[10][11]
Quantitative Data: Agonist Potency of 2-MeSATP at P2Y Receptors

Understanding the potency of 2-MeSATP at different receptor subtypes is crucial for interpreting concentration-dependent effects.

Receptor SubtypeG-Protein CouplingTypical EC₅₀ (nM) for 2-MeSATPDownstream Signal
P2Y1 Gq/111 - 20↑ PLC, ↑ IP₃, ↑ [Ca²⁺]i
P2Y12 Gi/o5 - 50↓ Adenylyl Cyclase, ↓ cAMP
P2Y13 Gi/o~20↓ Adenylyl Cyclase, ↓ cAMP
P2X1 Ion Channel~54↑ Cation Influx (Na⁺, Ca²⁺)
P2X3 Ion Channel~350↑ Cation Influx (Na⁺, Ca²⁺)

Note: EC₅₀ values are approximate and can vary significantly based on the cell type, expression levels, and assay conditions used.[12][13][14]

Signaling Pathway Diagram

The diagram below illustrates the dual signaling pathways commonly activated by 2-MeSATP that can lead to a biphasic response.

Biphasic_Signaling cluster_receptor Cell Membrane cluster_gprotein cluster_effector cluster_second_messenger cluster_response P2Y1 P2Y1 Gq Gq P2Y1->Gq Activates P2Y12 P2Y12 / P2Y13 Gi Gi P2Y12->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP₃ / DAG PLC->IP3 Generates cAMP cAMP AC->cAMP Generates Ca_Response ↑ [Ca²⁺]i (Transient) IP3->Ca_Response Leads to cAMP_Response ↓ cAMP (Sustained) cAMP->cAMP_Response Leads to Agonist 2-MeSATP Agonist->P2Y1 Agonist->P2Y12

Biphasic signaling by 2-MeSATP via Gq and Gi pathways.

Troubleshooting Guide

This guide provides solutions to common experimental issues encountered when studying 2-MeSATP.

ProblemPossible Cause(s)Recommended Solution(s)
No response or very weak signal 1. Low or no expression of target P2Y receptors in the cell model. 2. Degraded 2-MeSATP stock solution. 3. Assay conditions are not optimal (e.g., incorrect buffer, temperature).1. Verify receptor expression using RT-PCR, Western blot, or by testing a positive control cell line. 2. Prepare fresh 2-MeSATP solutions from a high-quality source for each experiment. Store stock solutions in small aliquots at -20°C or -80°C. 3. Optimize assay buffer (e.g., ensure appropriate Ca²⁺ concentration for calcium assays) and temperature.
High background signal or variability between wells 1. Cell health is poor, leading to leaky membranes and inconsistent responses. 2. Inconsistent cell plating density. 3. Spontaneous receptor activation.1. Ensure cells are healthy, within a low passage number, and not over-confluent. 2. Use a cell counter for accurate plating and ensure even distribution in wells. 3. Minimize mechanical stress on cells during washing and reagent addition steps.
Response is monophasic (only activation or inhibition), but a biphasic response was expected 1. The cell system predominantly expresses one type of P2Y receptor (e.g., only Gq- or only Gi-coupled). 2. The dynamic range of the assay is insufficient to detect the second phase. 3. The time course of the experiment is too short to observe receptor desensitization or the onset of the second phase.1. Use selective antagonists (e.g., MRS2179 for P2Y1, Cangrelor for P2Y12) to pharmacologically dissect which receptor is responsible for the observed signal. 2. For Gi-coupled inhibition, pre-stimulate cells with an adenylyl cyclase activator like Forskolin to elevate basal cAMP levels, creating a larger window to measure inhibition.[15][16] 3. Extend the kinetic read time of the assay to capture both early (transient) and late (sustained) phases of the response.
Inconsistent results across experiments 1. Inconsistent final concentration of solvent (e.g., DMSO). 2. Different rates of receptor desensitization due to variations in agonist pre-incubation times.1. Ensure the final solvent concentration is consistent across all wells and typically does not exceed 0.5%.[17] 2. Standardize all incubation times precisely. If studying desensitization, perform a time-course experiment to characterize its kinetics.[7]

Key Experimental Protocols

Detailed protocols for common assays used to measure the distinct signaling outputs of 2-MeSATP.

Protocol 1: Calcium Mobilization Assay (for Gq-coupled P2Y1 activity)

This protocol measures the transient increase in intracellular calcium following the activation of Gq-coupled receptors like P2Y1.[18][19]

Materials:

  • Cells expressing P2Y1 receptors (e.g., HEK293, 1321N1 astrocytoma cells).

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) with a dispersing agent like Pluronic F-127.

  • 2-MeSATP stock solution.

  • Fluorescence plate reader with kinetic reading capability and automated injection (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed cells into the microplate 18-24 hours prior to the assay to achieve a confluent monolayer.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2-4 µM) in Assay Buffer.

    • Remove culture medium from wells and add the dye loading solution.

    • Incubate for 45-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells 2-3 times with Assay Buffer to remove extracellular dye. Leave a final volume of buffer in each well.

  • Compound Preparation: Prepare a 2X or 5X concentrated solution of 2-MeSATP (and controls) in Assay Buffer in a separate plate.

  • Measurement:

    • Place both the cell plate and compound plate into the fluorescence reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to automatically inject the 2-MeSATP solution into the cell plate.

    • Immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes. The P2Y1-mediated calcium peak is typically rapid and transient.

  • Data Analysis: The response is quantified as the change in fluorescence (Max peak - Baseline). Plot the response against the logarithm of 2-MeSATP concentration to determine the EC₅₀.

Experimental Workflow: Calcium Mobilization Assay

Workflow_Calcium cluster_prep Preparation (Day 1-2) cluster_assay Assay (Day 2) cluster_analysis Data Analysis Culture 1. Culture Cells Plate 2. Seed Cells in Microplate (18-24h) Culture->Plate Load 3. Load Cells with Calcium Dye (45-60 min) Plate->Load Wash 4. Wash to Remove Excess Dye Load->Wash Measure 5. Measure Baseline Fluorescence Wash->Measure Inject 6. Inject 2-MeSATP Measure->Inject Read 7. Kinetic Read (2-5 min) Inject->Read Analyze 8. Quantify Peak Fluorescence Read->Analyze Plot 9. Generate Dose-Response Curve & Calculate EC₅₀ Analyze->Plot

Workflow for a typical Gq-coupled calcium mobilization assay.
Protocol 2: cAMP Inhibition Assay (for Gi-coupled P2Y12/P2Y13 activity)

This protocol measures the decrease in intracellular cAMP levels following the activation of Gi-coupled receptors.[20][21][22]

Materials:

  • Cells expressing the Gi-coupled P2Y receptor.

  • White opaque 96- or 384-well microplates.

  • Assay Buffer (e.g., HBSS with 0.1% BSA).

  • Forskolin (Adenylyl cyclase activator).

  • 2-MeSATP stock solution.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Seed cells into the microplate and grow overnight.

  • Compound Plating: Prepare serial dilutions of 2-MeSATP.

  • Cell Stimulation:

    • Prepare a stimulation solution containing Forskolin (at a concentration that gives ~80% of its maximal effect, e.g., 1-10 µM) and the desired concentration of 2-MeSATP.

    • Aspirate the culture medium and add the stimulation solution to the cells.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for modulation of cAMP accumulation.

  • cAMP Detection:

    • Lyse the cells and add the detection reagents as per the manufacturer's instructions for the specific cAMP kit. This typically involves competitive binding between cellular cAMP and a labeled cAMP tracer for a specific antibody.[16][20]

  • Measurement: Read the plate on a compatible reader (e.g., HTRF-compatible reader for fluorescence ratio).

  • Data Analysis:

    • Calculate the signal based on the kit's instructions (e.g., HTRF ratio 665nm/620nm).

    • The inhibitory effect of 2-MeSATP will result in a decrease in the Forskolin-stimulated signal.

    • Plot the response against the logarithm of 2-MeSATP concentration to determine the EC₅₀ for inhibition.

References

Technical Support Center: Managing 2-MeS-ATP-Induced P2Y1 Receptor Desensitization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-MeS-ATP and the P2Y1 receptor.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving 2-MeS-ATP-induced P2Y1 receptor desensitization.

Issue 1: No or Weak Response to 2-MeS-ATP Stimulation

  • Question: I am not observing a significant response (e.g., calcium influx) after applying 2-MeS-ATP to my cells. What could be the problem?

  • Answer: A lack of response to 2-MeS-ATP can stem from several factors related to the agonist, the cells, or the experimental setup.

    • Potential Cause 1: Agonist Integrity. 2-MeS-ATP, like other nucleotides, can degrade.

      • Solution: Ensure your 2-MeS-ATP stock is fresh and has been stored correctly, protected from light and moisture. Prepare fresh dilutions for each experiment.

    • Potential Cause 2: Low P2Y1 Receptor Expression. The cell line you are using may not endogenously express the P2Y1 receptor at a high enough level.

      • Solution: Verify P2Y1 receptor expression using techniques like Western blot or qPCR.[1][2] If expression is low, consider using a cell line known to express P2Y1 (e.g., platelets, some endothelial or smooth muscle cells) or transiently/stably transfecting your cells with a P2Y1 receptor construct.[3]

    • Potential Cause 3: Suboptimal Agonist Concentration. The concentration of 2-MeS-ATP may be too low to elicit a response.

      • Solution: Perform a dose-response curve to determine the optimal concentration of 2-MeS-ATP for your specific cell type and experimental conditions. Effective concentrations can range from nanomolar to micromolar.

    • Potential Cause 4: Constitutive Receptor Activity. In some systems, the P2Y1 receptor can exhibit high constitutive (agonist-independent) activity, which may mask the response to exogenously applied agonist.[4][5]

      • Solution: If constitutive activity is suspected, the use of a P2Y1 receptor inverse agonist, such as MRS2179, can help to reduce the basal signaling and potentially unmask the agonist-induced response.[5]

    • Potential Cause 5: Issues with Calcium Imaging. If you are measuring calcium influx, problems with the dye loading or imaging equipment can lead to a lack of signal.

      • Solution: Ensure proper loading of your calcium indicator dye (e.g., Fura-2/AM) and that your imaging system is correctly calibrated and functioning. Run positive controls to validate your calcium imaging setup.

Issue 2: Rapid Signal Decay or Apparent Desensitization

  • Question: The response to 2-MeS-ATP is very transient and desensitizes quickly. How can I manage this?

  • Answer: Rapid desensitization is a hallmark of the P2Y1 receptor and is an active area of investigation.[6][7] Understanding and managing this process is key to many experimental designs.

    • Potential Cause 1: Protein Kinase C (PKC) Mediated Desensitization. P2Y1 receptor desensitization is largely dependent on PKC activity.[3][8]

      • Solution: To investigate the role of PKC, you can pre-incubate your cells with PKC inhibitors. The table below provides some commonly used inhibitors and their working concentrations. This can help to prolong the signaling response.

    • Potential Cause 2: Receptor Internalization. Upon agonist binding, the P2Y1 receptor can be internalized, removing it from the cell surface and thus contributing to the decay of the signal.[9][10]

      • Solution: Receptor internalization can be studied using techniques like confocal microscopy with fluorescently tagged receptors or by quantifying surface receptor levels with an ELISA-based assay.[9][11] While not a direct solution to prevent desensitization, understanding the kinetics of internalization can inform the timing of your experimental measurements.

    • Potential Cause 3: G Protein-Coupled Receptor Kinase (GRK) Involvement. While PKC is the primary driver of P2Y1 desensitization, in some cellular contexts, GRKs may play a role, particularly in the desensitization of other P2Y receptors like P2Y12.[8][12][13]

      • Solution: To explore the potential involvement of GRKs, you can use GRK inhibitors or molecular tools like dominant-negative GRK constructs or siRNA to reduce GRK expression.[3][13]

Frequently Asked Questions (FAQs)

  • Q1: What is 2-MeS-ATP and why is it used to study P2Y1 receptors?

    • A1: 2-Methylthioadenosine triphosphate (2-MeS-ATP) is a potent and selective agonist for the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP).[14][15] Its selectivity makes it a valuable tool for specifically probing P2Y1 receptor function in various physiological and pathological processes.

  • Q2: What is the primary signaling pathway activated by the P2Y1 receptor?

    • A2: The P2Y1 receptor primarily couples to the Gq/11 family of G proteins.[16] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

  • Q3: What are the key mechanisms of 2-MeS-ATP-induced P2Y1 receptor desensitization?

    • A3: The primary mechanism of P2Y1 receptor desensitization is phosphorylation by Protein Kinase C (PKC).[3][8] This phosphorylation can uncouple the receptor from its G protein. Additionally, agonist binding can lead to the recruitment of β-arrestins, which can also contribute to desensitization and promote receptor internalization.[5][10] While G protein-coupled receptor kinases (GRKs) are major regulators of many GPCRs, their role in P2Y1 desensitization appears to be less significant than that of PKC.[3][8]

  • Q4: How can I measure P2Y1 receptor desensitization?

    • A4: P2Y1 receptor desensitization can be assessed by repeatedly stimulating the cells with 2-MeS-ATP and measuring the functional response, typically calcium mobilization. A diminished response upon subsequent stimulations indicates desensitization.[17] To remove the initial agonist before restimulation, an enzyme like apyrase, which degrades ATP and ADP, can be used.[3][17]

  • Q5: What is the role of β-arrestins in P2Y1 receptor desensitization and signaling?

    • A5: β-arrestins are known to play a role in the desensitization and internalization of many GPCRs. For the P2Y1 receptor, agonist stimulation can promote the translocation of β-arrestin-2 to the receptor.[5][10] This interaction can sterically hinder G protein coupling and target the receptor for endocytosis. There is also evidence for constitutive association of β-arrestin 2 with the P2Y1 receptor.[5]

Quantitative Data Summary

Table 1: Commonly Used Inhibitors in P2Y1 Receptor Desensitization Studies

InhibitorTargetTypical Working ConcentrationReference(s)
GF109203XPan-PKC inhibitor2 µM[3]
Ro317549Pan-PKC inhibitor1 µM[3]
Gö6976Conventional PKC inhibitor1 µM[3][18]
BIS-IPan-PKC inhibitor1 µM[18]
Cmpd101GRK2 inhibitor290 nM (IC50)[12]

Table 2: Time Course of P2Y1 Receptor Desensitization and Internalization

ProcessAgonist and ConcentrationCell TypeTimeframeReference(s)
Desensitization1 µM ADPHuman PlateletsRapid, within 10-300 seconds[3]
Desensitization10 µM ADPWashed PlateletsComplete within 1-15 minutes[17]
Internalization10 µM 2-MeS-ATPHEK 293 cells expressing P2Y1-GFPComplete loss from plasma membrane within 30 minutes[11]
Internalization100 µM ADPHEK-293 cellsRapid internalization observed[10]

Experimental Protocols

Protocol 1: Calcium Imaging to Assess P2Y1 Receptor Activation and Desensitization

  • Cell Preparation:

    • Plate cells expressing the P2Y1 receptor on glass-bottom dishes or coverslips suitable for microscopy.

    • Allow cells to adhere and grow to the desired confluency.

  • Dye Loading:

    • Wash cells once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES.

    • Incubate cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2/AM) in the salt solution for 30-60 minutes at 37°C.

    • Wash the cells twice with the salt solution to remove excess dye.

    • Allow the cells to de-esterify the dye for at least 30 minutes at room temperature.

  • Imaging:

    • Mount the dish or coverslip on an inverted fluorescence microscope equipped for ratiometric calcium imaging (e.g., with excitation wavelengths of 340 nm and 380 nm for Fura-2).

    • Acquire a stable baseline fluorescence signal.

  • Stimulation and Desensitization:

    • To assess the initial response, add your desired concentration of 2-MeS-ATP and record the change in intracellular calcium concentration.

    • To induce desensitization, pre-treat the cells with 2-MeS-ATP or ADP for a defined period (e.g., 2-15 minutes).[3][17]

    • To remove the desensitizing agonist, wash the cells or add apyrase (e.g., 0.2 U/mL) and incubate for a few minutes.[3][17]

    • Re-stimulate the cells with the same concentration of 2-MeS-ATP and measure the response. A reduced response indicates desensitization.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities at the two excitation wavelengths.

    • Quantify the peak response to each agonist application.

    • Express the desensitization as the percentage reduction in the response to the second stimulation compared to the first.

Protocol 2: Western Blot for P2Y1 Receptor Expression

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation and SDS-PAGE:

    • Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

    • Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the P2Y1 receptor overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The expected molecular weight of the P2Y1 receptor is around 45 kDa.[19]

Visualizations

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 2-MeS-ATP 2-MeS-ATP P2Y1R P2Y1 Receptor 2-MeS-ATP->P2Y1R Binds Gq11 Gq/11 P2Y1R->Gq11 Activates Desensitization Receptor Desensitization P2Y1R->Desensitization PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases PKC->P2Y1R Phosphorylates

Caption: P2Y1 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Culture P2Y1-expressing cells B 2. Load with Calcium Indicator Dye (e.g., Fura-2/AM) A->B C 3. Acquire Baseline Signal B->C D 4. First Stimulation (2-MeS-ATP) C->D E 5. Induce Desensitization (Prolonged agonist exposure) D->E H 8. Measure Peak Calcium Response D->H F 6. Agonist Removal (Wash or Apyrase) E->F G 7. Second Stimulation (2-MeS-ATP) F->G G->H I 9. Compare Responses 1 and 2 H->I J 10. Quantify Desensitization I->J

Caption: Experimental Workflow for Assessing Desensitization.

Troubleshooting_Tree Start Problem: No/Weak Response to 2-MeS-ATP Q1 Is the 2-MeS-ATP stock fresh and properly stored? Start->Q1 Sol1 Solution: Use fresh agonist stock. Q1->Sol1 No Q2 Is P2Y1 receptor expression confirmed in your cell line? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Solution: Verify expression (WB/qPCR) or use a different cell line. Q2->Sol2 No Q3 Have you performed a dose-response curve? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Solution: Determine the optimal agonist concentration. Q3->Sol3 No Q4 Is your calcium imaging setup validated with a positive control? Q3->Q4 Yes A3_Yes Yes A3_No No Sol4 Solution: Troubleshoot dye loading and imaging equipment. Q4->Sol4 No End Further investigation needed. Consider constitutive activity. Q4->End Yes A4_Yes Yes A4_No No

Caption: Troubleshooting Decision Tree for No/Weak Response.

References

Navigating 2-Methylthio-ATP Experiments in the Presence of Ectonucleotidases: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments involving 2-Methylthio-ATP (2-MeSATP) and the enzymatic activity of ectonucleotidases. Ectonucleotidases, a family of cell surface enzymes, can rapidly hydrolyze extracellular nucleotides, including 2-MeSATP, which can significantly impact experimental outcomes by altering the concentration of the active agonist and producing other biologically active metabolites. This guide offers practical solutions, detailed protocols, and data to help you design, execute, and interpret your experiments with greater accuracy.

Frequently Asked Questions (FAQs)

Q1: My 2-MeSATP solution is not producing the expected biological response in my cell-based assay. What could be the issue?

A1: Several factors could be at play:

  • Ectonucleotidase Activity: The cells you are using may express high levels of ectonucleotidases, which are degrading the 2-MeSATP before it can effectively activate its target receptors, such as the P2Y1 receptor.

  • Agonist Purity: Commercial preparations of 2-MeSATP can be contaminated with 2-Methylthio-ADP (2-MeSADP), which is also a potent P2Y1 receptor agonist. The observed effect might be due to this contaminant. It has been reported that the agonist action of 2-MeSATP on the P2Y1 receptor could be due to contamination with 2-MeSADP.[1]

  • Receptor Desensitization: Prolonged exposure to even low concentrations of 2-MeSATP or its metabolite 2-MeSADP can lead to receptor desensitization, rendering the cells less responsive to subsequent applications of the agonist.

  • Cell Health and Passage Number: The expression levels of both P2Y receptors and ectonucleotidases can vary with cell passage number and overall cell health.

Q2: How can I determine if ectonucleotidase activity is affecting my 2-MeSATP experiment?

A2: You can employ a few strategies:

  • Use of Ectonucleotidase Inhibitors: Include a broad-spectrum ectonucleotidase inhibitor, such as ARL 67156, in your experimental setup. If the response to 2-MeSATP is potentiated or restored in the presence of the inhibitor, it strongly suggests that ectonucleotidase-mediated degradation is occurring.

  • Time-Course Experiments: Measure the biological response at very short time points after 2-MeSATP application. Ectonucleotidase activity takes time, so an initial robust response that rapidly diminishes can be indicative of agonist degradation.

  • Direct Measurement of 2-MeSATP Degradation: Collect supernatant from your cell cultures at different time points after adding 2-MeSATP and analyze the concentration of 2-MeSATP and its metabolites (2-MeSADP, 2-MeSAMP) using High-Performance Liquid Chromatography (HPLC).

Q3: What are the primary products of 2-MeSATP hydrolysis by ectonucleotidases?

A3: The hydrolysis of 2-MeSATP by ectonucleotidases occurs in a stepwise manner, similar to ATP. The primary products are:

  • 2-Methylthio-ADP (2-MeSADP): Produced by the removal of the terminal phosphate (B84403) group.

  • 2-Methylthio-AMP (2-MeSAMP): Produced by the removal of the second phosphate group.

  • 2-Methylthioadenosine: Produced by the action of ecto-5'-nucleotidase (CD73) on 2-MeSAMP.

It is important to note that 2-MeSADP is a potent agonist at several P2Y receptors, and its generation can complicate the interpretation of results from experiments using 2-MeSATP.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or weaker-than-expected response to 2-MeSATP. High ectonucleotidase activity in the cell line.1. Pre-incubate cells with an ectonucleotidase inhibitor (e.g., ARL 67156, POM-1) before adding 2-MeSATP. 2. Use a cell line with known low ectonucleotidase expression. 3. Increase the concentration of 2-MeSATP, but be mindful of potential off-target effects and receptor desensitization.
Contamination of 2-MeSATP with 2-MeSADP.1. Verify the purity of your 2-MeSATP stock using HPLC. 2. If significant contamination is present, consider purifying the 2-MeSATP or purchasing from a different supplier with a higher purity guarantee.[1]
Paradoxical or unexpected cellular response. Formation of active metabolites (e.g., 2-MeSADP) with different receptor affinities.1. Use specific P2 receptor antagonists to dissect the contribution of different receptors to the overall response. 2. Analyze the supernatant for the presence of metabolites using HPLC.
Off-target effects of ectonucleotidase inhibitors.1. Use the lowest effective concentration of the inhibitor. 2. Run control experiments with the inhibitor alone to assess any direct effects on your cells. 3. Consider using structurally different inhibitors to confirm the effect is due to ectonucleotidase inhibition.
Rapid desensitization of the cellular response. Continuous presence of agonist due to slow degradation or high initial concentration.1. Use a perfusion system to apply 2-MeSATP for a defined period and then wash it out. 2. Perform dose-response curves to determine the optimal concentration that elicits a response without causing rapid desensitization.

Data Presentation

Hydrolysis of P2 Receptor Agonists by NTPDases

While specific kinetic data for 2-MeSATP is limited in the literature, the following table, adapted from studies on ATP and ADP hydrolysis, illustrates the substrate preferences of different human NTPDase isoforms. This can help predict the likely fate of 2-MeSATP in your experimental system.

EnzymePreferred SubstrateATP:ADP Hydrolysis RatioKey Characteristics
NTPDase1 (CD39) ATP ≈ ADP~1:1Efficiently hydrolyzes both ATP and ADP, leading to the rapid formation of AMP.[2]
NTPDase2 ATP > ADP>10:1Preferentially hydrolyzes ATP, leading to the accumulation of ADP.[2]
NTPDase3 ATP > ADP~3:1Intermediate between NTPDase1 and NTPDase2.
NTPDase8 ATP > ADP~2:1Similar to NTPDase3 with a preference for ATP.

Data is generalized from studies on natural nucleotides and may vary depending on experimental conditions.

Selectivity of Common Ectonucleotidase Inhibitors

The choice of inhibitor is critical for selectively targeting ectonucleotidase activity. This table provides IC50 values for commonly used inhibitors against different ectonucleotidases.

InhibitorTarget EctonucleotidaseIC50 (µM)Notes
ARL 67156 NTPDase1 (CD39)10 - 50Also inhibits other NTPDases.
POM-1 NTPDase1/3~1Polyoxometalate with broad inhibitory activity.
MRS2500 P2Y1 Receptor Antagonist-Can be used to block the effects of 2-MeSATP and 2-MeSADP at the P2Y1 receptor.
NF279 NTPDasesPotent inhibitorSuramin derivative.
PPADS NTPDases, P2X ReceptorsVariableAlso a P2X receptor antagonist.

IC50 values can vary significantly depending on the assay conditions, substrate concentration, and species.

Experimental Protocols

Protocol 1: Assessing 2-MeSATP Stability in Cell Culture

This protocol outlines a method to determine the rate of 2-MeSATP degradation by ectonucleotidases expressed on your cells of interest.

Materials:

  • Your cell line of interest cultured in appropriate plates.

  • 2-MeSATP stock solution.

  • Cell culture medium.

  • Ectonucleotidase inhibitor (e.g., ARL 67156).

  • HPLC system with a C18 column.

  • Mobile phase for HPLC (e.g., phosphate buffer with an ion-pairing agent like tetrabutylammonium).

  • Perchloric acid or a similar quenching solution.

Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate and grow them to the desired confluency.

  • Experimental Setup:

    • Control Group: Wells with cells and medium only.

    • 2-MeSATP Group: Wells with cells, medium, and a known concentration of 2-MeSATP.

    • Inhibitor Group: Wells with cells, medium, pre-incubated with an ectonucleotidase inhibitor, and then the same concentration of 2-MeSATP.

    • Cell-Free Control: Wells with medium and 2-MeSATP but no cells, to assess non-enzymatic degradation.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect a small aliquot of the supernatant from each well.

  • Quenching: Immediately quench the enzymatic activity in the collected samples by adding an equal volume of ice-cold perchloric acid.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitate. Filter the supernatant before HPLC analysis.

  • HPLC Analysis: Inject the prepared samples into the HPLC system. Monitor the elution of 2-MeSATP, 2-MeSADP, and 2-MeSAMP by UV absorbance at 260 nm.

  • Data Analysis: Quantify the peak areas of 2-MeSATP and its metabolites at each time point. Calculate the rate of 2-MeSATP degradation in the presence and absence of the inhibitor.

Protocol 2: Calcium Mobilization Assay with Troubleshooting Steps

This protocol describes a common functional assay to measure P2Y1 receptor activation by 2-MeSATP, incorporating steps to mitigate the impact of ectonucleotidases.

Materials:

  • Cells expressing the P2Y1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • 2-MeSATP stock solution.

  • Ectonucleotidase inhibitor (e.g., ARL 67156).

  • P2Y1 receptor antagonist (e.g., MRS2500).

  • Fluorescence plate reader or microscope.

Procedure:

  • Cell Loading: Load your cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence for a short period to establish a stable signal.

  • Experimental Conditions (to be run in parallel):

    • Positive Control: Add a maximal concentration of a stable P2Y1 agonist (if available) or a well-characterized batch of 2-MeSATP.

    • 2-MeSATP Alone: Add your working concentration of 2-MeSATP.

    • 2-MeSATP + Inhibitor: Pre-incubate the cells with an ectonucleotidase inhibitor for 15-30 minutes before adding 2-MeSATP.

    • Antagonist Control: Pre-incubate the cells with a P2Y1 receptor antagonist before adding 2-MeSATP to confirm receptor specificity.

  • Signal Detection: Immediately after adding the agonist, record the change in fluorescence over time.

  • Data Analysis: Quantify the peak fluorescence response and the area under the curve for each condition.

Troubleshooting:

  • No response to 2-MeSATP:

    • Confirm P2Y1 receptor expression in your cells.

    • Check the purity and integrity of your 2-MeSATP stock.

    • Incorporate an ectonucleotidase inhibitor to see if the response is unmasked.

  • Weak or transient response:

    • This is a classic sign of ectonucleotidase activity. The use of an inhibitor should prolong and potentiate the signal.

    • Consider that your 2-MeSATP might be contaminated with 2-MeSADP, which can cause rapid receptor desensitization.

Visualizations

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2-MeSATP 2-MeSATP NTPDase NTPDase1/2/3/8 2-MeSATP->NTPDase Hydrolysis P2Y1R P2Y1 Receptor 2-MeSATP->P2Y1R Agonist 2-MeSADP 2-MeSADP 2-MeSADP->NTPDase Hydrolysis 2-MeSADP->P2Y1R Agonist 2-MeSAMP 2-MeSAMP CD73 ecto-5'- nucleotidase (CD73) 2-MeSAMP->CD73 Hydrolysis Adenosine Adenosine NTPDase->2-MeSADP Product NTPDase->2-MeSAMP Product CD73->Adenosine Product Gq Gq P2Y1R->Gq Activation PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release experimental_workflow cluster_troubleshooting Troubleshooting Loop start Start Experiment add_agonist Add 2-MeSATP to Cells start->add_agonist measure_response Measure Biological Response add_agonist->measure_response check_response Response as Expected? measure_response->check_response analyze_data Analyze Data end End analyze_data->end check_response->analyze_data Yes add_inhibitor Add Ectonucleotidase Inhibitor check_response->add_inhibitor No/Weak check_purity Check 2-MeSATP Purity (HPLC) check_response->check_purity Inconsistent add_inhibitor->add_agonist check_purity->add_agonist logical_relationship 2MeSATP_exp 2-MeSATP Experiment Ecto_activity Ectonucleotidase Activity 2MeSATP_exp->Ecto_activity Metabolite_formation Metabolite Formation (e.g., 2-MeSADP) Ecto_activity->Metabolite_formation Altered_response Altered Biological Response Ecto_activity->Altered_response Metabolite_formation->Altered_response Inhibitors Ectonucleotidase Inhibitors Inhibitors->Ecto_activity Inhibits Accurate_results Accurate Results Inhibitors->Accurate_results Leads to Purity_check Agonist Purity Check Purity_check->2MeSATP_exp Validates Purity_check->Accurate_results Leads to

References

Validation & Comparative

A Comparative Analysis of 2-Methylthio-ATP and ATP Activity at P2Y Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of the endogenous agonist Adenosine (B11128) 5'-triphosphate (ATP) and its synthetic analog 2-Methylthioadenosine 5'-triphosphate (2-MeSATP) on the family of P2Y G-protein coupled receptors (GPCRs). Understanding the distinct pharmacological profiles of these molecules is crucial for research into purinergic signaling and for the development of targeted therapeutics.

Overview of P2Y Receptor Signaling

P2Y receptors are a family of eight distinct subtypes in humans (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄) that are activated by extracellular nucleotides.[1] These receptors are integral to a vast array of physiological processes, including platelet aggregation, neurotransmission, and immune responses.[1][2] Upon agonist binding, P2Y receptors undergo a conformational change and activate intracellular G-proteins, leading to downstream signaling cascades. These pathways are primarily divided into two main branches based on the G-protein subtype they couple with: Gαq/11 and Gαi/o.[2][3]

  • Gq-Coupled P2Y Receptors (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁): Activation of these receptors stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[3][4]

  • Gi-Coupled P2Y Receptors (P2Y₁₂, P2Y₁₃, P2Y₁₄): Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[2][3] The P2Y₁₁ receptor is unique in that it can also couple to Gs, leading to the stimulation of adenylyl cyclase.[3]

Below are diagrams illustrating these primary signaling pathways.

Gq_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol Agonist Agonist (ATP / 2-MeSATP) P2Y_Gq Gq-Coupled P2Y Receptor (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11) Agonist->P2Y_Gq Binds Gq Gαq P2Y_Gq->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates CellularResponse Cellular Response Ca->CellularResponse Leads to PKC->CellularResponse Leads to

Gq-coupled P2Y receptor signaling pathway.

Gi_Pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., ADP) P2Y_Gi Gi-Coupled P2Y Receptor (P2Y12, P2Y13, P2Y14) Agonist->P2Y_Gi Binds Gi Gαi P2Y_Gi->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP_node ATP AC->ATP_node Converts cAMP cAMP ATP_node->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Altered Cellular Response PKA->CellularResponse Leads to

Gi-coupled P2Y receptor signaling pathway.

Quantitative Comparison of Agonist Potency

The potency of ATP and 2-MeSATP varies significantly across the different P2Y receptor subtypes. 2-MeSATP is a synthetic analog of ATP, and its modifications can lead to altered affinity and efficacy at these receptors. The following table summarizes the available data on the potency (pEC₅₀) of these two agonists. Note that data for 2-MeSATP is less comprehensive in the literature compared to its diphosphate (B83284) counterpart, 2-MeSADP.

Receptor SubtypePredominant G-ProteinATP (pEC₅₀)2-MeSATP (pEC₅₀)Notes
P2Y₁ GqLow Efficacy Agonist[5]Agonist[5][6]2-MeSATP and 2-MeSADP induce indistinguishable responses in rat hepatocytes.[5][6]
P2Y₂ GqFull Agonist[7]-ATP and UTP are equipotent agonists.[7]
P2Y₄ GqPartial Agonist/Antagonist (human)[2]-Activated by both ATP and UTP.[2]
P2Y₆ GqInactive-Primarily activated by UDP.[8]
P2Y₁₁ Gs / GqFull Agonist[7]Agonist[5]The only P2Y receptor to also couple to Gs.[3]
P2Y₁₂ GiAntagonist[7]-Primarily activated by ADP.[7]
P2Y₁₃ GiWeak Agonist[9]Weak Agonist[9]Primarily activated by ADP.[9]
P2Y₁₄ GiInactive-Activated by UDP-sugars.[2]

Experimental Protocols

The characterization of agonist activity at P2Y receptors relies on a variety of in vitro assays. Below are the methodologies for key experiments used to generate the data in this guide.

Calcium Mobilization Assay (for Gq-coupled receptors)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled P2Y receptors.[10]

Principle: Gq-coupled receptor activation stimulates PLC, leading to IP₃ production and the release of Ca²⁺ from the endoplasmic reticulum.[10] This transient increase in cytosolic Ca²⁺ is detected by a calcium-sensitive fluorescent dye.[10]

Workflow Diagram:

Calcium_Assay_Workflow start Start cell_culture 1. Cell Culture Seed cells expressing the target P2Y receptor in microplates. start->cell_culture dye_loading 2. Dye Loading Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). cell_culture->dye_loading agonist_prep 3. Agonist Preparation Prepare serial dilutions of ATP and 2-MeSATP. dye_loading->agonist_prep measurement 4. Fluorescence Measurement Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence. agonist_prep->measurement agonist_addition 5. Agonist Addition Inject agonists into the wells. measurement->agonist_addition kinetic_read 6. Kinetic Reading Immediately record the change in fluorescence intensity over time. agonist_addition->kinetic_read analysis 7. Data Analysis Plot dose-response curves and calculate EC₅₀ values. kinetic_read->analysis end End analysis->end

Calcium Mobilization Assay Workflow.

Detailed Steps:

  • Cell Seeding: Plate cells stably or transiently expressing the Gq-coupled P2Y receptor of interest into black-walled, clear-bottom 96- or 384-well microplates and culture overnight.[11]

  • Dye Loading: Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating at 37°C for 30-60 minutes.[11]

  • Agonist Addition: Prepare concentration ranges of ATP and 2-MeSATP. Use a fluorescence microplate reader with automated liquid handling to add the agonists to the wells.

  • Signal Detection: The instrument measures the fluorescence intensity before and after agonist addition in real-time. The increase in fluorescence corresponds to the increase in intracellular calcium.[10]

  • Data Analysis: The peak fluorescence response is plotted against the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value for each agonist.[11]

cAMP Inhibition Assay (for Gi-coupled receptors)

This assay measures the decrease in intracellular cAMP levels following the activation of Gi-coupled P2Y receptors.[12]

Principle: Gi-coupled receptor activation inhibits adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.[12] To measure this inhibition, adenylyl cyclase is first stimulated with an agent like forskolin (B1673556) to produce a high basal level of cAMP. The addition of a Gi-coupled P2Y agonist will then cause a dose-dependent decrease in this cAMP signal.[13][14]

Detailed Steps:

  • Cell Culture: Culture cells expressing the target Gi-coupled P2Y receptor.

  • Cell Treatment: Treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation and Agonist Addition: Stimulate the cells with forskolin in the presence of varying concentrations of the P2Y agonist (e.g., 2-MeSADP for P2Y₁₂ or P2Y₁₃, as ATP/2-MeSATP are not primary agonists).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF, AlphaScreen, or ELISA.[14]

  • Data Analysis: Plot the measured cAMP levels against the agonist concentration. The data is fitted to an inhibitory dose-response curve to calculate the IC₅₀ value.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for a receptor.[15][16]

Principle: A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]2-MeSADP for P2Y₁₂) is incubated with a preparation of membranes from cells expressing the receptor. The ability of a non-radiolabeled test compound (like ATP or 2-MeSATP) to displace the radioligand from the receptor is measured.[15]

Detailed Steps:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the P2Y receptor of interest.[17]

  • Incubation: In a multi-well plate, incubate the membranes with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled competitor (ATP or 2-MeSATP).[17]

  • Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[17][18]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[17]

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor. This competition curve is used to calculate the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor.[15]

Summary and Conclusion

The comparison between ATP and its analog, 2-MeSATP, reveals distinct pharmacological profiles at P2Y receptors.

  • ATP serves as a potent endogenous agonist for a subset of P2Y receptors, most notably P2Y₂ and P2Y₁₁, while acting as a weak agonist or even an antagonist at others, such as P2Y₁ and P2Y₁₂, respectively.[5][7]

  • 2-MeSATP demonstrates agonist activity at several P2Y receptors, including P2Y₁ and P2Y₁₁, and is often used experimentally as a potent, though not always selective, P2Y agonist.[5] It is important to note that 2-MeSATP is also a potent agonist at several P2X receptor subtypes, which can be a confounding factor in experimental design.[19]

The choice between using ATP and 2-MeSATP in research depends on the specific P2Y receptor subtype being investigated and the experimental goals. The detailed protocols provided in this guide offer a foundation for the robust characterization of these and other compounds targeting the P2Y receptor family, aiding in the advancement of purinergic signaling research and drug discovery.

References

A Comparative Guide: 2-Methylthio-ATP vs. ADP in Platelet Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of platelet agonists is critical for designing robust experiments and developing novel antiplatelet therapies. This guide provides an objective comparison of 2-Methylthioadenosine triphosphate (2-MeS-ATP) and Adenosine (B11128) diphosphate (B83284) (ADP) in the context of platelet activation, supported by experimental data and detailed protocols.

Adenosine diphosphate (ADP) is a key physiological agonist that plays a central role in hemostasis and thrombosis.[1][2] Its effects are mediated through two G-protein coupled purinergic receptors on the platelet surface: P2Y1 and P2Y12.[3][4] The stabilized analog, 2-Methylthio-ATP (often studied as its active metabolite 2-Methylthio-ADP or 2-MeS-ADP), is a potent and widely used research tool to investigate these pathways.[1][5] This guide will delve into the comparative pharmacology, signaling mechanisms, and experimental applications of these two crucial molecules.

Mechanism of Action and Receptor Specificity

Both ADP and 2-MeS-ATP activate platelets by binding to P2Y1 and P2Y12 receptors, but with differing potencies. The coordinated activation of both receptors is essential for a full and sustained platelet aggregation response.[4][6]

  • P2Y1 Receptor: Coupled to Gq, its activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] This cascade mobilizes intracellular calcium stores, leading to platelet shape change and the initiation of aggregation.[2][3]

  • P2Y12 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8] Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates proteins that inhibit platelet activation. This pathway is crucial for amplifying and sustaining the aggregation response and is the target of major antiplatelet drugs like clopidogrel.[1][2]

2-MeS-ADP is a more potent agonist at the P2Y12 receptor compared to ADP.[5] This higher potency makes it a valuable tool for specifically studying P2Y12-mediated signaling pathways.

Quantitative Comparison of Agonist Potency

The following table summarizes the key quantitative parameters for 2-MeS-ADP and ADP in platelet activation studies. These values are essential for designing experiments and interpreting results.

Parameter2-Methylthioadenosine diphosphate (2-MeS-ADP)Adenosine diphosphate (ADP)Receptor Target(s)Reference
EC50 (human P2Y12) 5 nM~50-500 nM (Varies by assay)P2Y12[5]
pEC50 (human P2Y1) 8.29~6-7 (Varies by assay)P2Y1[5]
Typical Aggregation Concentration 10 nM - 100 nM1 µM - 10 µMP2Y1 & P2Y12[5]

Signaling Pathways and Experimental Workflow

The distinct and synergistic roles of the P2Y1 and P2Y12 receptors in response to ADP or 2-MeS-ATP can be visualized through their signaling cascades.

G cluster_0 Platelet Membrane cluster_1 Intracellular Signaling 2-MeS-ATP / ADP 2-MeS-ATP / ADP P2Y1 P2Y1 2-MeS-ATP / ADP->P2Y1 P2Y12 P2Y12 2-MeS-ATP / ADP->P2Y12 Gq Gq P2Y1->Gq Gi Gi P2Y12->Gi PLC PLC Gq->PLC Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase IP3 IP3 PLC->IP3 cAMP cAMP Adenylyl Cyclase->cAMP ATP Ca2+ Mobilization Ca2+ Mobilization IP3->Ca2+ Mobilization Platelet Activation Platelet Activation Ca2+ Mobilization->Platelet Activation Shape Change Shape Change Ca2+ Mobilization->Shape Change cAMP->Platelet Activation inhibition Aggregation Amplification Aggregation Amplification Platelet Activation->Aggregation Amplification

Signaling pathways of 2-MeS-ATP and ADP in platelets.

A typical experimental workflow to compare the effects of these agonists on platelet function involves isolating platelets and then performing aggregation and calcium mobilization assays.

G cluster_blood Blood Collection & Preparation cluster_assays Platelet Function Assays cluster_lta LTA Protocol cluster_ca Calcium Assay Protocol blood Whole Blood Collection (Sodium Citrate) prp Centrifugation (Low Speed) to obtain Platelet-Rich Plasma (PRP) blood->prp ppp Centrifugation (High Speed) to obtain Platelet-Poor Plasma (PPP) prp->ppp agg Platelet Aggregometry (LTA) prp->agg ca Calcium Mobilization Assay prp->ca lta1 Calibrate Aggregometer (PRP=0%, PPP=100%) agg->lta1 ca1 Load Platelets with Calcium-sensitive dye (e.g., Fura-2) ca->ca1 lta2 Add Agonist (2-MeS-ATP or ADP) lta1->lta2 lta3 Record Light Transmission lta2->lta3 ca2 Add Agonist (2-MeS-ATP or ADP) ca1->ca2 ca3 Measure Fluorescence Change ca2->ca3

Experimental workflow for platelet function studies.

Experimental Protocols

Platelet Aggregation using Light Transmission Aggregometry (LTA)

This protocol outlines the standardized procedure for measuring platelet aggregation in response to 2-MeS-ATP or ADP using LTA, the gold-standard method.[9][10]

Materials:

  • 2-MeS-ATP or ADP stock solution (e.g., 1 mM in saline, stored at -20°C).

  • Whole blood from healthy, consenting donors who have abstained from anti-platelet medication for at least 10 days.[5]

  • 3.8% trisodium (B8492382) citrate (B86180).

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

  • Aggregometer and cuvettes with stir bars.

Procedure:

  • Blood Collection and PRP/PPP Preparation:

    • Collect whole blood via venipuncture into sodium citrate tubes (9:1 blood to anticoagulant ratio).[11]

    • To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.[5]

    • Carefully aspirate the upper PRP layer.

    • To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.[5]

    • Adjust the platelet count of the PRP to the desired concentration (typically 200-300 x 10^9/L) using autologous PPP.[5]

  • Platelet Aggregation Assay:

    • Pre-warm the PRP and PPP samples to 37°C.[9]

    • Calibrate the aggregometer by setting the baseline (0% aggregation) with PRP and the 100% aggregation point with PPP.[5]

    • Pipette a specific volume of the adjusted PRP into the aggregometer cuvettes containing a stir bar.

    • Allow the PRP to equilibrate for at least 1 minute at 37°C with stirring (typically 900-1200 rpm).[5][9]

    • Add the desired concentration of 2-MeS-ATP or ADP to the cuvette and record the change in light transmission for a set period (e.g., 5-10 minutes).

Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in platelets in response to agonist stimulation.[12][13]

Materials:

  • PRP prepared as described above.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Fluorometer or flow cytometer with appropriate excitation and emission filters.

  • 2-MeS-ATP or ADP stock solution.

Procedure:

  • Platelet Loading:

    • Incubate PRP with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM at 2-5 µM) for 30-60 minutes at 37°C in the dark.

    • Wash the platelets by centrifugation to remove extracellular dye.

    • Resuspend the dye-loaded platelets in a suitable buffer (e.g., Tyrode's buffer).

  • Calcium Measurement:

    • Place the suspension of dye-loaded platelets in a cuvette with a stir bar in a fluorometer maintained at 37°C.

    • Record the baseline fluorescence.

    • Add the desired concentration of 2-MeS-ATP or ADP and continue to record the fluorescence change over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.[14]

Logical Relationship of Receptor Activation and Platelet Response

The final platelet response is a result of the integration of signals from both P2Y1 and P2Y12 receptors.

G cluster_receptors Receptor Activation cluster_responses Initial Platelet Responses agonist Agonist (2-MeS-ATP or ADP) P2Y1 P2Y1 Activation agonist->P2Y1 P2Y12 P2Y12 Activation agonist->P2Y12 shape_change Shape Change (Transient Aggregation) P2Y1->shape_change aggregation_amp Sustained Aggregation & Stabilization P2Y12->aggregation_amp full_response Full Platelet Aggregation & Thrombus Formation shape_change->full_response aggregation_amp->full_response

Integration of P2Y1 and P2Y12 signaling for full platelet response.

References

MRS2500 in the Spotlight: A Comparative Guide to Blocking 2-Methylthio-ATP Signaling at the P2Y1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating purinergic signaling, the selective antagonism of the P2Y1 receptor presents a critical avenue for therapeutic intervention in thrombosis, inflammation, and other physiological processes. This guide provides an objective comparison of MRS2500, a potent P2Y1 antagonist, with other relevant compounds, supported by experimental data and detailed protocols to aid in the design and execution of future studies.

2-Methylthio-ATP (2-MeSATP) is a stable and potent agonist of the P2Y1 receptor, a Gq-coupled receptor that plays a pivotal role in platelet aggregation and other cellular responses. The blockade of 2-MeSATP-induced signaling is a key method for identifying and characterizing P2Y1 receptor function. MRS2500 has emerged as a highly potent and selective antagonist for this purpose. This guide will delve into the quantitative comparison of MRS2500 with other P2Y1 antagonists, provide detailed experimental methodologies, and visualize the critical signaling pathways and experimental workflows.

Comparative Efficacy of P2Y1 Receptor Antagonists

The potency of MRS2500 in blocking P2Y1 receptor activation is best understood in the context of other available antagonists. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of MRS2500 and its analogs, MRS2179 and MRS2279, against the human P2Y1 receptor.

CompoundAntagonist TypeAssay TypeKi (nM)IC50 (nM)Reference
MRS2500 CompetitiveRadioligand Binding0.78-[1]
Platelet Aggregation (ADP-induced)-0.95[2]
Inhibition of IJP (rat colon)-14.0[3]
MRS2279 CompetitiveRadioligand Binding13-[4]
Inhibition of IJP (rat colon)-17.8[3]
MRS2179 CompetitiveRadioligand Binding84-[4]
Inhibition of IJP (rat colon)-13,100[3]

This table quantitatively demonstrates the superior potency of MRS2500 as a P2Y1 receptor antagonist compared to MRS2279 and MRS2179, as evidenced by its lower Ki and IC50 values across different experimental assays.

Signaling Pathway and Antagonism

The binding of 2-MeSATP to the P2Y1 receptor initiates a signaling cascade that is effectively blocked by MRS2500. The following diagram illustrates this pathway and the point of inhibition.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2_MeSATP 2-Methylthio-ATP (Agonist) P2Y1R P2Y1 Receptor 2_MeSATP->P2Y1R Binds and Activates MRS2500 MRS2500 (Antagonist) MRS2500->P2Y1R Competitively Binds and Blocks Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: 2-MeSATP signaling pathway and MRS2500 antagonism.

Experimental Protocols

To facilitate the replication and validation of findings, detailed protocols for two key assays used to evaluate the efficacy of MRS2500 in blocking 2-MeSATP signaling are provided below.

Inositol (B14025) Phosphate (IP1) Accumulation Assay

This assay quantifies the production of inositol monophosphate (IP1), a stable downstream metabolite of the P2Y1 receptor signaling cascade, providing a reliable measure of receptor activation.

1. Cell Culture and Seeding:

  • Culture cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells) in appropriate media.

  • Seed cells into 96-well plates at a density optimized for the specific cell line and allow them to adhere overnight.

2. Assay Procedure:

  • Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl).

  • Pre-incubate the cells with varying concentrations of MRS2500 or other antagonists for 15-30 minutes at 37°C.

  • Stimulate the cells with an EC80 concentration of 2-MeSATP for 30-60 minutes at 37°C.

  • Lyse the cells and measure the accumulated IP1 levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit according to the manufacturer's instructions.[5][6]

3. Data Analysis:

  • Generate a standard curve using known concentrations of IP1.

  • Convert the HTRF signals from the experimental wells to IP1 concentrations.

  • Plot the IP1 concentration against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Platelet Aggregation Assay

This functional assay directly measures the inhibitory effect of MRS2500 on 2-MeSATP-induced platelet aggregation, a key physiological response mediated by the P2Y1 receptor.

1. Preparation of Platelet-Rich Plasma (PRP):

  • Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

  • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.[7]

  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes. PPP is used to set the 100% aggregation baseline.

2. Aggregation Measurement:

  • Adjust the platelet count in the PRP to 2.5-3.0 x 10^8 platelets/mL using autologous PPP.

  • Pre-warm the PRP to 37°C in an aggregometer cuvette with a stir bar.

  • Add varying concentrations of MRS2500 or other antagonists to the PRP and incubate for 2-5 minutes.

  • Initiate platelet aggregation by adding a sub-maximal concentration of 2-MeSATP (e.g., 1-10 µM).

  • Record the change in light transmission for 5-10 minutes using a light transmission aggregometer.

3. Data Analysis:

  • The maximum aggregation is recorded as the percentage change in light transmission, with 0% set by PRP and 100% by PPP.

  • Calculate the percentage inhibition of aggregation for each antagonist concentration relative to the control (2-MeSATP alone).

  • Plot the percentage inhibition against the antagonist concentration to determine the IC50 value.

The following diagram outlines the general workflow for evaluating P2Y1 antagonists using these assays.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (P2Y1-expressing cells) Antagonist_Incubation_IP1 Incubate cells with MRS2500/Antagonist Cell_Culture->Antagonist_Incubation_IP1 PRP_Prep Platelet-Rich Plasma (PRP) Preparation Antagonist_Incubation_Agg Incubate PRP with MRS2500/Antagonist PRP_Prep->Antagonist_Incubation_Agg Agonist_Stimulation_IP1 Stimulate with 2-MeSATP Antagonist_Incubation_IP1->Agonist_Stimulation_IP1 IP1_Measurement Measure IP1 Accumulation (HTRF) Agonist_Stimulation_IP1->IP1_Measurement IC50_IP1 Calculate IC50 for IP1 Inhibition IP1_Measurement->IC50_IP1 Agonist_Stimulation_Agg Induce Aggregation with 2-MeSATP Antagonist_Incubation_Agg->Agonist_Stimulation_Agg Aggregation_Measurement Measure Light Transmission Agonist_Stimulation_Agg->Aggregation_Measurement IC50_Agg Calculate IC50 for Aggregation Inhibition Aggregation_Measurement->IC50_Agg Comparison Compare Potency of Antagonists IC50_IP1->Comparison IC50_Agg->Comparison

Caption: Experimental workflow for evaluating P2Y1 antagonists.

References

Distinguishing P2Y1 and P2X Receptor Activation by 2-MeS-ATP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of P2Y1 and P2X receptors, focusing on the methods to distinguish their activation by the potent agonist 2-methylthioadenosine (B1229828) triphosphate (2-MeS-ATP). Understanding the distinct signaling mechanisms and pharmacological profiles of these two receptor families is crucial for targeted drug development and accurate interpretation of experimental results.

Fundamental Differences Between P2Y1 and P2X Receptors

P2Y1 and P2X receptors are both activated by extracellular nucleotides but belong to different receptor superfamilies, resulting in distinct signaling cascades and cellular responses.[1]

  • P2Y1 Receptors are G-protein coupled receptors (GPCRs).[2] Specifically, they couple to Gq/11 proteins.[3] Upon agonist binding, P2Y1 receptors activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 triggers the release of calcium (Ca2+) from intracellular stores, primarily the endoplasmic reticulum, leading to a transient increase in cytosolic Ca2+ concentration.[2][5] DAG, in conjunction with Ca2+, activates protein kinase C (PKC).[1]

  • P2X Receptors are ligand-gated ion channels.[6] These receptors are trimers that form a non-selective cation channel.[7] When activated by an agonist like ATP or 2-MeS-ATP, the channel opens, allowing the rapid influx of cations, including sodium (Na+) and calcium (Ca2+), down their electrochemical gradients.[1][7] This influx leads to membrane depolarization and a sustained increase in intracellular Ca2+ as long as the agonist is present.[7]

Pharmacological Tools for Receptor Differentiation

The overlapping agonist sensitivity of P2Y1 and P2X receptors to 2-MeS-ATP necessitates the use of selective antagonists to dissect their individual contributions to a cellular response.[8]

Table 1: Agonist Potency of 2-MeS-ATP at P2Y1 and P2X Receptor Subtypes
Receptor SubtypeAgonistEC50 (nM)Species
P2Y12-MeS-ATP~7.1 (pEC50)Human
P2X12-MeS-ATP54Rat
P2X32-MeS-ATP350Rat

Note: EC50 values can vary depending on the expression system and assay conditions.[8][9]

Table 2: Selective Antagonists for P2Y1 and P2X Receptors
AntagonistTarget Receptor(s)IC50 / Ki / KBSpecies
P2Y1 Selective Antagonists
MRS2179P2Y1KB = 100 nMHuman
MRS2500P2Y1Ki = 0.78 nMHuman
P2X Selective Antagonists
NF 449P2X1IC50 = 0.28 nMRat
A-740003P2X7IC50 = 40 nMHuman
PPADS (non-selective P2X)P2X1, P2X2, P2X3, P2X5IC50 = 1 - 2.6 µMRecombinant

IC50/Ki/KB values are indicative and can vary between studies.[10][11][12][13][14]

Experimental Protocols for Distinguishing P2Y1 and P2X Activation

Measurement of Intracellular Calcium ([Ca2+]i)

This method differentiates between the sources of Ca2+ increase: release from internal stores (P2Y1) versus influx from the extracellular medium (P2X).

Protocol:

  • Cell Preparation:

    • Culture cells of interest on glass coverslips suitable for microscopy.

    • Load the cells with a ratiometric fluorescent Ca2+ indicator, such as Fura-2 AM (acetoxymethyl ester), by incubating in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing the dye.

    • Allow time for de-esterification of the dye within the cells.

  • Experimental Setup:

    • Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Continuously perfuse the cells with a physiological buffer.

  • Distinguishing P2Y1 and P2X Responses:

    • Baseline Measurement: Record the baseline Fura-2 fluorescence ratio (e.g., 340/380 nm excitation, ~510 nm emission) in normal physiological buffer containing Ca2+.

    • Stimulation in Ca2+-free buffer: Switch to a Ca2+-free physiological buffer containing a chelator like EGTA. This will remove the extracellular source of Ca2+.

    • Apply 2-MeS-ATP in the Ca2+-free buffer. An initial, transient increase in [Ca2+]i indicates the release of Ca2+ from intracellular stores, characteristic of P2Y1 receptor activation .

    • Stimulation in Ca2+-containing buffer: After the transient response, switch back to the normal physiological buffer containing Ca2+ and 2-MeS-ATP. A sustained increase or a second, prolonged rise in [Ca2+]i signifies the influx of extracellular Ca2+, indicative of P2X receptor activation .

  • Pharmacological Confirmation:

    • Pre-incubate the cells with a selective P2Y1 antagonist (e.g., MRS2179) before stimulating with 2-MeS-ATP in Ca2+-free buffer. The absence or significant reduction of the transient Ca2+ peak confirms P2Y1-mediated signaling.

    • Pre-incubate with a P2X antagonist (e.g., PPADS or a subtype-selective antagonist) before stimulating with 2-MeS-ATP in Ca2+-containing buffer. Inhibition of the sustained Ca2+ influx confirms P2X-mediated signaling.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion channel activity of P2X receptors.

Protocol:

  • Cell Preparation:

    • Use cells expressing the P2X receptor of interest, either endogenously or through transfection.

    • Plate the cells at a low density to allow for easy access to individual cells.

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull glass micropipettes to be used as recording electrodes.

    • Fill the pipette with an appropriate intracellular solution and the recording chamber with an extracellular solution.

  • Whole-Cell Configuration:

    • Approach a single cell with the recording pipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

    • Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the entire cell.

  • Data Acquisition:

    • Clamp the cell membrane potential at a negative holding potential (e.g., -60 mV).

    • Rapidly apply 2-MeS-ATP to the cell using a fast perfusion system.

    • Activation of P2X receptors will result in a rapid inward current, reflecting the influx of cations. This current will be absent in cells that do not express P2X receptors.

    • P2Y1 receptor activation, being a GPCR, will not directly generate a fast inward current in this setup.

  • Pharmacological Validation:

    • Co-application of a P2X receptor antagonist with 2-MeS-ATP should block or significantly reduce the observed inward current, confirming the involvement of P2X receptors.

Signaling Pathways and Experimental Workflow

Signaling Pathway Diagrams (Graphviz DOT)

P2Y1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum 2-MeS-ATP 2-MeS-ATP P2Y1 P2Y1 Receptor 2-MeS-ATP->P2Y1 Binds Gq11 Gq/11 P2Y1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Ca²⁺ Store IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release Ca_release->PKC Activates ER->Ca_release

Caption: P2Y1 Receptor Signaling Pathway

P2X_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol 2-MeS-ATP 2-MeS-ATP P2X P2X Receptor (Ion Channel) 2-MeS-ATP->P2X Binds & Opens Depolarization Membrane Depolarization P2X->Depolarization Na⁺ Influx Ca_downstream Downstream Ca²⁺ Signaling P2X->Ca_downstream Ca²⁺ Influx Experimental_Workflow cluster_ca_assay Calcium Imaging Workflow cluster_patch_clamp Patch-Clamp Workflow start Start with cell line expressing P2Y1 and/or P2X receptors ca_assay Intracellular Calcium Assay (Fura-2 Imaging) start->ca_assay patch_clamp Whole-Cell Patch-Clamp start->patch_clamp ca_free Stimulate with 2-MeS-ATP in Ca²⁺-free buffer ca_assay->ca_free stimulate_patch Apply 2-MeS-ATP patch_clamp->stimulate_patch p2y1_response Transient Ca²⁺ peak? (P2Y1 activation) ca_free->p2y1_response ca_addback Add back extracellular Ca²⁺ p2x_response Sustained Ca²⁺ influx? (P2X activation) ca_addback->p2x_response p2y1_response->ca_addback Yes p2y1_antagonist Block with MRS2179 p2y1_response->p2y1_antagonist Confirm p2x_antagonist_ca Block with PPADS p2x_response->p2x_antagonist_ca Confirm current Fast inward current? (P2X activation) stimulate_patch->current p2x_antagonist_patch Block with PPADS current->p2x_antagonist_patch Confirm

References

2-Methylthio-ATP (2-MeSATP): A Comparative Guide to its Cross-Reactivity with Purinergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of pharmacological tools is paramount. This guide provides an objective comparison of the cross-reactivity of 2-Methylthioadenosine 5'-triphosphate (2-MeSATP) with various P2Y and P2X purinergic receptors, supported by experimental data and detailed methodologies.

2-MeSATP is a synthetic analog of adenosine (B11128) triphosphate (ATP) widely used to study purinergic signaling. While it has been instrumental in characterizing certain receptor subtypes, its utility is nuanced by its cross-reactivity across the P2 receptor family. This guide aims to provide a clear overview of its binding and functional profile to aid in experimental design and interpretation.

Quantitative Comparison of 2-MeSATP Activity at Purinergic Receptors

The following table summarizes the available quantitative data on the potency (EC₅₀) and binding affinity (Kᵢ) of 2-MeSATP at various human P2Y and P2X receptor subtypes. This data allows for a direct comparison of its activity and selectivity.

Receptor SubtypeAgonist/Antagonist ActivityEC₅₀ (nM)Kᵢ (nM)Notes
P2Y Receptors
P2Y₁Agonist/Antagonist>1000 (as agonist)5700 - 36500 (as antagonist)Activity is controversial; agonist effects may be due to 2-MeSADP contamination. Purified 2-MeSATP acts as an antagonist.[1]
P2Y₂Weak Agonist>10000-Significantly less potent than UTP or ATP.
P2Y₄No significant activity--
P2Y₆No significant activity--
P2Y₁₁Agonist8900-ATPγS is a more potent agonist.[2]
P2Y₁₂Weak Agonist/Inactive>10000-2-MeSADP is a highly potent agonist.
P2Y₁₃Weak Agonist/Inactive>10000-2-MeSADP is a highly potent agonist.
P2X Receptors
P2X₁Potent Agonist54-One of the most potent agonists for this subtype.[2][3]
P2X₂Agonist~ ATP-Potency is comparable to ATP.
P2X₃Potent Agonist350-Potent agonist, though less so than at P2X₁.[2][3]
P2X₄Weak Agonist>10000-Significantly less potent than ATP.
P2X₅Agonist--Activity has been observed, but quantitative data is limited.
P2X₆Agonist--Activity has been observed, but quantitative data is limited.
P2X₇Weak Agonist>10000-Significantly less potent than BzATP or ATP.

Note: EC₅₀ and Kᵢ values can vary depending on the experimental system (e.g., cell type, expression system) and assay conditions. The data presented here is a summary from multiple sources for comparative purposes.

Signaling Pathways and Experimental Workflow

To understand the functional consequences of 2-MeSATP's interaction with purinergic receptors, it is crucial to consider their downstream signaling pathways. P2Y receptors are G protein-coupled receptors (GPCRs) that activate various intracellular signaling cascades, while P2X receptors are ligand-gated ion channels.

Purinergic_Signaling_Pathways cluster_P2Y P2Y Receptor Signaling cluster_P2X P2X Receptor Signaling P2Y1 P2Y₁ Gq_11 Gq/11 P2Y1->Gq_11 P2Y11 P2Y₁₁ Gs Gs P2Y11->Gs PLC Phospholipase C Gq_11->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA Activation cAMP->PKA P2X1_3 P2X₁, P2X₃ Ion_Channel Cation Channel (Na⁺, Ca²⁺) P2X1_3->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx TwoMeSATP 2-MeSATP TwoMeSATP->P2Y1 Agonist/ Antagonist TwoMeSATP->P2Y11 Agonist TwoMeSATP->P2X1_3 Potent Agonist Experimental_Workflow start Start: Compound of Interest (e.g., 2-MeSATP) receptor_panel Select Purinergic Receptor Panel (P2Y & P2X subtypes) start->receptor_panel binding_assay Primary Screen: Radioligand Binding Assay receptor_panel->binding_assay functional_assay Secondary Screen: Functional Assays binding_assay->functional_assay ca_mobilization Calcium Mobilization (for Gq-coupled P2Y & P2X) functional_assay->ca_mobilization camp_assay cAMP Assay (for Gs/Gi-coupled P2Y) functional_assay->camp_assay electrophysiology Electrophysiology (for P2X channels) functional_assay->electrophysiology data_analysis Data Analysis: Determine EC₅₀ / Kᵢ values ca_mobilization->data_analysis camp_assay->data_analysis electrophysiology->data_analysis selectivity_profile Generate Selectivity Profile data_analysis->selectivity_profile end End: Comparative Guide selectivity_profile->end

References

A Comparative Guide to P2Y1 Receptor Agonists: 2-MeS-ATP vs. MRS2365

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount for elucidating the intricate roles of purinergic signaling in health and disease. This guide provides an objective, data-driven comparison of two commonly used P2Y1 receptor agonists: 2-Methylthioadenosine triphosphate (2-MeS-ATP) and the selective agonist MRS2365.

This document will delve into their respective selectivity, potency, and functional effects, supported by experimental data and detailed methodologies. The aim is to equip researchers with the necessary information to make informed decisions when designing experiments targeting the P2Y1 receptor.

At a Glance: Key Differences

Feature2-MeS-ATPMRS2365
Selectivity Non-selective P2 agonistHighly selective P2Y1 agonist
P2Y1 Potency Potent, but variable and potentially a partial agonistHighly potent full agonist
Off-Target Effects Significant activity at P2Y12, P2Y13, and various P2X receptorsNo activity at P2Y12 and very low activity at P2Y13 receptors.[1]
Primary Use General purinergic receptor activation studiesSpecific investigation of P2Y1 receptor function

Data Presentation: A Quantitative Comparison

The following tables summarize the potency (EC50 values) of 2-MeS-ATP and MRS2365 at various purinergic receptors. Lower EC50 values indicate higher potency.

Table 1: Potency of MRS2365 at P2Y Receptors

Receptor SubtypeEC50 (nM)Reference
P2Y10.4 - 1.2[1][2]
P2Y12No activity[1]
P2Y13Very low activity[1]

Table 2: Potency of 2-MeS-ATP at Purinergic Receptors

Receptor SubtypeEC50 (nM)Reference
P2Y1~8
P2Y1113,800
P2Y12Potent agonist[3]
P2Y13Potent agonist[3]
P2X154
P2X3350

Note: The agonist activity of 2-MeS-ATP at the P2Y1 receptor has been a subject of debate, with some studies suggesting it may act as a partial agonist or that its effects could be partially attributed to contamination with its diphosphate (B83284) analog, 2-MeS-ADP.[4][5]

Signaling Pathways and Experimental Considerations

The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[6][7] Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key second messenger in numerous cellular processes.[6][7]

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces IP3R IP3 Receptor IP3->IP3R binds Ca2_ER Ca²⁺ Ca2_cyto Ca²⁺ Ca2_ER->Ca2_cyto release Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca2_cyto->Cellular_Response triggers Agonist Agonist (2-MeS-ATP or MRS2365) Agonist->P2Y1 binds

P2Y1 Receptor Signaling Pathway

Given the non-selective nature of 2-MeS-ATP, researchers must exercise caution when interpreting experimental results. The observed effects may not be solely attributable to P2Y1 receptor activation but could be a composite response from multiple P2Y and P2X receptors. In contrast, MRS2365 provides a much cleaner tool for dissecting the specific contributions of the P2Y1 receptor to a physiological response.

Experimental Protocols

Two key experimental assays are commonly used to characterize and compare P2Y1 receptor agonists: the calcium mobilization assay and the platelet aggregation assay.

Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium concentration following receptor activation, a hallmark of P2Y1 signaling.

Principle: Cells expressing the P2Y1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon agonist stimulation, the release of intracellular calcium leads to an increase in fluorescence, which can be measured over time using a fluorescence plate reader or microscope.

General Protocol:

  • Cell Culture: Plate cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells or HEK293 cells transfected with the P2Y1 receptor) in a multi-well plate and grow to confluency.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Agonist Stimulation: Add varying concentrations of the agonist (2-MeS-ATP or MRS2365) to the wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time using a kinetic plate reader.

  • Data Analysis: The peak fluorescence intensity is used to determine the concentration-response curve and calculate the EC50 value for each agonist.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Plate P2Y1-expressing cells B Load cells with calcium-sensitive dye A->B C Add agonist (2-MeS-ATP or MRS2365) B->C D Measure fluorescence change (kinetic read) C->D E Generate concentration-response curve D->E F Calculate EC50 E->F

Calcium Mobilization Assay Workflow
Platelet Aggregation Assay

This functional assay is particularly relevant as the P2Y1 receptor plays a crucial role in ADP-induced platelet aggregation.

Principle: Platelet-rich plasma (PRP) is treated with an agonist, and the extent of platelet aggregation is measured by the change in light transmission through the sample using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

General Protocol:

  • PRP Preparation: Obtain whole blood from a healthy donor and prepare platelet-rich plasma (PRP) by centrifugation.

  • Baseline Measurement: Place a sample of PRP in the aggregometer and establish a baseline light transmission.

  • Agonist Addition: Add the agonist (e.g., ADP, 2-MeS-ATP, or MRS2365) to the PRP to induce aggregation.

  • Aggregation Monitoring: Record the change in light transmission over time.

  • Data Analysis: The maximum percentage of aggregation is determined and used to compare the effects of different agonists. A study on human platelets demonstrated that MRS2365 alone only induced shape change, but in the presence of an α2A-adrenergic receptor agonist, it caused sustained aggregation, highlighting its specific P2Y1-mediated effect.[8]

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Platelet-Rich Plasma (PRP) B Establish baseline in aggregometer A->B C Add agonist to PRP B->C D Record light transmission C->D E Determine max % aggregation D->E

References

Confirming 2-Methylthio-ATP Signaling: A Comparative Guide to Using Apyrase and Other Antagonistic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods used to confirm cellular signaling mediated by the potent P2Y receptor agonist, 2-Methylthio-ATP (2-MeSATP). We will focus on the application of apyrase, a nucleotide-hydrolyzing enzyme, and compare its performance with commonly used P2 receptor antagonists. This guide includes detailed experimental protocols, quantitative data for comparison, and visualizations to clarify signaling pathways and experimental workflows.

Introduction to 2-MeSATP and the Need for Confirmation

2-Methylthio-ATP (2-MeSATP) is a stable and potent analog of ATP that selectively activates certain P2Y purinergic receptors, particularly the P2Y1 subtype. These G protein-coupled receptors are involved in a myriad of physiological processes, including platelet aggregation, neurotransmission, and smooth muscle regulation. When studying the effects of 2-MeSATP, it is crucial to confirm that the observed cellular responses are indeed mediated by the activation of P2Y receptors and not due to off-target effects or the actions of ATP that may be present as a contaminant or released from cells.

Apyrase (E.C. 3.6.1.5), an enzyme that catalyzes the hydrolysis of ATP and ADP to AMP and inorganic phosphate, serves as a valuable tool for this confirmation. By removing the nucleotide agonist from the extracellular space, apyrase can effectively abolish the signaling cascade, thus verifying the role of the P2Y receptor.

Apyrase: The Enzymatic Approach to Signal Confirmation

Apyrase offers a direct method for confirming ATP-mediated signaling. Its mechanism of action involves the enzymatic degradation of the signaling molecule itself, providing a high degree of specificity for nucleotide-dependent processes.

Performance and Comparison with Alternatives

The primary alternatives to apyrase for blocking 2-MeSATP signaling are pharmacological antagonists of P2Y receptors. These are typically small molecules that competitively or non-competitively inhibit receptor activation. The choice between apyrase and a pharmacological antagonist depends on the specific experimental context.

Table 1: Comparison of Apyrase and P2Y Receptor Antagonists

FeatureApyraseP2Y Receptor Antagonists (e.g., Suramin (B1662206), PPADS, Reactive Blue 2)
Mechanism of Action Enzymatic hydrolysis of extracellular ATP and ADP.Competitive or non-competitive binding to the P2Y receptor, preventing agonist binding or receptor activation.
Specificity Specific for nucleotides (ATP, ADP). Does not directly interact with the receptor.Varies by antagonist. Some are broad-spectrum P2 antagonists, while others show some subtype selectivity. Can have off-target effects on other proteins.
Mode of Inhibition Irreversible removal of the agonist.Typically reversible, allowing for washout experiments.
Potential for Off-Target Effects Low, as its action is confined to nucleotide hydrolysis.Can be higher. For example, suramin is known to interact with a variety of other receptors and enzymes.[1][2]
Application Ideal for confirming that a response is mediated by an extracellular nucleotide.Useful for identifying the specific receptor subtype involved and for in vivo studies where enzymatic degradation may be less controlled.

Table 2: Quantitative Comparison of Inhibitory Potency

InhibitorTargetTypical Effective Concentration / IC50Reference
Apyrase Extracellular ATP/ADP1-10 U/mL[3]
Suramin P2Y Receptors10-100 µM (pA2 ≈ 5.5-5.8 for P2Y1)[4][5]
PPADS P2Y Receptors10-30 µM (pA2 ≈ 6.0 for P2Y1)[4][6]
Reactive Blue 2 P2Y Receptors1-10 µM[4]

Note: IC50 and effective concentrations can vary significantly depending on the cell type, experimental conditions, and the specific P2Y receptor subtype.

Experimental Protocols

Key Experiment: Confirmation of 2-MeSATP-Induced Intracellular Calcium Mobilization

A common method to assess P2Y receptor activation is to measure the resulting increase in intracellular calcium concentration ([Ca²⁺]i). The following protocols detail how to use apyrase and P2 receptor antagonists to confirm that a 2-MeSATP-induced calcium response is mediated by P2Y receptors.

Protocol 1: Using Apyrase to Confirm 2-MeSATP-Mediated Calcium Signaling

This protocol is designed for use with cultured cells and a fluorescence-based calcium indicator such as Fura-2 AM.

Materials:

  • Cultured cells expressing P2Y receptors

  • 2-MeSATP stock solution (10 mM in sterile water)

  • Apyrase (from potato, ~200 units/mg)

  • Fura-2 AM

  • Pluronic F-127

  • HEPES-buffered saline (HBS) or other suitable physiological buffer

  • Fluorescence microscope or plate reader capable of ratiometric calcium imaging

Procedure:

  • Cell Preparation: Seed cells on glass coverslips or in a 96-well plate and grow to 80-90% confluency.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS).

    • Wash the cells once with HBS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[7][8][9][10]

    • Wash the cells twice with HBS to remove extracellular dye.

    • Allow the cells to de-esterify the dye for at least 20 minutes at room temperature.[11]

  • Apyrase Treatment:

    • Prepare a working solution of apyrase (e.g., 20 U/mL in HBS).

    • For the experimental group, pre-incubate the Fura-2 loaded cells with apyrase (final concentration 1-10 U/mL) for 10-15 minutes at room temperature.[3]

    • For the control group, pre-incubate with HBS alone.

  • 2-MeSATP Stimulation and Calcium Imaging:

    • Place the cells on the fluorescence imaging system.

    • Establish a baseline fluorescence reading.

    • Add 2-MeSATP to a final concentration that elicits a robust calcium response (e.g., 1-10 µM).

    • Record the changes in intracellular calcium by measuring the ratio of Fura-2 fluorescence emission at 510 nm with excitation at 340 nm and 380 nm.[7][8][9][10]

  • Data Analysis:

    • Calculate the change in the 340/380 nm fluorescence ratio over time.

    • Compare the magnitude and kinetics of the calcium response in the presence and absence of apyrase. A significant reduction or complete abolishment of the 2-MeSATP-induced calcium transient in the apyrase-treated group confirms that the signaling is mediated by the extracellular nucleotide.

Protocol 2: Using P2Y Receptor Antagonists for Confirmation

This protocol follows a similar workflow to the apyrase protocol but uses a pharmacological antagonist instead.

Materials:

  • Same as Protocol 1, but replace apyrase with a P2Y receptor antagonist (e.g., Suramin, PPADS, or Reactive Blue 2).

  • Stock solutions of antagonists (e.g., 10 mM Suramin in sterile water, 10 mM PPADS in sterile water, 1 mM Reactive Blue 2 in sterile water).

Procedure:

  • Cell Preparation and Fura-2 AM Loading: Follow steps 1 and 2 from Protocol 1.

  • Antagonist Treatment:

    • Prepare working solutions of the desired antagonist in HBS.

    • For the experimental group, pre-incubate the Fura-2 loaded cells with the antagonist at its effective concentration (see Table 2) for 15-30 minutes at room temperature.

    • For the control group, pre-incubate with HBS alone.

  • 2-MeSATP Stimulation and Calcium Imaging: Follow step 4 from Protocol 1.

  • Data Analysis:

    • Compare the 2-MeSATP-induced calcium response in the presence and absence of the antagonist. A rightward shift in the 2-MeSATP dose-response curve or a significant reduction in the response at a single agonist concentration indicates that the signaling is mediated by a P2Y receptor that is sensitive to that antagonist.

Visualizing the Mechanisms

Signaling Pathway of 2-MeSATP via the P2Y1 Receptor

2-MeSATP binding to the P2Y1 receptor activates the Gq/11 family of G proteins. This initiates a signaling cascade that leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) from phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[2][12][13][14]

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor G_protein Gq/11 P2Y1->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Two_MeSATP 2-MeSATP Two_MeSATP->P2Y1 binds

2-MeSATP signaling via the P2Y1 receptor.

Experimental Workflow for Apyrase Confirmation

The following diagram illustrates the logical flow of an experiment designed to confirm 2-MeSATP signaling using apyrase.

apyrase_workflow start Start: Culture cells expressing P2Y receptors load_fura2 Load cells with Fura-2 AM start->load_fura2 split load_fura2->split control_group Control Group: Incubate with buffer split->control_group apyrase_group Experimental Group: Incubate with Apyrase split->apyrase_group stimulate_control Stimulate with 2-MeSATP control_group->stimulate_control stimulate_apyrase Stimulate with 2-MeSATP apyrase_group->stimulate_apyrase measure_control Measure [Ca²⁺]i Response stimulate_control->measure_control measure_apyrase Measure [Ca²⁺]i Response stimulate_apyrase->measure_apyrase compare Compare Responses measure_control->compare measure_apyrase->compare conclusion Conclusion: Response is nucleotide-mediated if inhibited by apyrase compare->conclusion

Workflow for apyrase confirmation experiment.

Logical Comparison of Inhibitory Methods

This diagram outlines the decision-making process when choosing an inhibitor for 2-MeSATP signaling studies.

inhibitor_choice question Goal: Inhibit 2-MeSATP Signaling confirm_nucleotide Confirming the involvement of an extracellular nucleotide? question->confirm_nucleotide identify_receptor Identifying the specific P2Y receptor subtype? question->identify_receptor use_apyrase Use Apyrase confirm_nucleotide->use_apyrase use_antagonist Use P2Y Receptor Antagonist identify_receptor->use_antagonist apyrase_reason Mechanism: Enzymatic degradation of agonist Advantage: High specificity for nucleotides use_apyrase->apyrase_reason antagonist_reason Mechanism: Receptor blockade Advantage: Can provide subtype selectivity use_antagonist->antagonist_reason

References

A Comparative Guide to the Potency of 2-MeS-ATP and 2-MeS-ADP at the P2Y1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of two key purinergic ligands, 2-methylthioadenosine (B1229828) triphosphate (2-MeS-ATP) and 2-methylthioadenosine diphosphate (B83284) (2-MeS-ADP), at the P2Y1 receptor. The P2Y1 receptor, a Gq-coupled purinergic receptor, is a significant target in therapeutic areas such as thrombosis and inflammation. Understanding the potency and signaling of these compounds is crucial for accurate experimental design and interpretation.

Executive Summary

2-MeS-ADP is consistently characterized as a potent and selective agonist for the P2Y1 receptor. In contrast, the pharmacological profile of 2-MeS-ATP at the P2Y1 receptor is more complex and has been a subject of scientific debate. While some studies have reported agonist activity, this has often been attributed to contamination with the highly potent 2-MeS-ADP. Several studies utilizing highly purified 2-MeS-ATP have demonstrated that it acts as a competitive antagonist at the P2Y1 receptor. This guide presents the available quantitative data for both compounds and provides detailed experimental protocols to enable researchers to rigorously assess their activity.

Data Presentation: Quantitative Comparison of Potency

The following table summarizes the reported potency values for 2-MeS-ADP and 2-MeS-ATP at the P2Y1 receptor. It is critical to note the differing activities reported for 2-MeS-ATP, which are highly dependent on the purity of the compound.

CompoundActivity at P2Y1ParameterValueSpecies/Cell LineReference
2-MeS-ADP AgonistpEC₅₀8.29Human[1]
EC₅₀1.2 nMCOS-7 cells (transiently expressing P2Y1)[2]
pEC₅₀8.02 ± 0.20Human Platelets[3]
2-MeS-ATP Agonist*-Less potent than 2-MeS-ADPCloned human P2Y1 receptor in 1321N1 cells[4]
AntagonistKᵢ5.7 ± 0.4 µMJurkat cells (expressing human P2Y1)[5]
AntagonistKᵢ36.5 µMRat brain capillary endothelial cells[5]

*The agonist activity of 2-MeS-ATP is contested and may be due to contamination with 2-MeS-ADP[4][5].

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum P2Y1 P2Y1 Receptor Gq Gαq P2Y1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates IP3R IP₃ Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Ca2_Store Ca²⁺ Store IP3R->Ca2_Store Opens Ca2_Store->Ca2 Release Agonist 2-MeS-ADP (Agonist) Agonist->P2Y1 Binds

P2Y1 Receptor Gq Signaling Pathway.

Experimental Protocols

Accurate determination of the potency of ligands at the P2Y1 receptor relies on robust and well-controlled experimental procedures. Below are detailed methodologies for two key assays used to characterize P2Y1 receptor activation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following P2Y1 receptor activation.

1. Cell Culture and Preparation:

  • Culture a suitable cell line endogenously expressing the P2Y1 receptor (e.g., human platelets, certain endothelial cells) or a cell line stably transfected with the human P2Y1 receptor (e.g., 1321N1 astrocytoma cells, HEK293 cells) in appropriate media.

  • Seed the cells in black-walled, clear-bottom 96-well or 384-well microplates and grow to near confluence.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM. A typical loading buffer consists of Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • To facilitate dye entry into the cells, the loading buffer should also contain a non-ionic surfactant like Pluronic F-127.

  • Aspirate the culture medium from the cells and wash once with the assay buffer.

  • Add the Fluo-4 AM loading solution to each well and incubate for approximately 1 hour at 37°C in the dark.

3. Assay Procedure:

  • After incubation, wash the cells with the assay buffer to remove extracellular dye.

  • Prepare serial dilutions of the test compounds (2-MeS-ADP, 2-MeS-ATP) and control compounds in the assay buffer.

  • Use a fluorescence microplate reader with automated injection capabilities (e.g., FLIPR) to measure the fluorescence intensity before and after the addition of the compounds.

  • Record the baseline fluorescence for a few seconds, then inject the compounds and continue recording the fluorescence signal for a specified period (e.g., 2-3 minutes) to capture the peak response.

4. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the data to the maximum response elicited by a saturating concentration of a known full agonist (e.g., 2-MeS-ADP).

  • Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Calcium_Mobilization_Workflow A Seed cells in microplate B Load cells with Fluo-4 AM A->B C Wash to remove extracellular dye B->C D Measure baseline fluorescence C->D E Inject agonist (2-MeS-ADP/2-MeS-ATP) D->E F Measure fluorescence change E->F G Data analysis: Calculate EC₅₀ F->G

Calcium Mobilization Assay Workflow.
Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the P2Y1 receptor and can be used to determine the affinity (Kᵢ) of unlabeled compounds through competition.

1. Membrane Preparation:

  • Harvest cells expressing the P2Y1 receptor and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

  • Resuspend the final pellet in the assay buffer and determine the protein concentration.

2. Competition Binding Assay:

  • The assay is typically performed in a 96-well format.

  • To each well, add the cell membrane preparation, a fixed concentration of a high-affinity P2Y1 radioligand (e.g., [³H]MRS2500), and varying concentrations of the unlabeled competitor (2-MeS-ADP or 2-MeS-ATP).

  • For determining non-specific binding, a separate set of wells should contain a saturating concentration of a known P2Y1 antagonist.

  • Incubate the mixture at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation of Bound and Free Ligand:

  • Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

4. Detection and Data Analysis:

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.

  • Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration.

  • Fit the data to a one-site or two-site competition model to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Radioligand_Binding_Workflow A Prepare cell membranes B Incubate membranes with radioligand and unlabeled competitor A->B C Separate bound and free ligand (Filtration) B->C D Wash filters C->D E Measure radioactivity (Scintillation counting) D->E F Data analysis: Calculate Kᵢ E->F

Radioligand Binding Assay Workflow.

Conclusion

The selection of appropriate pharmacological tools is paramount for reproducible and reliable research. For the specific activation of the P2Y1 receptor, 2-MeS-ADP stands as a well-characterized and potent agonist. The use of 2-MeS-ATP as a P2Y1 agonist should be approached with caution, and its purity must be rigorously verified to avoid misleading results due to contamination with 2-MeS-ADP. When investigating the effects of ATP analogs at the P2Y1 receptor, researchers should consider the possibility of antagonist activity from highly purified 2-MeS-ATP. The detailed protocols provided in this guide offer a framework for the accurate characterization of ligand potency at the P2Y1 receptor.

References

A Comparative Guide to the Schild Analysis of 2-Methylthio-ATP and P2Y1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of P2Y1 receptor antagonists analyzed using the Schild method with the agonist 2-Methylthio-ATP (2-MeSATP) or the related agonist 2-methylthio-ADP (2-MeSADP). It is intended for researchers, scientists, and professionals in drug development to facilitate the understanding and application of this pharmacological approach. The P2Y1 receptor, a G-protein coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP), is a key player in various physiological processes, notably platelet aggregation, making it a significant therapeutic target.[1][2]

Quantitative Comparison of P2Y1 Antagonists

The potency of competitive antagonists is commonly quantified by the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response. A higher pA2 value indicates a more potent antagonist. The dissociation constant (Kb) provides a direct measure of the antagonist's affinity for the receptor. The following table summarizes the Schild analysis data for several P2Y1 antagonists.

AntagonistAgonistBiological SystempA2 ValueKb (nM)Schild SlopeReference
MRS2500 2-MeSADPHuman P2Y1-expressing 1321N1 cells (IP-1 assay)~8.070.86 ± 0.190.90 ± 0.08[1]
MRS2500 2-MeSADPHuman P2Y1-expressing U2OS cells (Receptor internalization)~8.951.12 ± 0.231.06 ± 0.05[1]
MRS2179 ADPHuman Platelets-100-[3]
N6MABP 2-MeSATPTurkey Erythrocyte Membranes (Inositol Phosphate Hydrolysis)6.99 ± 0.13--[4][5]
ATP ADPHuman P2Y1-expressing Jurkat cells-14,300 ± 300-[6][7]
2-MeSATP ADPHuman P2Y1-expressing Jurkat cells-5,700 ± 400-[6]

Note: pA2 values were calculated from Kb values where necessary using the formula pA2 = -log(Kb). Some studies report Ki values which are conceptually similar to Kb for competitive antagonists.

Experimental Protocols

A Schild analysis for a P2Y1 antagonist using 2-MeSATP as the agonist typically involves the following steps. It is crucial to note that while 2-MeSATP can act as an agonist, some studies have shown it can also act as a competitive antagonist, particularly after purification to remove any contaminating 2-MeSADP.[6][8][9] For the purpose of this protocol, we will consider its use as an agonist.

Objective: To determine the pA2 value of a P2Y1 antagonist.

Materials:

  • Agonist: 2-Methylthioadenosine triphosphate (2-MeSATP) or 2-Methylthioadenosine diphosphate (2-MeSADP).

  • Antagonist: The P2Y1 antagonist of interest (e.g., MRS2500, MRS2179).

  • Cell System: A cell line expressing the P2Y1 receptor (e.g., 1321N1, Jurkat, U2OS cells) or primary cells like human platelets.[1][6][10]

  • Assay Buffer: Appropriate physiological buffer (e.g., Krebs-Henseleit solution, Tyrode's buffer).

  • Response Measurement System: Equipment to measure the cellular response, such as a fluorometer for intracellular calcium mobilization, a luminometer for aequorin-based calcium detection, or instrumentation for measuring platelet aggregation.[8][9]

Procedure:

  • Cell Preparation: Culture and prepare the cells according to standard protocols. For platelet aggregation studies, isolate platelets from whole blood.

  • Agonist Concentration-Response Curve (Control):

    • Generate a cumulative concentration-response curve for the agonist (2-MeSATP or 2-MeSADP).

    • Start with a baseline measurement and add increasing concentrations of the agonist, recording the response at each concentration until a maximal response is achieved.

    • This will allow for the determination of the agonist's EC50 (the concentration that produces 50% of the maximal response).

  • Antagonist Incubation:

    • In separate preparations, pre-incubate the cells with a fixed concentration of the P2Y1 antagonist for a sufficient time to reach equilibrium.

  • Agonist Concentration-Response Curves in the Presence of Antagonist:

    • After the pre-incubation period, generate a new agonist concentration-response curve in the presence of the fixed antagonist concentration.

    • A competitive antagonist will cause a rightward shift of the curve without changing the maximal response.[1]

    • Repeat this procedure for at least three different concentrations of the antagonist.

  • Data Analysis (Schild Plot):

    • For each antagonist concentration, calculate the Dose Ratio (DR) . The dose ratio is the ratio of the agonist's EC50 in the presence of the antagonist to the agonist's EC50 in the absence of the antagonist.

    • Create a Schild plot by graphing log(DR - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • Perform a linear regression on the plotted data.

    • The x-intercept of the regression line provides the pA2 value .[11]

    • The slope of the regression line should be close to 1 for a competitive antagonist.[1][12]

Visualizing the Mechanisms and Workflows

To better illustrate the concepts and procedures involved, the following diagrams have been generated.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2-MeSATP 2-MeSATP / ADP P2Y1 P2Y1 Receptor 2-MeSATP->P2Y1 Activates Antagonist P2Y1 Antagonist (e.g., MRS2500) Antagonist->P2Y1 Blocks Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Platelet Aggregation) Ca_release->Response PKC->Response

Caption: P2Y1 receptor signaling pathway activated by an agonist and inhibited by a competitive antagonist.

Schild_Analysis_Workflow Start Start: Prepare Cell System Control_CRC Generate Control Agonist Concentration-Response Curve (CRC) Start->Control_CRC Determine_EC50_Control Determine Control EC50 Control_CRC->Determine_EC50_Control Antagonist_Incubation Incubate Cells with Fixed [Antagonist] Determine_EC50_Control->Antagonist_Incubation Antagonist_CRC Generate Agonist CRC in presence of Antagonist Antagonist_Incubation->Antagonist_CRC Determine_EC50_Antagonist Determine EC50 with Antagonist Antagonist_CRC->Determine_EC50_Antagonist Calculate_DR Calculate Dose Ratio (DR) Determine_EC50_Antagonist->Calculate_DR Repeat Repeat for multiple [Antagonist] Calculate_DR->Repeat Repeat->Antagonist_Incubation Next [Antagonist] Plot Construct Schild Plot: log(DR-1) vs -log[Antagonist] Repeat->Plot All [Antagonist] tested Analyze Perform Linear Regression Plot->Analyze Result Determine pA2 (x-intercept) and Slope Analyze->Result

Caption: Experimental workflow for a typical Schild analysis to determine antagonist potency (pA2).

References

The Critical Impact of 2-MeS-ADP Contamination on 2-MeS-ATP Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of purinergic receptor agonists is paramount for obtaining accurate and reproducible experimental results. This guide provides a comprehensive comparison of 2-methylthioadenosine (B1229828) 5'-triphosphate (2-MeS-ATP) and its common contaminant, 2-methylthioadenosine 5'-diphosphate (2-MeS-ADP), detailing their respective roles as P2Y receptor agonists and the critical importance of assessing 2-MeS-ATP purity.

The agonist activity of 2-MeS-ATP at the P2Y1 receptor has been a subject of debate, with some studies suggesting its intrinsic activity while others attribute it to contamination with the potent P2Y1 agonist, 2-MeS-ADP.[1][2][3] This guide will delve into the experimental data, provide detailed protocols for assessing purity and functional activity, and offer a comparative analysis of alternative P2Y receptor agonists.

Data Presentation: Quantitative Comparison of P2Y Receptor Agonists

The following table summarizes the reported potency (EC50/pEC50/Ki) of 2-MeS-ADP, 2-MeS-ATP, and other relevant ligands at various P2Y receptor subtypes. This data highlights the significantly higher potency of 2-MeS-ADP, particularly at the P2Y1, P2Y12, and P2Y13 receptors, underscoring how even minor contamination can lead to misleading experimental outcomes.

Agonist/AntagonistReceptor SubtypeSpeciesPotency (EC50/pEC50/Ki)Reference
2-MeS-ADP P2Y1HumanpEC50: 8.29[4]
P2Y6RatpEC50: 5.75[4]
P2Y12HumanEC50: 5 nM[4]
P2Y13HumanEC50: 19 nM[4]
P2Y13MouseEC50: 6.2 nM[4]
2-MeS-ATP P2Y1HumanKi: 5.7 ± 0.4 µM (as antagonist)[2]
P2Y1Rat Brain Endothelial CellsKi: 36.5 µM (as antagonist)[2]
P2Y1Rat HepatocyteAgonist activity observed, but potentially due to 2-MeS-ADP[2][3]
MRS2365 P2Y1HumanEC50: 0.4 nM[5][6][7]
Cangrelor P2Y12Human-[1][8]
ATP P2Y2Murine/HumanEC50: 1.5-5.8 µM[9]
Endogenous P2Y (HEK 293)HumanEC50: 1.1-1.5 µM[10]
Endogenous P2Y (CHO-K1)-EC50: 58-67 nM[10]
UTP P2Y2Murine/HumanEC50: 1.5-5.8 µM[9]
UDP P2Y6HumanEC50: 300 nM[4]
UDP-Galactose P2Y14HumanEC50: 0.67 µM[4]

Mandatory Visualization

P2Y Receptor Signaling Pathways

The activation of P2Y receptors by agonists such as 2-MeS-ADP initiates distinct downstream signaling cascades depending on the receptor subtype and the G protein to which it couples. The following diagram illustrates the major signaling pathways associated with Gq, Gi, and Gs-coupled P2Y receptors.

P2Y_Signaling_Pathways P2Y1_6 P2Y1, P2Y2, P2Y4, P2Y6 Gq Gαq P2Y1_6->Gq P2Y12_14 P2Y12, P2Y13, P2Y14 Gi Gαi P2Y12_14->Gi P2Y11 P2Y11 P2Y11->Gq Gs Gαs P2Y11->Gs PLC Phospholipase C (PLC) Gq->PLC AC_inhibit Adenylate Cyclase (AC) Gi->AC_inhibit inhibits AC_activate Adenylate Cyclase (AC) Gs->AC_activate activates IP3_DAG IP3 & DAG PLC->IP3_DAG generates cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_activate->cAMP_increase Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC PKA_inhibit ↓ PKA Activity cAMP_decrease->PKA_inhibit PKA_activate ↑ PKA Activity cAMP_increase->PKA_activate

P2Y Receptor Downstream Signaling Cascades
Experimental Workflow for Assessing Purity and Activity

Experimental_Workflow start Start: 2-MeS-ATP Sample hplc Purity Assessment: High-Performance Liquid Chromatography (HPLC) start->hplc decision 2-MeS-ADP Contamination Detected? hplc->decision pure Pure 2-MeS-ATP decision->pure No contaminated Contaminated 2-MeS-ATP decision->contaminated Yes functional_assay Functional Assays: - Intracellular Ca²⁺ Mobilization - Platelet Aggregation pure->functional_assay contaminated->functional_assay comparison Compare Activity: Pure vs. Contaminated functional_assay->comparison conclusion Conclusion on Intrinsic Activity of 2-MeS-ATP comparison->conclusion

Workflow for Purity and Activity Assessment

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To separate and quantify 2-MeS-ATP and potential 2-MeS-ADP contamination.

Methodology:

  • Sample Preparation: Dissolve the 2-MeS-ATP sample in a suitable mobile phase-compatible buffer.

  • Chromatographic System: Utilize a reverse-phase C18 column.

  • Mobile Phase: Employ an isocratic or gradient elution with a buffer system, such as a mixture of potassium phosphate (B84403) buffer and acetonitrile. The exact composition and gradient profile should be optimized for baseline separation of 2-MeS-ATP and 2-MeS-ADP.

  • Detection: Monitor the eluent at a wavelength of 260 nm.

  • Quantification: Generate a standard curve with known concentrations of purified 2-MeS-ATP and 2-MeS-ADP to quantify their respective amounts in the test sample.

Note: This is a generalized protocol. Specific parameters such as flow rate, column temperature, and mobile phase composition should be optimized for the specific HPLC system and column used.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of P2Y receptor agonists to induce an increase in intracellular calcium concentration, a hallmark of Gq-coupled P2Y receptor activation.

Methodology:

  • Cell Culture: Plate cells endogenously expressing or transfected with the P2Y receptor of interest (e.g., 1321N1 astrocytoma cells) in a 96-well black, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's instructions. This is typically done in a HEPES-buffered saline solution.

  • Agonist Preparation: Prepare serial dilutions of the test agonists (pure 2-MeS-ATP, contaminated 2-MeS-ATP, and 2-MeS-ADP as a positive control) in the assay buffer.

  • Measurement: Use a fluorescence plate reader equipped with an automated injector to measure the baseline fluorescence. Inject the agonist and immediately begin recording the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, excitation is alternated between two wavelengths (e.g., 340 nm and 380 nm), and the ratio of the emission intensities is calculated.

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Plot the peak response against the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Platelet Aggregation Assay

Objective: To assess the ability of P2Y receptor agonists to induce platelet aggregation, a key physiological response mediated by P2Y1 and P2Y12 receptors.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.8% trisodium (B8492382) citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g).

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration using PPP.

  • Aggregation Measurement: Use a light transmission aggregometer. Set 100% light transmission with PPP and 0% with PRP. Add the PRP to a cuvette with a stir bar and place it in the aggregometer at 37°C.

  • Agonist Addition: Add the test agonist (e.g., ADP, 2-MeS-ADP, pure or contaminated 2-MeS-ATP) to the PRP and record the change in light transmission over time as platelets aggregate.

  • Data Analysis: The increase in light transmission corresponds to the degree of platelet aggregation. The maximal aggregation is expressed as a percentage.

Comparison with Alternatives

Given the potential for ambiguity with 2-MeS-ATP, researchers have a number of alternative agonists and antagonists at their disposal to probe P2Y receptor function with greater specificity.

  • 2-MeS-ADP: As demonstrated in the data table, 2-MeS-ADP is a potent and well-characterized agonist for P2Y1, P2Y12, and P2Y13 receptors.[4] Its use as a positive control is essential when evaluating the activity of other compounds.

  • MRS2365: This is a highly potent and selective P2Y1 receptor agonist with an EC50 in the sub-nanomolar range.[5][6][7] It displays minimal activity at P2Y12 and P2Y13 receptors, making it an excellent tool for isolating P2Y1-mediated responses.

  • ADP: The endogenous agonist for several P2Y receptors. While physiologically relevant, it is generally less potent than its 2-methylthio-substituted analog.

  • Cangrelor: A potent and reversible P2Y12 receptor antagonist.[1][8] It can be used to specifically block the P2Y12-mediated component of platelet aggregation, helping to dissect the roles of P2Y1 and P2Y12 in this process.

Conclusion

The potential for 2-MeS-ADP contamination in 2-MeS-ATP preparations presents a significant challenge for the accurate characterization of P2Y receptor pharmacology. The data clearly indicates that 2-MeS-ADP is a highly potent agonist at several P2Y receptors, and its presence, even in small amounts, can lead to a misinterpretation of 2-MeS-ATP's activity.

Therefore, it is imperative for researchers to:

  • Verify the purity of their 2-MeS-ATP stocks using a reliable analytical method such as HPLC.

  • Employ appropriate controls , including a highly pure 2-MeS-ADP standard, in all functional assays.

  • Consider the use of more selective agonists and antagonists to dissect the specific roles of different P2Y receptor subtypes in their experimental systems.

By adhering to these principles, the scientific community can ensure the generation of robust and reliable data in the ever-evolving field of purinergic signaling.

References

Safety Operating Guide

Proper Disposal of 2-Methylthio-ATP Tetrasodium: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 2-Methylthio-ATP tetrasodium (B8768297) require clear and reliable information for its safe disposal. This guide provides essential procedural steps to ensure the proper handling and disposal of this non-hazardous laboratory chemical, fostering a secure and compliant laboratory environment.

Immediate Safety and Handling Precautions

While 2-Methylthio-ATP tetrasodium salt is not classified as a hazardous substance according to EC Directives and does not require specific labeling, standard laboratory safety protocols should always be observed.[1] Before handling, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Operations involving the solid form of this compound should be carried out in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust. In case of accidental contact, flush the affected area with copious amounts of water.

Quantitative Data Summary

For quick reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 641.2 g/mol Tocris Bioscience
Purity ≥98% (HPLC)Tocris Bioscience
Storage Temperature -20°CTocris Bioscience
Solubility Soluble in waterTocris Bioscience

Step-by-Step Disposal Protocol

Follow these procedural steps for the safe and compliant disposal of this compound and its associated waste.

Step 1: Waste Segregation

Proper segregation of waste is the first critical step. It is imperative to distinguish between hazardous and non-hazardous waste to ensure safe handling and disposal, which can also significantly reduce disposal costs.[2] Do not mix this compound waste with hazardous chemical waste streams.

Step 2: Disposal of Solid this compound

For the disposal of solid, non-hazardous chemicals like this compound, the recommended procedure is disposal in the regular laboratory trash, provided the material is securely packaged.[3]

  • Packaging: Place the solid waste in a sealed, clearly labeled container. The label should identify the contents as "this compound (non-hazardous)".

  • Transfer: Laboratory personnel should then transport the sealed container directly to the designated dumpster for regular trash. Do not leave chemical containers in laboratory trash cans that are handled by custodial staff.[4]

Step 3: Disposal of Aqueous Solutions of this compound

Given its water solubility, aqueous solutions of this compound may be suitable for drain disposal under controlled conditions.[5]

  • Verification: Confirm that the solution does not contain any other hazardous materials.

  • Dilution: Dilute the solution with a large volume of water (at least 20 parts water to 1 part solution).[5]

  • Disposal: Slowly pour the diluted solution down the drain, followed by flushing with additional water.

Step 4: Disposal of Contaminated Labware

Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound can be disposed of in the regular laboratory trash. For glassware, it must be thoroughly cleaned of all visible contamination before being placed in a designated broken glass container.[4]

Experimental Context: P2Y Receptor Signaling Pathway

2-Methylthio-ATP is an agonist of P2 purinoceptors, which are involved in a variety of physiological processes. The following diagram illustrates a simplified signaling pathway initiated by the activation of a G-protein coupled P2Y receptor.

P2Y_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2Y_receptor P2Y Receptor G_protein G-protein (Gq/11) P2Y_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_response Cellular Response Ca_release->Cellular_response PKC_activation->Cellular_response ATP_agonist 2-Methylthio-ATP (Agonist) ATP_agonist->P2Y_receptor Binds to

Caption: Simplified P2Y receptor signaling pathway activated by an agonist.

General Chemical Waste Disposal Workflow

The logical flow for disposing of any laboratory chemical, including this compound, follows a structured process to ensure safety and compliance.

Chemical_Disposal_Workflow cluster_non_hazardous Non-Hazardous Waste cluster_hazardous Hazardous Waste start Waste Generation in Laboratory waste_id Waste Identification (Hazardous vs. Non-Hazardous) start->waste_id segregation Waste Segregation waste_id->segregation non_haz_solid Solid Waste (e.g., 2-MeS-ATP powder) segregation->non_haz_solid Non-Hazardous non_haz_liquid Aqueous Waste (e.g., 2-MeS-ATP solution) segregation->non_haz_liquid Non-Hazardous haz_collection Collection in Labeled, Sealed Container segregation->haz_collection Hazardous trash_disposal Secure Packaging & Disposal in Regular Trash non_haz_solid->trash_disposal drain_disposal Dilution & Sewer Disposal non_haz_liquid->drain_disposal end Final Disposal trash_disposal->end drain_disposal->end haz_pickup Arrange for EHS Pickup haz_collection->haz_pickup haz_pickup->end

Caption: General workflow for laboratory chemical waste disposal.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.